2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODTGGRKRVWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
This guide provides an in-depth technical analysis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline , a critical pharmacophore and chemical scaffold used primarily in the development of kinase inhibitors, specifically targeting the TGF-β type I receptor (ALK5) and p38 mitogen-activated protein kinase (p38 MAPK) .[1]
Core Scaffold for ATP-Competitive Kinase Inhibition [1]
Executive Summary
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is a synthetic heterocyclic compound featuring a 1,2,4-triazole core flanked by an aniline (2-aminophenyl) moiety and a 4-pyridyl group.[1] This specific arrangement—an "aniline-triazole-pyridine" triad—serves as a "privileged structure" in medicinal chemistry.[1] It is designed to function as a hinge-binding motif within the ATP-binding pocket of serine/threonine kinases.[1]
-
Primary Targets: ALK5 (TGF-β RI), p38α/β MAPK.[1]
-
Mechanism: ATP-competitive inhibition via bidentate hydrogen bonding to the kinase hinge region.[1]
-
Therapeutic Relevance: Anti-fibrotic agents (lung, liver, kidney fibrosis), oncology (tumor microenvironment modulation), and anti-inflammatory therapies.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule exists in tautomeric equilibrium, with the 4H-, 1H-, and 2H-triazole forms interconverting based on solvent polarity and pH.[1] The 4H-tautomer is often the bioactive conformation involved in metal chelation or kinase binding.[1]
| Property | Data |
| IUPAC Name | 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline |
| Molecular Formula | C₁₃H₁₁N₅ |
| Molecular Weight | 237.26 g/mol |
| Core Scaffold | 3,5-disubstituted-1,2,4-triazole |
| H-Bond Donors | 2 (Aniline -NH₂, Triazole -NH) |
| H-Bond Acceptors | 3 (Pyridine N, Triazole Ns) |
| pKa (Predicted) | ~4.6 (Aniline), ~5.2 (Pyridine), ~10.0 (Triazole NH) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Structural Tautomerism
The 1,2,4-triazole ring is amphoteric.[1] In the context of kinase binding, the specific tautomer allows the molecule to act as both a hydrogen bond donor and acceptor simultaneously, mimicking the adenine ring of ATP.
Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core.
Mechanism of Action: Kinase Hinge Binding
The biological utility of this compound stems from its ability to occupy the ATP-binding pocket of kinases.[1] The 2-aminophenyl (aniline) and 4-pyridyl groups are positioned to interact with specific residues in the "hinge region" connecting the N- and C-terminal lobes of the kinase.[1]
Binding Topology (ALK5/p38 Model)
-
Hinge Interaction: The pyridine nitrogen (N1) acts as an H-bond acceptor from the backbone amide NH of a hinge residue (e.g., His109 in p38 or His283 in ALK5).[1]
-
Triazole/Aniline Interaction: The triazole NH or the aniline NH₂ acts as an H-bond donor to the backbone carbonyl of a hinge residue.[1]
-
Gatekeeper Selectivity: The 2-aminophenyl group projects into the hydrophobic pocket, often interacting with the "gatekeeper" residue (e.g., Thr, Met), determining selectivity.[1]
Signaling Pathway Inhibition
Inhibition of ALK5 blocks the phosphorylation of Smad2/3 , preventing their translocation to the nucleus and subsequent transcription of pro-fibrotic genes (e.g., Collagen Type I, α-SMA).[1]
Figure 2: Mechanism of ALK5 inhibition and downstream blockade of Smad signaling.[1]
Synthesis & Manufacturing Protocol
The synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the construction of the 1,2,4-triazole ring from a hydrazide precursor.[1]
Synthetic Route: Cyclization of Amidrazone
This method is preferred for its high yield and regioselectivity.[1]
Reagents:
-
Precursor A: Isatoic anhydride (or Anthranilic acid)[1]
-
Precursor B: Isonicotinic hydrazide (Isoniazid)[1]
-
Solvent: Ethanol or DMF[1]
-
Catalyst: Sodium ethoxide (NaOEt) or high temperature[1]
Step-by-Step Protocol:
-
Intermediate Formation: React isatoic anhydride with isonicotinic hydrazide in refluxing ethanol for 4–6 hours. This opens the anhydride ring to form the 2-amino-N'-isonicotinoylbenzohydrazide intermediate.[1]
-
Validation: Monitor by TLC (EtOAc:Hexane 1:1).[1] Appearance of a new polar spot.
-
-
Cyclization: Isolate the intermediate or proceed in one pot. Add aqueous NaOH (4M) or reflux in glacial acetic acid to induce cyclodehydration.[1]
-
Condition: Reflux at 110°C for 12 hours.
-
-
Work-up: Cool the reaction mixture. Neutralize with NaHCO₃ (if acid was used) or dilute with water (if base was used) to precipitate the product.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).[1]
-
Characterization:
Experimental Validation Assays
To confirm the biological activity of the synthesized compound, the following assays are standard.
A. In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine IC₅₀ against ALK5 and p38α.[1]
-
Reagents: Recombinant ALK5 kinase, ATP (10 µM), Substrate (Casein or Smad3 peptide), Test Compound (serial dilution 1 nM – 10 µM).
-
Incubation: Mix kinase, substrate, and compound in reaction buffer. Initiate with ATP.[1] Incubate 60 min at RT.
-
Detection: Add ADP-Glo reagent to deplete ATP.[1] Add Kinase Detection Reagent to convert ADP to Luciferase signal.[1]
-
Analysis: Plot Luminescence (RLU) vs. Log[Concentration].
-
Target IC₅₀: < 100 nM for potent inhibitors.[1]
-
B. Cellular Reporter Assay (Luciferase)
Objective: Measure inhibition of TGF-β signaling in cells.[1]
-
Cell Line: HEK293T or HaCaT cells stably transfected with CAGA₁₂-Luc (Smad-binding element).[1]
-
Treatment: Pre-treat cells with compound (0.1, 1, 10 µM) for 1 hour.[1]
-
Stimulation: Add TGF-β1 (5 ng/mL) and incubate for 18–24 hours.
-
Readout: Lyse cells and measure Luciferase activity.
-
Expectation: Dose-dependent reduction in luminescence compared to TGF-β control.[1]
-
References
-
Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[1] Link[1]
-
Yingling, J. M., et al. (2004).[1] "Development of TGF-beta signalling inhibitors for cancer therapy." Nature Reviews Drug Discovery, 3(12), 1011-1022.[1] Link
-
Callahan, J. F., et al. (2002).[1] "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001.[1] Link[1]
-
Laping, N. J., et al. (2002).[1] "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel kinase inhibitor, SB-431542."[1] Molecular Pharmacology, 62(1), 58-64.[1] Link
-
Sapkota, K. R., et al. (2026).[1] "A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study." Kaumodaki: Journal of Multidisciplinary Studies, 6(1), 239-253.[1] (Describes related 2-fluoro-5-triazolyl-aniline precursors). Link
Sources
Technical Whitepaper: Mechanism of Action of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
An In-Depth Technical Guide on the Mechanism of Action of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline .
Executive Summary
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is a synthetic small molecule belonging to the class of 1,2,4-triazole-based molecular hybrids . While structurally homologous to established p38 MAPK inhibitors, recent high-impact research (2025) has identified this specific scaffold as a potent antistaphylococcal agent .
Its primary mechanism of action (MoA) is the inhibition of bacterial DNA Gyrase (Topoisomerase II) , specifically targeting the GyrB ATPase domain . By competitively binding to the ATP-binding pocket, the molecule arrests DNA supercoiling, blocking bacterial DNA replication and transcription. This guide details the molecular pharmacology, binding kinetics, and experimental validation protocols for this compound.
Chemical Identity & Physicochemical Properties
The molecule consists of three distinct pharmacophoric elements arranged in a linear, non-fused topology.
| Property | Detail |
| IUPAC Name | 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline |
| Common Scaffolds | 3,5-disubstituted-1,2,4-triazole; 2-substituted aniline |
| Molecular Formula | C₁₃H₁₁N₅ |
| Molecular Weight | ~237.26 g/mol |
| Key Tautomerism | Exists in equilibrium between 1H- and 4H- triazole forms. In solution, the tautomer that maximizes hydrogen bond donor/acceptor fit with the target protein is favored. |
| Solubility | Moderate in DMSO; low in aqueous buffers (requires co-solvents like PEG-400 for bioassays). |
Mechanism of Action: DNA Gyrase Inhibition[1][2][3][4][5]
The core therapeutic value of this molecule lies in its ability to disrupt bacterial DNA topology maintenance.
2.1. Target: DNA Gyrase (GyrB Subunit)
DNA gyrase is a heterotetrameric enzyme (A₂B₂) unique to bacteria, making it an ideal target for selective toxicity.
-
GyrA Subunit: Responsible for DNA cleavage and reunion.
-
GyrB Subunit: Responsible for ATP hydrolysis, which drives the conformational changes required for DNA strand passage (supercoiling).
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline targets the GyrB subunit . Unlike fluoroquinolones (e.g., ciprofloxacin) which stabilize the DNA-GyrA cleavage complex, this triazole hybrid acts as an ATPase inhibitor .
2.2. Binding Mode: ATP Competition
Molecular docking studies and Structure-Activity Relationship (SAR) analysis suggest the molecule functions as an ATP mimetic:
-
The Triazole-Pyridine Axis: Mimics the adenine ring of ATP. The pyridine nitrogen (N-4) and triazole nitrogens act as hydrogen bond acceptors, interacting with the conserved water network or residues (e.g., Asp73 in S. aureus GyrB) within the ATP-binding pocket.
-
The Aniline Moiety: Occupies the hydrophobic pocket usually filled by the ribose-phosphate tail of ATP. The 2-amino group (aniline NH₂) can form critical hydrogen bonds with the "hinge" region of the ATPase domain.
-
Conformational Lock: Binding stabilizes the GyrB N-terminal domain in a conformation that prevents the capture of the T-segment DNA strand, effectively stalling the catalytic cycle.
2.3. Downstream Biological Consequences
-
Inhibition of Supercoiling: The bacteria cannot introduce negative supercoils into DNA.
-
Replication Fork Arrest: As the replication fork advances, positive supercoils accumulate ahead of the fork. Without Gyrase activity to relieve this tension, the fork stalls.
-
Bacteriostasis/Bactericidal Effect: The accumulation of torsional stress leads to double-strand breaks (DSBs) and cessation of transcription, resulting in cell death (MIC values typically in the low micromolar range, e.g., 5–60 µM depending on derivatives).
Structural Pharmacology & Off-Target Considerations
Expert Insight: While the 2025 literature focuses on DNA Gyrase, this scaffold is a classic "privileged structure" in medicinal chemistry. Researchers must be aware of its high similarity to p38α MAPK inhibitors (e.g., SB-203580).
-
Pharmacophore Overlap: The 4-pyridyl-triazole-aniline motif is nearly identical to the 4-pyridyl-imidazole-aniline pharmacophore of p38 inhibitors.
-
Selectivity Challenge: In mammalian cells, the 4-pyridyl nitrogen binds to Met109 in the p38 hinge region.
-
Implication: When developing this molecule as an antibiotic, cytotoxicity assays against mammalian cell lines (e.g., HEK293, HepG2) are mandatory to rule out host kinase inhibition.
Visualization: Mechanism of Action Pathway
The following diagram illustrates the interference of the molecule with the DNA Gyrase catalytic cycle.
Caption: Competitive inhibition of GyrB ATPase activity prevents DNA strand passage, leading to replication arrest.
Experimental Validation Protocols
To validate the mechanism and potency of this molecule, the following self-validating workflow is recommended.
Protocol A: DNA Gyrase Supercoiling Assay
Objective: Quantify the inhibition of enzymatic activity.
-
Reagents: Relaxed plasmid pBR322 DNA, S. aureus DNA Gyrase (recombinant), Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, Spermidine, ATP).
-
Setup:
-
Mix 0.5 µg relaxed pBR322 + 1 U Gyrase + Test Compound (0.1 – 100 µM).
-
Initiate reaction with 1 mM ATP.
-
Incubate at 37°C for 60 minutes.
-
-
Detection: Stop reaction with SDS/Proteinase K. Run samples on 1% agarose gel (no EtBr during run). Stain with EtBr post-run.
-
Readout: Supercoiled DNA migrates faster than relaxed DNA. The inhibitor will result in the persistence of the relaxed (slow-migrating) band .
Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: Assess whole-cell antibacterial potency.
-
Method: CLSI standard broth microdilution.
-
Organism: S. aureus (ATCC 29213 as QC strain).
-
Procedure:
-
Prepare stock solution of inhibitor in DMSO.
-
Serial dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate with 5 x 10⁵ CFU/mL bacterial suspension.
-
Incubate 16-20h at 35°C.
-
-
Endpoint: Lowest concentration with no visible growth.
Protocol C: Molecular Docking (In Silico Validation)
Objective: Confirm binding mode.
-
Software: AutoDock Vina or Glide.
-
Target PDB: S. aureus GyrB (e.g., PDB ID: 3G75 or 4URM ).
-
Grid Box: Centered on the ATP binding site (defined by co-crystallized ligand).
-
Validation: Re-dock the native ligand (RMSD < 2.0 Å). Dock the triazole aniline.[1][2][3] Look for H-bonds with Asp73 and Gly77 .
References
-
Shabelnyk, K., et al. (2025).[4][5][1][2][3] "Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity." Pharmaceuticals, 18(1),[4][5][2] 83. [4][5]
-
Gellert, M., et al. (1976). "DNA gyrase: an enzyme that introduces superhelical turns into DNA." Proceedings of the National Academy of Sciences, 73(11), 3872-3876.
-
Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents, 10(1), 25-37. (Cited for structural pharmacophore comparison).
Sources
Therapeutic Targets of Pyridine-Triazole Architectures: A Technical Guide
Executive Summary: The Scaffold Advantage
The fusion of pyridine and triazole moieties represents a "privileged structure" in modern medicinal chemistry. This guide analyzes the therapeutic utility of this hybrid scaffold, moving beyond simple screening data to the core molecular targets that drive its biological activity.
The synergy arises from complementary physicochemical properties:
-
Pyridine: Acts as a hydrogen bond acceptor and provides a distinct dipole moment, often mimicking the adenine ring in ATP-competitive inhibitors.
-
1,2,3-Triazole (or 1,2,4-triazole): Functions as a bioisostere of the amide bond but with superior metabolic stability (resistant to hydrolysis and oxidation). It serves as a rigid linker that orients pharmacophores into deep hydrophobic pockets (e.g., the ATP-binding site of kinases).
Primary Therapeutic Targets
Oncology: The Dual-Target Strategy
Pyridine-triazole hybrids have emerged as potent small-molecule inhibitors in oncology, often designed to overcome resistance mechanisms in existing therapies.
Target A: Epidermal Growth Factor Receptor (EGFR)
-
Mechanism: These compounds function as ATP-competitive inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR), while the triazole ring positions hydrophobic tails into the selectivity pocket.
-
Potency: Optimized derivatives demonstrate IC
values in the nanomolar range (e.g., 0.13 µM against EGFR ), comparable to clinical standards like Lapatinib. -
Key Insight: The scaffold is particularly effective against mutant forms (e.g., T790M) when the pyridine is substituted with electron-withdrawing groups (Cl, F) to modulate basicity.
Target B: Tubulin Polymerization
-
Mechanism: Unlike taxanes (stabilizers), pyridine-triazoles typically act as destabilizers , binding to the colchicine site of
-tubulin. This prevents microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.[1] -
Data Point: Derivatives have shown IC
values for tubulin polymerization inhibition between 1.0 – 5.0 µM .
Infectious Diseases: The Bacterial & Fungal blockade
The scaffold exhibits broad-spectrum activity, but recent literature highlights two high-value specific targets.
Target C: Enoyl Acyl Carrier Protein Reductase (InhA)
-
Mechanism: InhA is essential for mycolic acid biosynthesis (cell wall construction). Pyridine-triazole derivatives inhibit InhA directly, avoiding the activation step required by Isoniazid (which targets InhA but requires KatG activation).
-
Efficacy: Lead compounds have demonstrated IC
values as low as 90 nM , with Minimum Inhibitory Concentrations (MIC) of 0.5 µg/mL against Mtb H37Rv strain.
Target D: DNA Gyrase (Topoisomerase II)
-
Relevance: Gram-negative bacteria (E. coli, P. aeruginosa).[4][6]
-
Mechanism: The compounds stabilize the DNA-enzyme cleavage complex, preventing DNA supercoiling and replication.
-
Selectivity: High selectivity for bacterial gyrase over human topoisomerase II is achieved by tuning the pyridine C-2 substitutions.
Metabolic Disorders
Target E:
-Glucosidase [7][8][9][10]
-
Mechanism: 1,2,4-triazolo[1,5-a]pyridine derivatives inhibit the hydrolysis of complex carbohydrates in the small intestine.
-
Performance: IC
values range from 1–20 µM , significantly more potent than the standard drug Acarbose (IC ~750 µM).[11]
Quantitative Efficacy Comparison
| Target Class | Specific Target | Lead Compound Series | IC | Reference Standard |
| Oncology | EGFR (WT) | Pyrazolo-pyridine-triazole | 0.13 µM | Lapatinib (0.04 µM) |
| Oncology | Tubulin Polymerization | 2-Arylpyridine-triazole | 1.02 µM | Colchicine (~2 µM) |
| TB | InhA (Enoyl Reductase) | Thiazole-pyridine hybrids | 0.09 µM (90 nM) | Triclosan (0.62 µM) |
| Diabetes | Triazolo[1,5-a]pyridine | 1.19 µM | Acarbose (750 µM) |
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing these targets.
Caption: SAR map detailing how specific structural motifs of the pyridine-triazole scaffold map to binding pockets of critical therapeutic targets.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the gold-standard assays for validating the two most critical targets: InhA (TB) and EGFR (Cancer) .
Protocol A: InhA Enzymatic Inhibition Assay (Spectrophotometric)
Objective: Quantify the inhibition of M. tuberculosis InhA by monitoring the oxidation of NADH.
-
Reagent Preparation:
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).
-
Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).
-
Enzyme: Recombinant Mtb InhA (purified).
-
-
Assay Setup:
-
In a 96-well quartz or UV-transparent plate, add 10 nM InhA (final concentration) to the buffer.
-
Add the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 10 µM). Ensure final DMSO < 1%.
-
Incubate for 5 minutes at 25°C to allow pre-equilibrium binding.
-
-
Reaction Initiation:
-
Add 250 µM NADH and 250 µM DD-CoA to initiate the reaction.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD
) continuously for 5–10 minutes using a kinetic microplate reader.
-
-
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Determine % Inhibition:
. -
Fit data to the Hill equation to derive IC
.
-
Protocol B: EGFR Kinase Assay (ADP-Glo™ Method)
Objective: Measure the inhibition of EGFR kinase activity via ATP depletion.
-
Reaction Mix:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 µM DTT. -
Enzyme: Recombinant EGFR (human, intracellular domain).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
-
Compound Treatment:
-
Add 5 µL of test compound (serial dilutions) to 384-well white plates.
-
Add 5 µL of EGFR enzyme (2 ng/well). Incubate 10 mins at RT.
-
-
ATP Addition:
-
Add 5 µL of ATP (10 µM final) to start the kinase reaction. Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 15 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Add 30 µL Kinase Detection Reagent (converts ADP to ATP, then to Luciferase signal). Incubate 30 mins.
-
-
Readout:
-
Measure luminescence. Signal is directly proportional to kinase activity (ADP production).
-
References
-
Vertex AI Search . (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. 7
-
Vertex AI Search . (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. RSC Publishing. 12
-
Vertex AI Search . (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting InhA. Taylor & Francis. 2[1][6][11]
-
Vertex AI Search . (2023). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents. ACS Omega. 11[6]
-
Vertex AI Search . (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates as Inhibitors of E. coli DNA Gyrase. ResearchGate. 13[1][2][4][6][10][11][14][15]
-
Vertex AI Search . (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. 16
Sources
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antidiabetic study of triazole clubbed indole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on α-glucosidase inhibitory activity of first row transition metal complexes: a futuristic strategy for treatment of type 2 diabetes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00067A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. amhsr.org [amhsr.org]
- 15. mdpi.com [mdpi.com]
- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Executive Summary
This technical guide details the physicochemical characterization and solubility profiling of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline . This molecule, characterized by a tri-heterocyclic scaffold comprising an aniline, a 1,2,4-triazole, and a pyridine ring, represents a critical intermediate in the synthesis of kinase inhibitors and coordination ligands.
Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing purification via recrystallization, and developing bio-relevant formulations. This guide provides a theoretical solubility assessment based on structure-property relationships (SPR), followed by a validated Standard Operating Procedure (SOP) for experimental determination.
Part 1: Physicochemical Characterization & Theoretical Profile[1]
Structural Analysis & Solvation Potential
The solubility of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is governed by the interplay between its rigid aromatic backbone and its ionizable functional groups.
-
Hydrogen Bonding: The molecule contains multiple H-bond donors (aniline
, triazole ) and acceptors (pyridine , triazole ). This suggests high lattice energy, often resulting in high melting points ( ) and limited solubility in non-polar solvents. -
Amphoteric Nature:
-
Basic Centers: The pyridine nitrogen (
) and the aniline nitrogen ( ) allow for protonation in acidic media, significantly enhancing aqueous solubility at . -
Acidic Center: The 1,2,4-triazole ring (
) can be deprotonated in strong base, forming a water-soluble anion.
-
-
Lipophilicity: With an estimated
in the range of , the neutral molecule exhibits moderate lipophilicity, favoring polar aprotic solvents.
Predicted Solubility Trends
Based on the structural analogs (e.g., 3-amino-1,2,4-triazole and dipyridyl-triazoles) [1, 2], the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High ( | Disruption of intermolecular H-bonds; dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate ( | Solvation via H-bonding; solubility increases significantly with temperature. |
| Aqueous (Neutral) | Water ( | Low ( | High crystal lattice energy overcomes hydration enthalpy. |
| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of pyridine/aniline disrupts crystal lattice (Salt formation). |
| Non-Polar | Hexane, Toluene | Negligible | Lack of specific interactions to overcome lattice energy. |
Part 2: Experimental Methodologies (SOPs)
Protocol A: Equilibrium Solubility (Shake-Flask Method)
This is the "gold standard" method for generating thermodynamic solubility data required for regulatory filing and robust process design.
Materials:
-
Analyte: 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (Micronized, purity
). -
Solvents: HPLC grade (MeOH, EtOH, Acetonitrile, Water, DMSO).
-
Equipment: Orbital shaker, Temperature-controlled incubator, 0.45 µm PTFE syringe filters.
Workflow Diagram:
Figure 1: Standard Operating Procedure for Equilibrium Solubility Determination.[1]
Step-by-Step Procedure:
-
Preparation: Place an excess of the solid compound (
) into 4 mL glass vials. -
Solvent Addition: Add 1 mL of the target solvent to each vial.
-
Agitation: Seal vials and place them in a thermostatic orbital shaker set to the desired temperature (e.g.,
, ). Shake at 200 rpm for 24–72 hours to ensure equilibrium. -
Verification: Visually inspect vials. If solid dissolves completely, add more solid until a precipitate persists.
-
Sampling: Centrifuge the saturated solution at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate with the HPLC mobile phase and analyze.
Analytical Method (HPLC-UV)
To accurately quantify the concentration, a validated HPLC method is required.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, 3.5 µm). -
Mobile Phase: Gradient of Water (
) and Acetonitrile.-
Rationale: Formic acid ensures the basic nitrogens are protonated, improving peak shape and preventing tailing.
-
-
Wavelength:
(Typical for phenyl-triazole-pyridine systems). -
Flow Rate:
.
Part 3: Data Analysis & Thermodynamic Modeling
For process scale-up (e.g., crystallization), experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is widely used for correlating solubility with temperature in this class of heterocycles [1]:
Where:
- is the mole fraction solubility.
- is the absolute temperature (K).
- are empirical model parameters derived from regression analysis.
Interpretation:
-
Positive Enthalpy (
): Solubility increases with temperature (Endothermic). This is typical for triazole derivatives in polar solvents. -
Solvent Power Ranking: Expect the order:
.
Part 4: Applications in Synthesis & Formulation
Recrystallization Strategies
Based on the differential solubility profile:
-
Anti-solvent Method: Dissolve the compound in a minimum volume of hot DMSO or DMF , then slowly add Water or Ethanol to induce precipitation.
-
Cooling Method: Dissolve in boiling Ethanol (where solubility is moderate) and cool to
.
Formulation for Biological Assays
For in vitro assays (e.g., kinase inhibition), the compound must be solubilized without precipitation.
-
Stock Solution: Prepare a
stock in DMSO. -
Working Solution: Dilute into aqueous buffer. Note: Ensure final DMSO concentration is
to avoid cytotoxicity. If precipitation occurs upon dilution, consider using a co-solvent system (e.g., PEG400/Water) or converting the compound to its hydrochloride salt form.
References
-
Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Journal of Chemical Thermodynamics. (Accessed via ResearchGate).
-
Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines. Arkivoc, 2022.[3]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Lipophilicity Analysis. Molecules, 2021.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
Sources
The Triazole Story: From Foundational Synthesis to a "Click" Chemistry Revolution
An In-depth Technical Guide on the Discovery and History of Substituted Triazoles
Introduction: The Unassuming Heterocycle That Changed Chemistry
In the vast landscape of organic chemistry, few molecular scaffolds have demonstrated the profound utility and versatility of the triazole ring. This five-membered heterocycle, containing three nitrogen atoms, exists in two primary isomeric forms: the 1,2,3-triazole and the 1,2,4-triazole.[1][2] Initially a subject of academic curiosity, the triazole core has evolved into a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[3] Its remarkable stability, unique electronic properties, and capacity for forming strong molecular interactions have made it a privileged structure in drug design.[4] This guide delves into the rich history of substituted triazoles, tracing their discovery from early, classical syntheses to the paradigm-shifting development of "click" chemistry that propelled them to the forefront of scientific innovation.
The Divergent Histories of Two Isomers
The development of triazole chemistry followed two parallel, yet distinct, paths for its main isomers. The methods for constructing the 1,2,4-triazole ring were established relatively early, while the efficient, controlled synthesis of the 1,2,3-isomer remained a challenge for much of the 20th century.
The 1,2,4-Triazole: Early and Practical Syntheses
The 1,2,4-triazole ring system saw significant synthetic advancements in the early 1900s. These classical methods provided reliable, albeit sometimes harsh, routes to this important scaffold.
-
The Einhorn-Brunner Reaction (1905/1914): First described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7][8] This method proved to be a direct and valuable route for accessing substituted 1,2,4-triazoles and remains a foundational reaction in heterocyclic chemistry.[6][9] A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides, where the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the triazole ring.[5]
-
The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this reaction synthesizes 1,2,4-triazoles from the thermal condensation of an amide and a hydrazide.[10][11] While effective, the Pellizzari reaction traditionally requires high temperatures and can suffer from low yields, though modern adaptations using microwave irradiation have improved its efficiency.[10][12]
These early methods were crucial in making 1,2,4-triazoles accessible, paving the way for their later investigation and development into blockbuster antifungal drugs like Fluconazole and Voriconazole.[1][13]
The 1,2,3-Triazole: A Tale of Cycloaddition
The synthesis of the 1,2,3-triazole isomer is intrinsically linked to the history of one of organic chemistry's most powerful ring-forming reactions: the 1,3-dipolar cycloaddition.
The Huisgen Contribution: A Mechanistic Breakthrough (1960s)
The seminal work on 1,3-dipolar cycloadditions was conducted by Rolf Huisgen in the 1960s.[14][15][16] He was the first to fully understand the scope of the reaction between a 1,3-dipole (like an organic azide) and a "dipolarophile" (like an alkyne) to form a five-membered ring.[14][17] This thermal reaction, often called the Huisgen cycloaddition, produces 1,2,3-triazoles.[17]
However, the Huisgen cycloaddition had a significant drawback: when using terminal (monosubstituted) alkynes, the reaction produced a mixture of two regioisomers—the 1,4-disubstituted and the 1,5-disubstituted triazoles.[17][18] Separating these isomers was often difficult, limiting the reaction's synthetic utility. The reaction also required elevated temperatures and long reaction times.[18]
A "Click" Chemistry Revolution: The Dawn of a New Era
The limitations of the thermal Huisgen cycloaddition set the stage for one of the most transformative discoveries in modern chemistry. Around the turn of the 21st century, the concept of "click chemistry," championed by K. Barry Sharpless, emerged.[19][20] This philosophy advocates for reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In 2002, the "crown jewel" of click chemistry was independently discovered by the research groups of Morten Meldal and K. Barry Sharpless.[19][20][21] They found that the use of a copper(I) catalyst dramatically accelerated the reaction between an azide and a terminal alkyne, and, most importantly, yielded a single regioisomer: the 1,4-disubstituted 1,2,3-triazole.[22][23][24]
This discovery, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), was a monumental breakthrough.[18][25][26] It transformed the Huisgen cycloaddition from a useful but sometimes problematic reaction into a robust, reliable, and highly efficient ligation tool.[17][27] The CuAAC reaction proceeds under mild conditions, often in water, and its high efficiency and specificity have led to its widespread adoption in drug discovery, bioconjugation, and materials science.[24][25] For their foundational work on click chemistry and bioorthogonal chemistry, Sharpless, Meldal, and Carolyn Bertozzi were awarded the Nobel Prize in Chemistry in 2022.[19][21]
Visualizing the Synthetic Evolution
The journey from a non-selective thermal reaction to a highly controlled catalytic process represents a major leap in synthetic chemistry.
Caption: The thermal Huisgen cycloaddition yields a mixture of regioisomers.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. Einhorn-Brunner Reaction [drugfuture.com]
- 9. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpda.org [ijpda.org]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 18. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nobelprize.org [nobelprize.org]
- 20. The Nobel Prize in Chemistry 2022: It just says click – and the molecules are coupled together - Kungl. Vetenskapsakademien [kva.se]
- 21. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nobel Prize: How click chemistry and bioorthogonal chemistry are transforming the pharmaceutical and material industries - UBNow: News and views for UB faculty and staff - University at Buffalo [buffalo.edu]
- 23. Three ‘click chemistry’ scientists share Nobel prize | Nobel prizes | The Guardian [theguardian.com]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline molecular weight
Topic: Physicochemical Characterization and Synthetic Utility of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary: The "Privileged Scaffold"
In the landscape of modern kinase inhibitor design, the 1,2,4-triazole nucleus serves as a critical bioisostere for amide and ester bonds, offering improved metabolic stability and hydrogen-bonding potential. The specific entity 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.
This molecule combines three distinct pharmacophores:
-
The Aniline Moiety: A hydrogen bond donor/acceptor often critical for hinge-binding in kinase domains (e.g., ALK, c-Met).
-
The Pyridine Ring: A basic center capable of pi-stacking and salt-bridge formation.
-
The 1,2,4-Triazole Linker: A rigid spacer that dictates the vectoral alignment of the aryl rings while modulating solubility.
This guide details the physicochemical verification, synthetic pathways, and analytical protocols required to validate this compound in a drug discovery workflow.
Physicochemical Profile & Molecular Weight Verification[1][2]
Accurate stoichiometry is the bedrock of potency assays. Below is the definitive mass profile for 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline .
2.1 Quantitative Data Table
| Property | Value | Notes |
| Chemical Formula | C₁₃H₁₁N₅ | |
| Molecular Weight (Average) | 237.26 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 237.1014 Da | Used for High-Res Mass Spec (HRMS). |
| Elemental Composition | C: 65.81%, H: 4.67%, N: 29.52% | High Nitrogen content implies polarity. |
| Predicted LogP | ~1.8 – 2.2 | Lipophilic enough for cell permeability; soluble in DMSO. |
| pKa (Predicted) | ~4.5 (Aniline), ~5.2 (Pyridine), ~9.8 (Triazole NH) | Amphoteric nature requires buffered mobile phases for LC. |
2.2 The Tautomerism Nuance (Expert Insight)
While the IUPAC name often specifies the 4H -tautomer, 3,5-disubstituted-1,2,4-triazoles exist in a dynamic equilibrium in solution.
-
1H/2H Forms: Generally thermodynamically favored.
-
4H Form: Often stabilized by intramolecular hydrogen bonding, particularly between the aniline -NH₂ and the triazole nitrogens.
-
Implication: In NMR, the triazole -NH proton is often broad or invisible due to rapid exchange. In crystal structures, the specific tautomer is locked by lattice forces.
Synthetic Architecture
To access this scaffold with high regiocontrol, a condensation-cyclization strategy is superior to linear coupling. The most robust route involves the reaction of isonicotinohydrazide with a thioimidate or nitrile derivative of the aniline precursor.
3.1 Synthesis Workflow Diagram (Graphviz)
Figure 1: Convergent synthesis strategy utilizing hydrazide-nitrile condensation.
3.2 Detailed Synthetic Protocol
Objective: Synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline via a modified Pinner/Einhorn strategy.
-
Activation: Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous ethanol saturated with HCl gas at 0°C. Stir for 12h to form the ethyl imidate hydrochloride.
-
Condensation: Evaporate solvent to yield the crude imidate. Redissolve in ethanol and add isonicotinohydrazide (1.0 eq).
-
Cyclization: Add catalytic triethylamine (TEA) and reflux the mixture for 16–24 hours. The reaction proceeds via an amidrazone intermediate which undergoes dehydrative cyclization.
-
Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and triturate with cold water/ether.
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH 95:5).
Analytical Validation Protocols (Self-Validating Systems)
Trustworthiness in data comes from orthogonal validation. You must prove identity (NMR) and purity (LC-MS).
4.1 LC-MS Validation Protocol
Why this matters: The high nitrogen content makes this molecule "sticky" on standard C18 columns and prone to severe tailing if pH is not controlled.
-
Column: Waters XBridge C18 or Phenomenex Gemini C18 (pH stable).
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10). Basic pH keeps the aniline and pyridine deprotonated, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ (Positive Mode).
-
Expected Mass: Look for the [M+H]⁺ peak at 238.27 m/z .
4.2 NMR Characterization Logic
When analyzing the 1H NMR (DMSO-d6), look for these diagnostic signals to confirm the structure:
-
Aniline NH₂: Broad singlet, typically δ 5.0–6.5 ppm (exchangeable with D₂O).
-
Pyridine Protons: Two doublets (AA'XX' system) around δ 8.7 ppm (H-2, H-6) and δ 7.9 ppm (H-3, H-5).
-
Triazole NH: If visible, a very broad singlet >13.0 ppm.
-
Aniline Ring: Four distinct aromatic signals (multiplets) between δ 6.6–7.8 ppm.
Biological Context & Mechanism[3]
This molecule is rarely a final drug but frequently serves as a Type I or Type II kinase inhibitor scaffold .
5.1 Signaling Interaction Map (Graphviz)
Figure 2: Mechanistic interaction of the scaffold within a kinase ATP-binding pocket.
5.2 Causality in Design
-
Why the Triazole? It replaces the amide bond found in older inhibitors. Amides are susceptible to hydrolysis and metabolic cleavage. The triazole is metabolically robust and planar.
-
Why the Pyridine? It modulates the pKa and solubility. A phenyl ring in this position would make the molecule too lipophilic (high LogP), leading to poor oral bioavailability.
References
-
IUPAC Atomic Weights: Prohaska, T., et al. (2022). "Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Triazole Synthesis: Potapov, A. Y., et al. (2018). "Synthesis and biological activity of 1,2,4-triazole derivatives." Russian Chemical Reviews.
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.
-
Tautomerism in Drug Design: Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design.
A Technical Guide to the Synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline: Starting Materials and Core Methodologies
This in-depth technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, a heterocyclic compound of interest to researchers and drug development professionals. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, incorporates this key heterocycle, along with aniline and pyridine rings, suggesting its potential as a versatile building block in the design of novel therapeutic agents. This guide will focus on a robust and accessible synthetic strategy, breaking down the process into the preparation of key intermediates and their subsequent transformation into the final product.
Retrosynthetic Analysis and Strategic Approach
The core of the synthetic strategy revolves around the formation of the 1,2,4-triazole ring. A common and effective method for constructing this heterocycle is the intramolecular cyclization of a 1,2-diacylhydrazine intermediate. This retrosynthetic approach logically disconnects the target molecule into two primary starting materials: a derivative of 2-aminobenzoic acid and a derivative of isonicotinic acid.
This strategy offers the advantage of utilizing readily available and relatively inexpensive starting materials. The key steps involve the synthesis of 2-aminobenzohydrazide, the preparation of an activated isonicotinic acid derivative, their coupling to form the diacylhydrazine intermediate, and the final cyclization to yield the desired 1,2,4-triazole.
Part 1: Synthesis of Key Starting Materials
Preparation of 2-Aminobenzohydrazide
2-Aminobenzohydrazide serves as the foundational building block containing the aniline moiety. It is efficiently synthesized from methyl anthranilate and hydrazine hydrate.[1]
Experimental Protocol:
-
To a solution of methyl anthranilate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2-aminobenzohydrazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
| Reagent | Molar Ratio | Key Parameters |
| Methyl Anthranilate | 1 | Starting material |
| Hydrazine Hydrate | 2-3 | Nucleophile for hydrazinolysis of the ester |
| Ethanol | - | Solvent |
| Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 4-6 hours | Monitored by TLC |
Preparation of Isonicotinoyl Chloride
For the subsequent coupling reaction, isonicotinic acid needs to be activated. Conversion to the acid chloride is a common and effective method.
Experimental Protocol:
-
To a flask containing isonicotinic acid (1 equivalent), add thionyl chloride (2-3 equivalents) in excess.
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux the mixture for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO2 gases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting isonicotinoyl chloride can be used directly in the next step or purified by distillation or crystallization.
| Reagent | Molar Ratio | Key Parameters |
| Isonicotinic Acid | 1 | Starting material |
| Thionyl Chloride | 2-3 | Chlorinating agent for acid activation |
| DMF (catalytic) | - | Optional catalyst |
| Temperature | Reflux | To ensure complete conversion |
| Reaction Time | 2-3 hours | Typically sufficient for complete reaction |
Part 2: Synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Coupling of 2-Aminobenzohydrazide and Isonicotinoyl Chloride
This step involves the formation of the crucial N-(2-aminobenzoyl)-N'-(isonicotinoyl)hydrazine intermediate through an amide bond formation.
Experimental Protocol:
-
Dissolve 2-aminobenzohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to neutralize the HCl generated during the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of isonicotinoyl chloride (1 equivalent) in the same solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(2-aminobenzoyl)-N'-(isonicotinoyl)hydrazine. This intermediate can be purified by recrystallization or used directly in the next step.
| Reagent | Molar Ratio | Key Parameters |
| 2-Aminobenzohydrazide | 1 | Nucleophile |
| Isonicotinoyl Chloride | 1 | Electrophile |
| Triethylamine/Pyridine | 1.1-1.5 | Base to neutralize HCl |
| DCM/THF | - | Aprotic solvent |
| Temperature | 0 °C to RT | To control the reaction rate |
| Reaction Time | 4-8 hours | Monitored by TLC |
Cyclization to form the 1,2,4-Triazole Ring
The final step is the intramolecular cyclodehydration of the diacylhydrazine intermediate to form the stable 1,2,4-triazole ring. This can be achieved under thermal or acidic conditions.
Experimental Protocol (Thermal Cyclization):
-
Place the N-(2-aminobenzoyl)-N'-(isonicotinoyl)hydrazine in a reaction vessel.
-
Heat the compound at a temperature above its melting point (typically 180-220 °C) for 2-4 hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Experimental Protocol (Acid-Catalyzed Cyclization):
-
Reflux the N-(2-aminobenzoyl)-N'-(isonicotinoyl)hydrazine in a high-boiling protic solvent such as acetic acid or in the presence of a dehydrating agent like polyphosphoric acid (PPA).
-
The reaction time will vary depending on the specific conditions but is typically in the range of 4-12 hours.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Conclusion
The synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline can be reliably achieved through a multi-step sequence starting from readily available precursors. The key transformations involve the formation of 2-aminobenzohydrazide, its acylation with an activated isonicotinic acid derivative, and a final cyclization step to construct the 1,2,4-triazole ring. The methodologies presented in this guide are based on well-established chemical principles and provide a solid foundation for researchers to produce this valuable heterocyclic compound for further investigation in various scientific disciplines. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the final product.
References
-
Synthesis, Physicochemical, and Biological Studies of Complexes of 2-Aminobenzohydrazine with Co(II), Ni(II), Cu(II), and Zn(II) Chlorides. ResearchGate. [Link]
Sources
The Pharmacological Landscape of Pyridine-Containing Triazoles: A Technical Guide for Drug Discovery
Abstract: The strategic fusion of pyridine and triazole rings has created a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. This hybrid architecture leverages the unique physicochemical properties of both moieties—the hydrogen bonding capacity and coordinating ability of the triazole ring, combined with the diverse reactivity and biological recognition of the pyridine nucleus. This technical guide provides an in-depth exploration of the significant pharmacological potential of pyridine-containing triazoles, synthesized for researchers, scientists, and drug development professionals. We will dissect the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, present quantitative data, and provide validated experimental protocols to empower further research and development.
The Pyridine-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The combination of the pyridine and 1,2,4-triazole or 1,2,3-triazole ring systems yields a scaffold with remarkable versatility. The triazole moiety, an aromatic five-membered ring with three nitrogen atoms, is a bio-isostere for amide, ester, and carboxylic acid groups, allowing it to form critical non-covalent interactions such as hydrogen bonds, dipole-dipole, and ion-dipole interactions with biological targets.[1][2] This enhances aqueous solubility and binding affinity. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in numerous FDA-approved drugs and natural products, valued for its ability to engage in π-π stacking and hydrogen bonding, as well as its metabolic stability.[3][4] The synergistic combination of these two rings has led to the development of compounds with a broad spectrum of biological activities, making this scaffold a focal point of intensive investigation.[5][6]
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of pyridine-containing triazoles can be achieved through various multi-step reaction sequences. A common and effective approach involves the initial construction of a key intermediate, such as a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which can then be subjected to further reactions like condensation and alkylation to generate a diverse library of derivatives.[7][8] The choice of synthetic route is dictated by the desired substitution pattern and the specific triazole isomer (1,2,4- or 1,2,3-triazole).
A representative workflow for synthesizing 1,2,4-triazole-pyridine derivatives often starts from a commercially available pyridine precursor like isonicotinic acid hydrazide.[7][8]
Pharmacological Effects & Mechanisms of Action
Anticancer Activity
Pyridine-containing triazoles have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[7][9][10] Their anticancer effects are often multi-faceted, targeting several key pathways involved in cancer cell proliferation and survival.
Mechanism of Action: The anticancer efficacy of these compounds is not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis:
-
Cell Cycle Arrest: Several pyridine-triazole derivatives have been shown to arrest the cell cycle at the G2/M phase.[7][9] This prevents cancer cells from undergoing mitosis. Mechanistic studies reveal this is often achieved by upregulating cell cycle inhibitors like p53 and p21.[7]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[9] This can be triggered through the intrinsic (mitochondrial) pathway.[11] Some compounds have been observed to upregulate pro-apoptotic proteins such as JNK (c-Jun N-terminal kinase), leading to caspase activation and subsequent cell death.[7]
-
Microtubule Disruption: Certain derivatives function as microtubule assembly inhibitors.[9] By interfering with the dynamics of microtubules, which are essential for forming the mitotic spindle, these compounds effectively halt cell division.
-
Kinase Inhibition: Pyridine-based therapeutics are known to interact with key molecular targets, primarily kinase enzymes such as EGFR and VEGFR-2, which are crucial for cancer cell signaling and angiogenesis.[12][13]
Quantitative Data: In Vitro Cytotoxicity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| 1,2,4-Triazolo[3,4-b][7][9][12]thiadiazole-pyridine | MCF-7 (Breast) | 110.4 (µg/mL) | [7] |
| 1,2,4-Triazole-pyridine hybrids (TP1-TP7) | B16F10 (Melanoma) | 41.12 - 61.11 | [12][14] |
| 1,2,3-Triazole-pyridine derivatives (35a-c) | A549 (Lung) | 1.023 - 1.148 | [9] |
| 1,2,3-Triazolo[4,5-d]pyrimidine (43) | NCI-H1650 (Lung) | 2.37 | [9] |
| Pyridone-based analogues | A549 (Lung), MCF-7 (Breast) | 0.008 - 0.015 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cells.[9][14][15] Its principle lies in the reduction of the yellow MTT salt by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals.[9]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[2]
-
-
Compound Treatment:
-
Prepare stock solutions of the pyridine-triazole test compounds in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compounds in fresh culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).[2]
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the culture medium from each well without disturbing the formazan crystals.[2]
-
Add 100 µL of DMSO to each well to dissolve the purple crystals.[2][15]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.[2][12]
-
Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[2][15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antifungal Activity
Triazole-based compounds are among the most successful classes of antifungal agents used clinically. The incorporation of a pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of these agents.
Mechanism of Action: The primary antifungal mechanism of action for azoles, including pyridine-containing triazoles, is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11).[1][16]
-
Target Enzyme: This enzyme is critical for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammals.[3] Ergosterol is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[17]
-
Inhibition: The N4 nitrogen atom of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing it from converting lanosterol to its demethylated form.[1][16]
-
Consequences: This blockade leads to two critical outcomes: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3] This dual effect disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and eventual cell death.[18]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][19]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[19] The first column should contain the highest concentration, with subsequent columns containing progressively lower concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test fungus (e.g., Candida albicans, Aspergillus niger), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline (0.85%) or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10]
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Inoculation and Incubation:
-
Dispense the final diluted inoculum into each well of the microtiter plate containing the antimicrobial dilutions. The final volume in each well is typically 100-200 µL.
-
Include a positive control well (inoculum without the drug) and a negative control well (broth only, no inoculum).[5]
-
Seal the plate and incubate at 35-37°C for 24-48 hours, depending on the fungal species.[5][10]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10] This can also be determined by measuring the optical density with a plate reader.
-
Anti-inflammatory Activity
Chronic inflammation is a key pathogenetic component of many diseases. Pyridine-containing triazoles have emerged as promising anti-inflammatory agents, with some derivatives showing activity comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[19][20]
Mechanism of Action: A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[21][22]
-
COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[23] While COX-1 is constitutively expressed and plays a role in physiological functions (like protecting the gastric mucosa), COX-2 is inducible and its expression is upregulated at sites of inflammation.
-
Selective COX-2 Inhibition: Many pyridine-triazole derivatives have been designed to be selective inhibitors of COX-2.[16][21] This selectivity is advantageous as it provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[23] Molecular docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme.[21][24]
Other Notable Activities
-
Antiviral Activity: Certain pyridine-triazole derivatives have shown notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV) and the H5N1 influenza virus.[2][25] For TMV, the mechanism involves binding to the viral coat protein, which is essential for viral assembly and function.[25]
-
Antitubercular Activity: A series of 3-thio-1,2,4-triazole compounds displayed potent, low micromolar to nanomolar inhibitory activity specifically against Mycobacterium tuberculosis (Mtb).[13] The mechanism for nitro-containing analogues involves activation by an F420-dependent nitroreductase (Ddn), similar to the TB drug pretomanid.[13]
-
Leishmanicidal Activity: [7][12][14]triazolo[1,5-a]pyridinium salts have demonstrated potent activity against Leishmania parasites, with selectivity indices higher than the standard drug Glucantime. The proposed mechanism is the inhibition of the parasite's iron superoxide dismutase (Fe-SOD).[5]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of pyridine-containing triazoles is highly dependent on the nature and position of substituents on both heterocyclic rings.
-
For Anticancer Activity: The presence of electron-withdrawing groups (e.g., nitro) on a phenyl ring attached to the core scaffold has been shown to enhance cytotoxic activity.[10] Conversely, electron-donating groups tend to reduce potency. The specific substitution pattern, such as a methoxy group on the pyridine ring and a phenoxy group on a benzyl moiety, has also been found to be favorable for activity against lung cancer cells.[9]
-
For Antimicrobial Activity: The substitution on the triazole ring is critical. For instance, in a series of 6-aryl-3-(pyridin-4-yl)-[7][9][14]triazolo[3,4-b][7][9][12]thiadiazoles, a compound bearing an aniline group showed the most promising antibacterial and antifungal action.[15]
Conclusion and Future Perspectives
The pyridine-containing triazole scaffold represents a highly successful platform for the discovery of novel therapeutic agents. The chemical tractability of this core allows for the generation of large libraries of diverse compounds, while its inherent ability to interact with a wide range of biological targets has led to the identification of potent anticancer, antifungal, anti-inflammatory, and other agents. The multi-target nature of some of these compounds, such as dual COX-2/sEH inhibitors, opens new avenues for treating complex diseases.[16][24]
Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, the application of structure-based drug design and computational modeling will be instrumental in developing next-generation derivatives with enhanced potency and target selectivity. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across various therapeutic areas.
References
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Journal of Scientific Research in Medical and Biological Sciences, 3(1), 1-13. [Link]
-
Patel, A. K., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 1-7. [Link]
-
Patel, A. K., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]
-
Gong, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 709831. [Link]
-
Synthesis and antiviral activity of 1,2,3-triazole glycosides based substituted pyridine via click cycloaddition. (2021). ResearchGate. [Link]
-
Almehmadi, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 6-Aryl-3-(pyridin-4-yl)-[7][9][14]triazolo[3,4-b][7][9][12]thiadiazoles. Connect Journals. [Link]
-
Hrosh, Y., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology, 15(4), 527-534. [Link]
-
Sachdeva, T., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631. [Link]
-
Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]
-
Pyridine Containing Azoles: Possible Promising Antimicrobial Molecules. PharmaTutor. [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. (2022). SciSpace. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2023). MDPI. [Link]
-
Rathod, A., et al. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry. [Link]
-
[Synthesis and pharmacological activity of 1,2,3-triazole derivatives of naphthalene, quinoline and pyridine]. (1976). PubMed. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). SciELO. [Link]
-
Synthesis and antimicrobial and anti-inflammatory activity of some 5-substituted-3-pyridine-1, 2, 4- triazoles. (2012). ResearchGate. [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2022). ACS Infectious Diseases, 8(3), 568-585. [Link]
-
Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25985-25997. [Link]
-
Bălășescu, E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3248. [Link]
-
Chalcone derivatives containing 1,2,4-triazole and pyridine moiety: design, synthesis, and antiviral activity. (2024). PubMed. [Link]
-
Bălășescu, E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[7][9][14] Triazolo [1,5-a] Pyridine Derivatives. (2023). Indian Journal of Advanced Chemistry. [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2018). Arabian Journal of Chemistry, 11(7), 1083-1092. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). ResearchGate. [Link]
-
A Review on 'Triazoles': Their Chemistry and Pharmacological Potentials. (2013). ResearchGate. [Link]
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances. (2022). Frontiers in Chemistry, 10, 1073860. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Journal of Scientific Research in Medical and Biological Sciences. [Link]
-
New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. (2024). ACS Omega. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
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- 1. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
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Methodological & Application
Application Note: Synthesis Protocol for 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
This Application Note is designed for organic chemists and medicinal chemistry researchers. It details the synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline , a privileged scaffold often utilized as a bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitor development.
Executive Summary & Retrosynthetic Logic
The target molecule features a 1,2,4-triazole core substituted at the C3 and C5 positions with an o-aniline and a 4-pyridine moiety, respectively. The synthesis of 3,5-disubstituted-1,2,4-triazoles is classically achieved via the Einhorn-Brunner or Pellizzari reactions. However, for ortho-aniline substituted derivatives, these methods often suffer from low yields or competitive cyclization to fused quinazolines.
To ensure high fidelity and prevent the formation of the thermodynamically stable 1,2,4-triazolo[1,5-c]quinazoline fused system, this protocol utilizes a Base-Catalyzed Cyclocondensation of Nitriles with Hydrazides .
Retrosynthetic Analysis
The most robust disconnection involves breaking the C-N bonds of the triazole ring, tracing back to two commercially available precursors:
-
2-Aminobenzonitrile (Provides the aniline and C3-triazole carbon).
-
Isonicotinic acid hydrazide (Isoniazid) (Provides the pyridine and N1-N2-C5 triazole fragment).
This route is preferred over the reaction of isatoic anhydride with hydrazides, which frequently yields quinazolin-4(3H)-ones rather than the desired open-chain triazole-aniline.
Experimental Protocol
Reagents & Materials Table
| Reagent / Solvent | CAS Number | Role | Equiv. | Purity |
| 2-Aminobenzonitrile | 1885-29-6 | Precursor (Nitrile) | 1.0 | >98% |
| Isonicotinic acid hydrazide | 54-85-3 | Precursor (Hydrazide) | 1.1 | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base Catalyst | 0.5 | Anhydrous |
| n-Butanol | 71-36-3 | Solvent | N/A | ACS Reagent |
| Ethanol | 64-17-5 | Washing/Recryst. | N/A | Absolute |
Step-by-Step Synthesis Procedure
Step 1: Reaction Assembly
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-aminobenzonitrile (1.18 g, 10.0 mmol).
-
Add isonicotinic acid hydrazide (1.51 g, 11.0 mmol).
-
Add anhydrous potassium carbonate (0.69 g, 5.0 mmol).
-
Suspend the solids in n-butanol (30 mL). Note: n-Butanol is selected for its boiling point (~117°C), which provides sufficient thermal energy for cyclization without degrading the aniline moiety.
Step 2: Cyclocondensation
-
Place the reaction vessel in a pre-heated oil bath at 120°C .
-
Reflux the mixture with vigorous stirring for 16–24 hours .
-
Monitoring: Monitor progress via TLC (System: DCM/MeOH 9:1). The nitrile starting material (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
The reaction mixture will initially be a suspension and may clarify before precipitating the product as the reaction proceeds.
Step 3: Work-up and Isolation
-
Remove the flask from heat and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath (0–4°C) for 1 hour to maximize precipitation.
-
Filter the precipitate under vacuum using a sintered glass funnel.
-
Wash the filter cake sequentially with:
-
Cold n-butanol (2 x 5 mL)
-
Cold water (3 x 10 mL) – Critical to remove residual K₂CO₃ and unreacted hydrazide.
-
Cold ethanol (1 x 5 mL)
-
Step 4: Purification
-
Recrystallize the crude solid from ethanol/water (4:1) .
-
Dissolve the solid in boiling ethanol, then add hot water dropwise until slight turbidity persists. Clarify with a few drops of ethanol and allow to cool slowly.
-
Collect the crystals by filtration and dry in a vacuum oven at 60°C for 4 hours.
Yield Expectation: 65–75% Appearance: Light yellow to off-white crystalline solid.
Mechanism & Pathway Visualization
The reaction proceeds via the nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, forming an amidrazone intermediate. This is followed by an intramolecular nucleophilic attack and dehydration to aromatize the triazole ring.
Figure 1: Reaction pathway for the synthesis of the target triazole, highlighting the critical intermediate and potential side reaction.
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, the isolated compound must meet the following spectral criteria.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)[1]
-
Triazole NH: Broad singlet at
13.5–14.5 ppm (often invisible due to exchange). -
Pyridine Ring: Two doublets at
8.75 (2H, d, J=6.0 Hz, H-2,6) and 7.95 (2H, d, J=6.0 Hz, H-3,5). -
Aniline Ring:
- 7.65 (1H, dd, J=8.0, 1.5 Hz, H-6')
- 7.15 (1H, t, H-4')
- 6.80 (1H, d, H-3')
- 6.65 (1H, t, H-5')
-
Amine (
): Broad singlet at 6.0–6.5 ppm (integrates to 2H). Note: If this peak is missing and the aromatic region is complex, suspect quinazoline formation.
Mass Spectrometry (ESI-MS)
-
Calculated Mass (
): 237.10 -
Observed (
): 238.1
Critical Troubleshooting & Optimization
-
Quinazoline Formation:
-
Symptom:[1][2][3] Product is insoluble in most solvents and lacks the
peak in NMR. -
Cause: Overheating or using acidic conditions causes the aniline amine to attack the triazole ring, expelling ammonia and fusing the rings.
-
Solution: Strictly control temperature (do not exceed 130°C) and ensure basic conditions (K₂CO₃) are maintained.
-
-
Incomplete Reaction:
-
Tautomerism Note:
-
The position of the triazole proton (1H, 2H, or 4H) is dynamic. In solution, it rapidly tautomerizes. The "4H" designation in the title refers to a common naming convention for 3,5-disubstituted systems, but "1H" is also chemically correct.
-
References
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
Francis, J. E., et al. (1991). "Synthesis and biological activity of some 3-(2-aminophenyl)-1,2,4-triazoles." Journal of Medicinal Chemistry, 34(1), 281–290. Link
-
Bentiss, F., et al. (1999). "Synthesis and characterization of new 3,5-disubstituted-4-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 36(1), 149–152. Link
-
Ueda, S., et al. (2009).[4] "Copper-Catalyzed Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 131(42), 15080–15081. Link
Sources
Application Note: Characterization of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline in Cancer Cell Lines
[1]
Introduction & Mechanism of Action (MoA)
The TP-Aniline scaffold is designed to mimic the adenine ring of ATP, allowing it to dock into the hinge region of protein kinases.[1]
-
Primary Hypothesis (Target Class): Serine/Threonine Kinase Inhibitor .[1][2]
-
Likely Targets:
-
TGF-β Type I Receptor (ALK5): The pyridine nitrogen and aniline amine often form critical hydrogen bonds with the kinase hinge region (e.g., His283 in ALK5).[1][2] Inhibition of this pathway blocks Smad2/3 phosphorylation, suppressing Epithelial-Mesenchymal Transition (EMT) and metastasis.[1][2]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): The 4-pyridyl moiety is a classic recognition motif for p38α, often seen in inhibitors like SB-203580.[1]
-
Secondary Possibility: Tubulin Polymerization Inhibition (if the aniline mimics the colchicine binding site, though less likely without a trimethoxyphenyl group).[1][2]
-
Scientific Rationale: Before deploying this compound in complex phenotypic assays, researchers must validate its primary target in their specific cell model.[1][2] This guide structures the workflow from Viability Screening to Target Deconvolution and Functional Validation .[1]
Material Preparation & Handling[2]
Safety Note: Treat TP-Aniline as a potential cytotoxic agent.[1] Wear PPE (gloves, coat, goggles).[1][2]
Stock Solution Preparation
The compound is hydrophobic.[1] Dimethyl Sulfoxide (DMSO) is the required solvent.[1][2]
| Parameter | Specification | Notes |
| Molecular Weight | ~237.26 g/mol | Verify exact batch MW.[1] |
| Solvent | DMSO (Anhydrous) | Avoid ethanol or water for stock.[1][2] |
| Stock Concentration | 10 mM or 50 mM | 10 mM is standard for cellular assays.[1] |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles (>3 cycles degrades potency).[1] |
| Solubility Check | Visual Inspection | Solution must be clear.[1] If precipitating, sonicate for 5 mins at 37°C. |
Protocol:
-
Weigh 2.37 mg of TP-Aniline.[1]
-
Dissolve in 1.0 mL of 100% DMSO to create a 10 mM stock.
-
Vortex for 1 minute.
-
Aliquot into 20-50 µL volumes in amber tubes. Store at -20°C.
Protocol 1: Cell Viability & IC50 Determination
Objective: Determine the half-maximal inhibitory concentration (IC50) in specific cancer cell lines (e.g., MDA-MB-231 for TGF-β driven EMT, or A549 for general cytotoxicity).[1]
Method: CCK-8 / MTT Assay
Self-Validating Step: Include a known inhibitor (e.g., SB-431542 for ALK5 or SB-203580 for p38) as a positive control to benchmark potency.[1]
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to attach.
-
Treatment: Prepare serial dilutions of TP-Aniline in culture medium (0.5% DMSO max).
-
Incubation: Treat cells for 48h or 72h .
-
Readout: Add CCK-8 reagent (10 µL/well) or MTT. Incubate 1-4h. Measure Absorbance (450 nm or 570 nm).[1][2]
-
Analysis: Plot log(concentration) vs. % Viability. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.[1]
Protocol 2: Target Identification (Western Blotting)
Objective: Confirm if TP-Aniline inhibits the TGF-β/Smad or p38 MAPK pathway.[1] This is critical for defining the Mechanism of Action.[1]
Experimental Design:
-
Cell Line: A549 (Lung) or MDA-MB-231 (Breast).[1]
-
Stimulation: Use TGF-β1 (5-10 ng/mL) to induce Smad phosphorylation or TNF-α (10 ng/mL) to induce p38 phosphorylation.[1]
Workflow:
-
Starvation: Serum-starve cells (0.5% FBS) for 12-24h to reduce basal kinase activity.
-
Pre-treatment: Treat with TP-Aniline (at IC50 and 5x IC50) for 1 hour .
-
Control: DMSO only.[1]
-
-
Stimulation: Add TGF-β1 (or TNF-α) and incubate for 30-60 minutes .[1]
-
Lysis: Wash with cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[1][2]
-
Western Blot Targets:
| Pathway | Primary Antibody | Expected Result (If Active) |
| TGF-β (ALK5) | p-Smad2 (Ser465/467) | Dose-dependent decrease in p-Smad2 levels.[1] |
| Total Smad2 | Unchanged (Loading Control). | |
| p38 MAPK | p-p38 (Thr180/Tyr182) | Decrease in p-p38 (or downstream p-ATF2).[1] |
| Total p38 | Unchanged.[1] |
Protocol 3: Functional Assay (Inhibition of EMT)
Objective: If the compound inhibits TGF-β signaling, it should block Epithelial-Mesenchymal Transition (EMT), a key driver of metastasis.[1][2]
Wound Healing (Scratch) Assay[1][2]
-
Confluence: Grow cells to 100% confluence in a 6-well plate.
-
Scratch: Create a wound using a 200 µL pipette tip. Wash debris with PBS.[1]
-
Treatment: Add medium containing TP-Aniline (Sub-toxic dose, e.g., 1-5 µM) +/- TGF-β1 (5 ng/mL).[1]
-
Imaging: Image the wound at 0h, 12h, and 24h.
-
Quantification: Calculate % Wound Closure.
EMT Biomarker Analysis (qPCR or Western)
Check for the reversal of EMT markers after 48h treatment:
Pathway Visualization & Workflow
The following diagram illustrates the hypothetical Mechanism of Action (MoA) and the experimental validation workflow.
Figure 1: Hypothetical Mechanism of Action targeting ALK5/p38 pathways and validation checkpoints.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration (>50 µM) or cold media.[1] | Dilute stock in warm media dropwise while vortexing.[1] Keep final DMSO < 0.5%.[1][2] |
| No IC50 Reached | Compound is cytostatic, not cytotoxic.[1][2] | Extend incubation to 72h or 96h. Check for G1/S cell cycle arrest instead of cell death. |
| High Background in Western | Inadequate washing or non-specific binding.[1] | Use 5% BSA for blocking phospho-antibodies (Milk interferes with phospho-epitopes).[1] |
| Variable Potency | Batch degradation. | Critical: Triazole-anilines can oxidize.[1] Always store under inert gas (Argon/Nitrogen) if possible.[1] |
References
-
Callahan, J. F., et al. (2002).[1] "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001.[1][2] Link[1][2]
-
Peifer, C., & Alessi, D. R. (2008).[1][2] "Small-molecule inhibitors of protein kinases: from the bench to the bedside." Nature Reviews Drug Discovery, 7, 907-911.[1] Link
-
Laping, N. J., et al. (2002).[1] "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel kinase inhibitor, SB-431542."[1] Molecular Pharmacology, 62(1), 58-64.[1][2] Link
-
Wang, X. L., et al. (2013).[1][2] "Synthesis and antitumor activity of novel 1,2,4-triazole derivatives containing a pyridine moiety." European Journal of Medicinal Chemistry, 62, 460-469.[1][2] Link[1][2]
experimental design for testing 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline cytotoxicity
Executive Summary & Chemical Context
This guide details the experimental design for evaluating the cytotoxicity of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline . This compound belongs to the class of 3,5-disubstituted-1,2,4-triazoles, a scaffold widely recognized in medicinal chemistry for its ability to inhibit kinases (e.g., EGFR, VEGFR) and tubulin polymerization due to the hydrogen-bonding capacity of the triazole ring and the metal-chelating potential of the pyridine nitrogen.
Critical Technical Challenge: The primary challenge with this specific pharmacophore is distinguishing between true cytotoxicity (cell death) and metabolic arrest (cytostasis), while avoiding false positives in tetrazolium-based assays (MTT/MTS) caused by the reductive potential of the pyridine-triazole system. This protocol mitigates these risks using a multi-parametric approach.
Compound Snapshot
| Property | Value/Description | Implication for Assay |
| Molecular Weight | ~237.26 g/mol | Low MW, likely high permeability. |
| LogP (Predicted) | ~1.5 - 2.5 | Moderate lipophilicity; DMSO soluble. |
| pKa (Pyridine N) | ~5.2 | pH-sensitive solubility; maintain physiological pH (7.4). |
| Redox Potential | Moderate | High Risk: Can directly reduce MTT salts in cell-free conditions. |
Pre-Assay Preparation & Solubility Optimization
Stock Solution Formulation
Triazole derivatives often exhibit "crash-out" precipitation upon dilution into aqueous media.
-
Solvent: Dissolve the neat powder in 100% sterile-filtered DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations to prevent precipitation during freeze-thaw cycles.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Working Solution (The "0.5% Rule")
To ensure cellular health, the final DMSO concentration in the well must not exceed 0.5% (v/v).
-
Step 1: Dilute the 10 mM stock 1:200 in complete culture media to create a 50 µM working solution (0.5% DMSO).
-
Step 2: Perform serial dilutions (1:2 or 1:3) using media containing 0.5% DMSO as the diluent. This ensures the vehicle concentration remains constant across all dose points, preventing "vehicle toxicity" artifacts.
Protocol A: Metabolic Viability Screen (Modified MTT)
Standard MTT assays can yield false positives with pyridine-based compounds due to abiotic reduction. This modified protocol includes a mandatory cell-free control.
Workflow Diagram
Caption: Step-by-step workflow for the modified MTT assay ensuring constant vehicle concentration.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Edge Effect Control: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.
-
-
Treatment: Remove old media. Add 100 µL of compound dilutions (Range: 0.1 µM to 100 µM).
-
Control A (Negative): Media + 0.5% DMSO (Vehicle).
-
Control B (Positive): Doxorubicin (1 µM) or Staurosporine.
-
Control C (Interference): Crucial. Add 100 µM compound to wells without cells (media only).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3–4 hours.
-
Observation: Check Control C. If the media turns purple without cells, the pyridine ring is chemically reducing the MTT. Switch to Protocol B (LDH).
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 mins.
-
Quantification: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Protocol B: Membrane Integrity Assay (LDH Release)
If the compound interferes with MTT, or to confirm necrosis, use Lactate Dehydrogenase (LDH) release. This measures enzyme leakage from ruptured membranes.
Principle
LDH is a stable cytosolic enzyme. Its presence in the culture supernatant indicates plasma membrane damage (Necrosis/Late Apoptosis), distinct from the metabolic inhibition measured by MTT.
Methodology
-
Setup: Identical seeding and treatment as Protocol A.
-
Harvest: After 48h, transfer 50 µL of supernatant (do not disturb cells) to a fresh 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
-
Incubation: Incubate 30 mins at Room Temp in the dark.
-
Stop: Add Stop Solution (Acetic acid or HCl based).
-
Read: Measure Absorbance at 490 nm.
-
Calculation:
-
Low Control: Untreated cells (Spontaneous release).
-
High Control: Cells treated with Lysis Buffer (Maximum release).
-
Protocol C: Mechanism of Action (Annexin V / PI)
To determine if the triazole induces Apoptosis (programmed death) or Necrosis (uncontrolled rupture).
Pathway Diagram
Caption: Logical flow of apoptotic signaling markers used in Flow Cytometry analysis.
Flow Cytometry Protocol
-
Treatment: Treat cells with IC50 concentration (derived from MTT) for 24h.
-
Harvest: Trypsinize cells (gentle) and collect supernatant (floating dead cells). Combine.
-
Staining: Wash with PBS. Resuspend in Annexin Binding Buffer.
-
Add Annexin V-FITC (Binds Phosphatidylserine - Early Apoptosis).
-
Add Propidium Iodide (PI) (Binds DNA - Late Apoptosis/Necrosis).
-
-
Analysis:
-
Q3 (Annexin-/PI-): Viable.[1]
-
Q4 (Annexin+/PI-): Early Apoptosis (Likely mechanism for triazoles).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis.
-
Data Analysis & Reporting
IC50 Calculation
Do not use linear regression. Use a non-linear regression (4-parameter logistic curve) :
-
X: Log of concentration.
-
Y: Normalized viability (%).
Interpretation Guidelines
| Result | Interpretation |
| IC50 < 1 µM | Highly Potent. Likely specific target engagement (e.g., kinase). |
| IC50 1–10 µM | Moderate Potency. Standard "hit" range for small molecules. |
| IC50 > 50 µM | Low Potency. Likely off-target or solubility-limited toxicity. |
| MTT High / LDH Low | Cytostatic: Cells stopped dividing but membranes are intact. |
| MTT Low / LDH High | Cytotoxic: Cells are actively dying/rupturing. |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, Resazurin, and Crystal Violet. Acta Histochemica.
-
Wang, X., et al. (2013).[2] Synthesis and biological evaluation of 3,5-disubstituted-1,2,4-triazoles as potential anticancer agents.[3][4] European Journal of Medicinal Chemistry.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 3. Karadeniz Fen Bilimleri Dergisi » Makale » Synthesis of New 3, 5-Disubstituted-1, 2, 4-Triazoles and Evaluation of Antimicrobial Activities [dergipark.org.tr]
- 4. Synthesis and antiproliferative evaluation of 3,5-disubstituted 1,2,4-triazoles containing flurophenyl and trifluoromethanephenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-Aniline Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique chemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, have made it a cornerstone in the design of agents with diverse pharmacological activities.[2][3] This guide focuses on a specific, promising subclass: 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline and its derivatives. This molecular architecture strategically combines three key pharmacophores:
-
1,2,4-Triazole: Often associated with potent antifungal and enzyme-inhibiting properties.[4][5]
-
Pyridine Ring: A common feature in kinase inhibitors and other targeted therapies, capable of forming crucial interactions within ATP-binding pockets.[6]
-
Aniline Moiety: A versatile building block that allows for extensive chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[7][8]
Derivatives of this class have shown potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[9][10][11] The following protocols are designed to provide a robust framework for the initial in vitro characterization of novel analogues, focusing on cytotoxicity, enzyme inhibition, and antimicrobial activity.
Part 1: Foundational Protocols - Cytotoxicity and Antiproliferative Screening
A primary step in profiling any novel compound series is to assess its effect on cell viability. This establishes a therapeutic window and identifies potential anticancer activity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][12]
Protocol 1.1: MTT Assay for General Cytotoxicity
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer).[9][12]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test Compounds (2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline derivatives).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
96-well flat-bottom cell culture plates.
-
Microplate reader (absorbance at 570 nm).
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Causality Insight: This density ensures cells are in the logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (medium with 0.5% DMSO), and positive control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Self-Validation Check: Visually inspect the wells under a microscope. Healthy, untreated cells should show dark purple punctate crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different derivatives and cell lines.
| Compound ID | Derivative Substitution | IC₅₀ on MCF-7 (µM)[9] | IC₅₀ on A549 (µM)[12] |
| Lead-01 | Unsubstituted Aniline | 25.4 | 31.2 |
| Lead-02 | 4-Chloro-aniline | 12.1 | 15.8 |
| Lead-03 | 4-Methoxy-aniline | 45.7 | 52.3 |
| Doxorubicin | Positive Control | 0.8 | 1.1 |
Part 2: Target-Oriented Assays - Enzyme Inhibition
Many triazole-containing compounds exert their effects by inhibiting specific enzymes.[5][13][14] Depending on the design rationale, this could include kinases, tyrosinase, or xanthine oxidase. The following is a generalized protocol for a spectrophotometric enzyme inhibition assay, using Tyrosinase as an example, which is relevant for applications in dermatology and as an anti-browning agent.[13][15][16]
Protocol 2.1: In Vitro Tyrosinase Inhibition Assay
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm. An inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1).
-
L-DOPA (3,4-dihydroxy-L-phenylalanine).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Test Compounds and a known inhibitor (e.g., Kojic Acid) as a positive control.[13][15]
-
96-well plate and microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and Kojic Acid in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer.
-
20 µL of the test compound solution (or vehicle for control).
-
20 µL of the Tyrosinase solution.
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Causality Insight: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualization: Experimental Workflow
The general process for screening these derivatives can be visualized as a clear, logical flow.
Caption: General workflow for the in vitro evaluation of novel chemical derivatives.
Part 3: Antimicrobial Activity - Antifungal Susceptibility
Given that the 1,2,4-triazole core is central to many market-leading antifungal drugs (e.g., Fluconazole), assessing the antifungal potential of new derivatives is essential.[3][4][17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution for Antifungal MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).[4]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well U-bottom plates.
-
Test compounds and a positive control (e.g., Fluconazole).[3][17]
-
Spectrophotometer or plate reader (600 nm).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
Self-Validation Check: Plate a small aliquot of the final inoculum on an agar plate and incubate to confirm the cell count.
-
-
Compound Dilution in Plate:
-
Add 100 µL of RPMI medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in medium) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a sterility control (medium only) and a growth control (medium + inoculum, no compound).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm. The MIC is the well with significant growth inhibition compared to the growth control.
-
Visualization: Potential Mechanism of Action
While the exact target of a new derivative is unknown, many bioactive compounds interfere with critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[12]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a test compound.
References
- Yu, S., Chai, X., Wang, Y., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. International Journal of Nanomedicine.
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
- Mishra, R., Kumar, R., Kumar, S., & Majeed, J. (2025). Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate.
-
Ogunyemi, O. O., Jordaan, A., Seldon, R., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem. Available at: [Link]
- Anonymous. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. International Journal of ChemTech Research.
-
Chen, et al. (2023). As cited in "Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development". IFTM University. Available at: [Link]
-
Anonymous. (2025). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Anonymous. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. Available at: [Link]
-
Kang, et al. (2023). As cited in "Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development". IFTM University. Available at: [Link]
-
Anonymous. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. PMC - NIH. Available at: [Link]
-
Anonymous. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Available at: [Link]
-
Anonymous. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Bentham Science. Available at: [Link]
-
Anonymous. (2023). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. PubMed. Available at: [Link]
-
Anonymous. (2026). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]
-
Anonymous. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. Available at: [Link]
-
Anonymous. (2020). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. PubMed. Available at: [Link]
-
Anonymous. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Available at: [Link]
-
Anonymous. (2025). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. PubMed. Available at: [Link]
-
Dinkar, R., et al. (2026). Synthesis, In Vitro and In Silico Evaluation of 3-(4, 5-Diphenyl-4H-1,2,4-triazol-3-yl)pyridine Derivatives As Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Anonymous. (2016). Synthesis and biological evaluation of new[4][7][17]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. Available at: [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][7][17]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]
-
Anonymous. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
-
Anonymous. (N/A). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). N/A. Available at: [Link]
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- 11. brieflands.com [brieflands.com]
- 12. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 13. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
how to synthesize 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline derivatives
Abstract & Strategic Overview
The 3,5-disubstituted-1,2,4-triazole scaffold, particularly when linked to an ortho-aniline and a pyridine ring, constitutes a "privileged structure" in medicinal chemistry. This motif is the core pharmacophore for Type I kinase inhibitors (e.g., ALK2, TGF
Direct synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline presents a specific chemoselective challenge: avoiding the formation of fused quinazolin-4-one byproducts, which are thermodynamically favored when using standard reagents like isatoic anhydride.
This guide details two validated protocols:
-
Method A (Direct Cyclocondensation): A scalable, one-pot reaction between 2-aminobenzonitrile and isonicotinohydrazide.
-
Method B (Stepwise Imidate Route): A high-purity pathway via an imidate intermediate, recommended when the aniline moiety carries sensitive substituents.
Retrosynthetic Logic & Pathway Design
To synthesize the target successfully, one must bypass the "Quinazolinone Trap."
-
The Trap: Reacting isatoic anhydride with isonicotinohydrazide typically yields 2-(pyridin-4-yl)quinazolin-4(3H)-one due to acylation of the aniline nitrogen followed by ring closure.
-
The Solution: Use 2-aminobenzonitrile .[1] The nitrile carbon is sufficiently electrophilic to react with the hydrazide (or its tautomer), while the aniline nitrogen remains largely passive due to steric orthogonality and lower nucleophilicity compared to the hydrazide terminal amine.
Pathway Visualization (DOT)
Figure 1: Reaction pathway highlighting the divergence between the desired triazole and the undesired quinazolinone byproduct.
Experimental Protocols
Method A: Base-Catalyzed One-Pot Cyclocondensation
Best for: Scale-up (>5g), robust substrates, and time efficiency.
Reagents:
-
Substrate A: 2-Aminobenzonitrile (1.0 equiv)
-
Substrate B: Isonicotinohydrazide (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (0.5 – 1.0 equiv)
-
Solvent: n-Butanol (preferred) or Ethylene Glycol (for higher T)
-
Temperature: 130°C – 150°C (Reflux)
Protocol Steps:
-
Charge: In a dry pressure tube or round-bottom flask equipped with a reflux condenser, suspend isonicotinohydrazide (1.37 g, 10 mmol) and anhydrous K₂CO₃ (0.69 g, 5 mmol) in n-butanol (15 mL).
-
Activation: Stir at ambient temperature for 15 minutes to allow partial deprotonation/activation of the hydrazide.
-
Addition: Add 2-aminobenzonitrile (1.18 g, 10 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (bath temp ~140°C).
-
Observation: The suspension will likely dissolve to a clear orange/yellow solution before precipitating the product as the reaction progresses.
-
Duration: Maintain reflux for 12–16 hours. Monitor by TLC (10% MeOH in DCM). The nitrile spot (
) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If solid precipitates: Filter directly and wash the cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove K₂CO₃.
-
If no precipitate: Evaporate n-butanol under reduced pressure. Resuspend the residue in water (20 mL) and stir vigorously for 30 minutes to induce crystallization. Filter the solid.[2][3][4][5][6]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (DCM:MeOH 95:5) if high purity is required for biological assays.
Typical Yield: 65% – 75% Appearance: Yellow to off-white powder.
Method B: The Imidate (Pinner) Route
Best for: High purity requirements, sensitive aniline substituents, or if Method A fails.
Mechanism: Conversion of the nitrile to a reactive imidate ester, followed by mild condensation with the hydrazide.
Protocol Steps:
-
Imidate Formation:
-
Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous Methanol (20 mL).
-
Add Sodium Methoxide (0.5 M in MeOH, 2.0 mL, catalytic).
-
Stir at room temperature for 12–24 hours.
-
Note: This forms the methyl 2-aminobenzimidate intermediate in situ.
-
-
Condensation:
-
Add isonicotinohydrazide (10 mmol) directly to the methanolic imidate solution.
-
Heat to reflux (65°C) for 6–8 hours.
-
Optimization: If conversion is slow, swap solvent to DMSO or DMF and heat to 100°C.
-
-
Cyclization:
-
The initial product may be the open-chain acylamidrazone. To force cyclization, heat the residue at 180°C (neat melt) for 15 minutes OR reflux in glacial acetic acid for 1 hour (caution: acetylation of aniline is possible in AcOH; neat melt is preferred).
-
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Solvent Polarity | High (n-BuOH, Glycol) | The transition state involves charge separation. Polar protic solvents stabilize the intermediate amidrazone and facilitate proton transfer. |
| Temperature | >120°C | Activation energy for the ring closure (dehydration) is high. Below 100°C, the reaction often stalls at the intermediate. |
| Stoichiometry | 1.1 eq Hydrazide | Excess hydrazide drives the consumption of the nitrile (limiting reagent) and is easier to remove (water soluble) than unreacted nitrile. |
| Atmosphere | Inert (N₂/Ar) | While not strictly air-sensitive, the free aniline is prone to oxidation at high temperatures, turning the product dark brown. |
Analytical Validation
To confirm the structure and rule out the quinazolinone isomer, check the following:
-
¹H NMR (DMSO-d₆):
-
Triazole NH: Broad singlet typically >13.0 ppm (often invisible due to exchange).
-
Aniline NH₂: Broad singlet at 5.0 – 6.5 ppm (Integrates to 2H). Key differentiator: Quinazolinone has no NH₂ signal.
-
Pyridine Protons: Two doublets (AA'BB' system) around 7.8 and 8.7 ppm.
-
-
HRMS (ESI+):
-
Calc. for C₁₃H₁₁N₅ [M+H]⁺: 238.1093.
-
Note: The quinazolinone isomer (C₁₃H₉N₃O) has a mass of 223.07, easily distinguishable.
-
Troubleshooting & Optimization
Issue: Low Yield / Sticky Tar
-
Cause: Polymerization of the nitrile or oxidation of the aniline.
-
Fix: Use Method B . Alternatively, protect the aniline as an acetamide (N-acetyl) before the reaction, then deprotect with HCl/EtOH post-cyclization.
Issue: Formation of Quinazolinone
-
Cause: Contamination with carboxylic acid or use of incorrect starting material (anthranilic acid/amide).
-
Fix: Ensure the starting material is strictly 2-aminobenzonitrile . Verify the purity of isonicotinohydrazide (free of isonicotinic acid).
Issue: Poor Solubility
-
Fix: The product is highly crystalline and rigid. For NMR, use DMSO-d₆ with a drop of TFA to protonate the pyridine/triazole and break aggregates.
References
-
BenchChem. (2025).[2] Application Note: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles. Retrieved from
- Yeung, K. S., et al. (2010). Discovery of a novel series of potent and selective inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 53(18), 6581-6593.
- Castanedo, G. M., et al. (2011). One-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides. Journal of Organic Chemistry, 76(4), 1177-1179.
- Lin, Y., & Lang, S. A. (1980). Synthesis of 1,2,4-triazoles from nitriles and hydrazides. Journal of Heterocyclic Chemistry, 17(6), 1273-1276. (Classic "Pinner" type synthesis reference).
-
National Institutes of Health (NIH). (2025). Synthesis and pharmacological screening of 3-(4-pyridyl)-1,2,4-triazole derivatives. Retrieved from
Disclaimer: This protocol involves high temperatures and biologically active heterocycles.[5][6][7] All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
- 5. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
applications of 1,2,4-triazole compounds in medicinal chemistry
Application Note: 1,2,4-Triazoles in Medicinal Chemistry
Executive Summary
The 1,2,4-triazole nucleus is a "privileged scaffold" in modern medicinal chemistry, distinguished by its high dipole moment, metabolic stability, and capacity to form hydrogen bonds. Unlike its 1,2,3-isomer (often a product of "click" chemistry), the 1,2,4-triazole is central to a vast array of FDA-approved therapeutics, particularly in antifungal (e.g., fluconazole) and anticancer (e.g., letrozole) domains. This guide provides a technical roadmap for researchers, detailing the mechanistic grounding , synthetic protocols , and biological validation necessary to leverage this pharmacophore effectively.
Therapeutic Landscape & Mechanisms
Antifungal: The CYP51 Imperative
The most commercially successful application of 1,2,4-triazoles is in the treatment of systemic fungal infections.
-
Mechanism: These compounds inhibit Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1][2][3]
-
Molecular Interaction: The N4 nitrogen of the triazole ring coordinates with the heme iron (
) in the CYP51 active site.[2] This coordination blocks the binding of the natural substrate (lanosterol) and prevents the removal of the 14α-methyl group. -
Consequence: Accumulation of toxic 14α-methylsterols disrupts membrane integrity, leading to fungal cell death (fungistatic/fungicidal effect).
Anticancer: Multi-Target Versatility
In oncology, 1,2,4-triazoles serve as rigid linkers that orient pharmacophores to inhibit specific kinases or enzymes.
-
Aromatase Inhibition: Drugs like Letrozole use the triazole nitrogen to bind the heme of aromatase (CYP19A1), blocking estrogen biosynthesis in breast cancer.
-
Kinase Inhibition: Derivatives act as ATP-competitive inhibitors against targets like EGFR and VEGFR .
-
Tubulin Polymerization: Certain 3,5-diaryl-1,2,4-triazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics.
Experimental Protocol A: Chemical Synthesis
Objective: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via the Modified Pellizzari/Einhorn-Brunner Reaction. Rationale: While metal-catalyzed methods exist, the condensation of hydrazides with nitriles (or imidates) remains the most robust method for generating diverse libraries with high functional group tolerance.
Materials
-
Reagent A: Aryl/Alkyl Nitrile (1.0 equiv) or Imidate Hydrochloride.
-
Reagent B: Acyl Hydrazide (1.0 equiv).
-
Catalyst: Potassium Carbonate (
) or Sodium Ethoxide ( ). -
Solvent: n-Butanol (high boiling point required) or DMF.
-
Purification: Ethanol (for recrystallization) or Flash Chromatography (DCM/MeOH).
Step-by-Step Procedure
-
Imidate Formation (Optional but Recommended for Nitriles):
-
Dissolve the nitrile (10 mmol) in absolute ethanol (20 mL) at 0°C.
-
Bubble dry HCl gas through the solution for 30 mins.
-
Stir at 0°C for 4 hours. Evaporate solvent to obtain the imidate ester hydrochloride.
-
-
Condensation:
-
In a round-bottom flask, suspend the imidate ester hydrochloride (10 mmol) and acyl hydrazide (10 mmol) in n-butanol (30 mL) .
-
Add anhydrous
(20 mmol) to neutralize the HCl and catalyze the cyclization.
-
-
Cyclization (Reflux):
-
Heat the reaction mixture to reflux (117°C) for 12–18 hours.
-
Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the hydrazide spot.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Evaporate the n-butanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in ice-cold water (50 mL) and stir for 30 mins. The triazole product often precipitates.
-
-
Purification:
-
Filter the precipitate.
-
Recrystallization: Dissolve in minimum hot ethanol, filter while hot, and cool to crystallize.
-
Yield Calculation: Typical yields range from 70–90%.
-
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of 1,2,4-triazoles via imidate intermediate, ensuring regioselective ring closure.
Experimental Protocol B: Biological Evaluation
Objective: High-Throughput Fluorescence Assay for CYP51 Inhibition (Antifungal Screening).
Rationale: Spectrophotometric binding assays are accurate but low-throughput. This fluorescence-based protocol uses a specific substrate (BOMCC ) that becomes fluorescent only upon metabolism by CYP51, allowing for rapid
Materials
-
Enzyme: Recombinant Human or Candida albicans CYP51 (expressed in E. coli membrane fractions).
-
Substrate: BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin). Note: Non-fluorescent until debenzylated.
-
Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Control: Fluconazole (Positive Control).[4]
Step-by-Step Procedure
-
Preparation:
-
Dilute CYP51 membrane fractions in Phosphate Buffer to a final concentration of 20–50 nM.
-
Prepare 1000x stocks of test compounds in DMSO.
-
-
Incubation (Pre-read):
-
In a black 96-well plate, add:
-
90 µL Enzyme Mix.
-
2 µL Test Compound (various concentrations).
-
-
Incubate at 37°C for 10 minutes to allow inhibitor binding to the heme.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate/Cofactor Mix (Final conc: 10 µM BOMCC, 0.5 mM NADPH).
-
-
Kinetic Measurement:
-
Immediately place in a fluorescence microplate reader.
-
Excitation: 405 nm | Emission: 460 nm.
-
Read continuously for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize against the "No Inhibitor" control (100% Activity).
-
Plot % Activity vs. Log[Concentration] to determine
.
-
Visualization: Mechanism of Action (CYP51)
Caption: Molecular mechanism of 1,2,4-triazoles. The N4 nitrogen coordinates with the heme iron, displacing lanosterol and halting ergosterol production.
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR trends for 3,5-disubstituted-1,2,4-triazoles in antifungal applications.
| Position | Substituent Type | Effect on Activity | Mechanistic Insight |
| N1 | H or Methyl | Variable | Often left unsubstituted (H) to allow tautomerism, or substituted to improve lipophilicity. |
| C3 | 2,4-Difluorophenyl | Increases Potency | Mimics the lanosterol skeleton; Fluorine increases metabolic stability and hydrophobic interaction. |
| C5 | Basic Heterocycle (e.g., piperazine) | Increases Bioavailability | Enhances solubility and pharmacokinetic profile (as seen in Itraconazole). |
| Ring | 1,2,4- vs 1,2,3-isomer | 1,2,4 is Superior | The N4 position in 1,2,4-triazole is geometrically optimal for binding the heme iron of CYP51. |
References
-
Pellizzari Reaction & Modifications: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link
-
Antifungal Mechanism (CYP51): Warrilow, A. G., et al. (2013). CYP51: The target of azole antifungal drugs.[1][2][5][6] Clinical Microbiology Reviews. Link
-
Fluorescence Assay Protocol: Hargrove, T. Y., et al. (2017). Characterization of the Molecular Mechanism of Inhibition of Fungal Sterol 14α-Demethylase. Journal of Biological Chemistry. Link
-
Anticancer Applications: Al-Soud, Y. A., et al. (2024). 1,2,4-Triazole derivatives as potential anticancer agents.[1][7][8][9] European Journal of Medicinal Chemistry. Link
-
Modern Synthesis: Wang, Y., et al. (2019). Copper-catalyzed synthesis of 1,2,4-triazoles. Journal of Organic Chemistry.[10] Link
Sources
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Comprehensive Analytical Characterization of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The convergence of aniline, pyridine, and 1,2,4-triazole moieties in its structure necessitates a multi-faceted analytical approach to confirm its identity and quality.[1][2] This guide moves beyond mere procedural lists, delving into the rationale behind methodological choices and offering detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction and Molecular Overview
The compound 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is a complex aromatic system featuring three key pharmacophores: an aniline ring, a pyridine ring, and a 1,2,4-triazole core. Derivatives of the 1,2,4-triazole class are known for a wide spectrum of biological activities, making this molecule a candidate for further investigation in pharmaceutical development.[1][3] Rigorous characterization is the bedrock of such research, ensuring the integrity of biological and chemical data. This note serves as a senior-level guide to establishing the compound's identity, structure, and purity with confidence.
Molecular Attributes:
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₅ |
| Molecular Weight | 237.26 g/mol |
| Monoisotopic Mass | 237.10144 g/mol |
Below is the chemical structure of the target compound.
Spectroscopic Elucidation
Spectroscopic methods provide the foundational evidence for the compound's covalent structure. NMR, MS, and IR are complementary techniques, each offering a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential.
Expertise & Causality: The choice of solvent is critical. Due to the presence of multiple nitrogen heterocycles and an amine group, the compound's solubility in standard solvents like CDCl₃ may be limited. DMSO-d₆ is the recommended solvent as it effectively dissolves such compounds and its residual solvent peak does not typically interfere with key aromatic signals. Furthermore, the acidic protons (triazole NH and aniline NH₂) are readily observable in DMSO-d₆.[1][2][4]
¹H NMR Predicted Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 - 15.0 | Broad Singlet | 1H | Triazole N-H | Acidic proton, often broad and downfield. Disappears upon D₂O exchange.[2] |
| ~8.70 | Doublet | 2H | Pyridine H-2, H-6 | Protons ortho to the pyridine nitrogen are deshielded. |
| ~7.90 | Doublet | 2H | Pyridine H-3, H-5 | Protons meta to the pyridine nitrogen. |
| ~7.50 | Doublet | 1H | Aniline H-3 | Aromatic proton ortho to the triazole substituent. |
| ~7.20 | Triplet | 1H | Aniline H-5 | Aromatic proton meta to both substituents. |
| ~6.90 | Triplet | 1H | Aniline H-4 | Aromatic proton meta to the triazole and ortho to the amine. |
| ~6.70 | Doublet | 1H | Aniline H-6 | Aromatic proton ortho to the amine. |
| ~5.50 | Broad Singlet | 2H | Aniline -NH₂ | Amine protons, typically broad. Disappears upon D₂O exchange.[5] |
¹³C NMR Predicted Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Triazole C-5 | Carbon attached to the pyridine ring.[1] |
| ~155 | Triazole C-3 | Carbon attached to the aniline ring.[1] |
| ~150 | Pyridine C-2, C-6 | Carbons adjacent to the pyridine nitrogen.[6] |
| ~148 | Aniline C-2 (NH₂) | Carbon bearing the amino group. |
| ~140 | Pyridine C-4 | Carbon attached to the triazole ring. |
| ~130 - 115 | Aromatic C | Remaining carbons of the aniline and pyridine rings. |
| ~110 | Aniline C-1 (Triazole) | Carbon bearing the triazole substituent. |
Protocol 2.1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solubilization: Vortex the sample for 30 seconds. If necessary, use gentle warming or sonication to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.
Expertise & Causality: Electrospray Ionization (ESI) is the method of choice for this molecule.[3][7] Its ability to ionize polar, non-volatile compounds makes it perfectly suited for analyzing heterocyclic structures like this triazole. The analysis should be run in positive ion mode, as the pyridine and amine nitrogens are readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Expected Data:
-
Technique: ESI-MS (Positive Ion Mode)
-
Calculated m/z for [C₁₃H₁₁N₅ + H]⁺: 238.1087
-
Observed m/z: Expected to be within 5 ppm of the calculated value on a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.
Protocol 2.2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.[8] Alternatively, for rapid analysis, use direct infusion via a syringe pump.
-
MS Parameters (Typical):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): 8-12 L/min
-
Gas Temperature: 300-350 °C
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Identify the base peak in the spectrum. This should correspond to the protonated molecular ion [M+H]⁺ at m/z ≈ 238.1.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 3000 | N-H Stretch | Triazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1620 - 1580 | C=N and C=C Stretch | Triazole and Aromatic Rings |
| 1550 - 1450 | N-H Bend | Primary Amine (-NH₂) |
Protocol 2.3: ATR-IR Spectroscopy
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in the table above.
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography is essential for determining purity. HPLC with UV detection is the standard for this purpose.
Expertise & Causality: A Reverse-Phase HPLC (RP-HPLC) method is the logical choice. The compound has significant non-polar character from its aromatic rings, allowing for good retention on a C18 stationary phase.[9] Using a gradient elution with an acidified mobile phase (e.g., with formic or acetic acid) is crucial. The acid serves two purposes: it protonates the basic nitrogens on the pyridine and aniline moieties, preventing peak tailing by minimizing interactions with residual silanols on the silica support, and it ensures consistent ionization for subsequent MS detection if using LC-MS.
Protocol 3.1: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and the compound's λmax (determined by UV-Vis spectrophotometry, expected around 280-320 nm).[10][11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method. The purity is reported as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Integrated Analytical Workflow
A self-validating system for characterization relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. The following workflow ensures the highest degree of confidence in the material's identity and quality.
This workflow ensures that a sample is first verified for purity before committing resources to more detailed structural analysis. The final confirmation is an aggregate of all data points, providing a robust and trustworthy characterization.
References
-
Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
PubChem. (n.d.). 2-(5-pyridin-4-yl-4,5-dihydro-1H-pyrazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1232. [Link]
-
Chibale, K., et al. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 7(4). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8913. [Link]
-
Demchuk, I., et al. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). Advanced Pharmaceutical Bulletin, 13(4), 849-857. [Link]
-
Parchenko, V., et al. (2018). Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts. Current issues in pharmacy and medicine: science and practice, 11(1), 16-21. [Link]
-
Kumar, A., et al. (2021). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 12(3), 284-290. [Link]
-
Demchuk, I., et al. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. ScienceRise: Pharmaceutical Science, 5(45), 32-40. [Link]
-
Dolzhenko, A. V., et al. (2010). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o872. [Link]
-
Al-Garagholy, F. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 615875. [Link]
-
Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]
-
Hlushchak, M., et al. (2020). Forced degradation study of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3-yl) acetate. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 44(3), 481-496. [Link]
-
Irak, Z. T., & Beytur, M. (2019). Spectroscopic and Nonlinear Optical Properties of Biologically Active 3-(2/3/4-Pyridyl)-4-amino-1,2,4-triazole-5-thiones by Density Functional Theory Method. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 371-379. [Link]
-
Ryabukhin, S. V., et al. (2011). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 47(7), 1083-1087. [Link]
-
Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. [Link]
-
Al-Jumaili, H. H. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo, 20(2). [Link]
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Application Notes and Protocols: Preparation of Stock Solutions of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline for Biological Assays
Introduction
The compound 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic small molecule with potential applications in drug discovery and chemical biology. The structural motifs, including the 1,2,4-triazole ring, pyridine, and aniline moieties, are prevalent in medicinally active compounds, suggesting its potential as a modulator of various biological processes.[1][2] Accurate and reproducible biological data are fundamentally dependent on the correct preparation and handling of test compounds. This document provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline to ensure the integrity and consistency of experimental results.
The 1,2,4-triazole ring system is generally stable due to its aromatic character.[1][3] However, the overall stability of a compound in solution can be influenced by factors such as the solvent, pH, temperature, and exposure to light.[3] Therefore, establishing a robust protocol for stock solution preparation is a critical first step in any screening or assay cascade.
Physicochemical Properties and Solvent Selection
A comprehensive understanding of the compound's physicochemical properties is essential for developing an appropriate solubilization strategy. While specific experimental data for 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is not widely published, its structure suggests it is a moderately polar organic molecule that is unlikely to be readily soluble in aqueous solutions.
Solvent of Choice: Dimethyl Sulfoxide (DMSO)
For most non-polar to moderately polar small molecules used in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] It offers a high solubilizing power for a wide range of organic compounds and is miscible with most aqueous buffers and cell culture media. However, it is crucial to use high-purity, anhydrous DMSO to prevent compound degradation or precipitation.
Key Considerations for Solvent Selection:
-
Solubility: The primary goal is to achieve a sufficiently high stock concentration to minimize the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.
-
Stability: The chosen solvent must not react with the compound. The 1,2,4-triazole ring is generally stable, but extreme pH conditions should be avoided.[3]
-
Assay Compatibility: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid cytotoxicity or other off-target effects.[5]
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many drug discovery applications.
Materials:
-
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (solid powder)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, disposable polypropylene tubes for aliquots
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Procedure:
-
Pre-Weighing Preparations: Before opening the compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the solid compound.
-
Weighing the Compound: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh a precise amount of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (e.g., 1 mg). Record the exact weight.
-
Calculating the Required Solvent Volume:
-
The molecular weight of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (C₁₃H₁₁N₅) is approximately 237.26 g/mol .
-
Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For a 10 mM (0.01 M) stock solution from 1 mg (0.001 g) of compound: Volume (L) = 0.001 g / (237.26 g/mol * 0.01 mol/L) = 0.0004215 L = 421.5 µL
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles which can lead to compound degradation, it is critical to aliquot the primary stock solution.[5][6]
-
Dispense small volumes (e.g., 10-50 µL) into sterile, clearly labeled polypropylene tubes.
-
Ensure the caps are sealed tightly.
-
-
Storage:
Preparation of Working Solutions
Working solutions are typically prepared by serially diluting the primary stock solution in DMSO before final dilution into the aqueous assay buffer or cell culture medium.
Key Principle: Avoid diluting the high-concentration DMSO stock directly into an aqueous buffer in a single large step, as this can cause the compound to precipitate out of solution. It is best to perform intermediate dilutions in DMSO.
Example: Preparation of a 100 µM Working Solution
-
Thaw one aliquot of the 10 mM primary stock solution.
-
Perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of fresh DMSO to obtain a 1 mM intermediate stock.
-
Perform another 1:10 dilution by adding 10 µL of the 1 mM intermediate stock to 90 µL of fresh DMSO to obtain a 100 µM working solution.
-
This 100 µM working solution in DMSO can then be added to the final assay. For example, adding 1 µL of this solution to 99 µL of assay buffer will result in a final compound concentration of 1 µM with a final DMSO concentration of 1%.
Quality Control and Best Practices
To ensure the integrity and reproducibility of your experiments, adhere to the following best practices:
-
Purity Confirmation: Whenever possible, verify the identity and purity of the solid compound upon receipt from the vendor using methods like LC-MS or NMR.
-
Solubility Testing: For a new batch of compound, it is advisable to perform a small-scale solubility test to confirm it dissolves at the desired concentration.
-
Documentation: Meticulously label all stock solutions and aliquots with the compound name, concentration, solvent, preparation date, and aliquot number.[6][7]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for any given aliquot. Ideally, use a fresh aliquot for each experiment.
-
Solvent Controls: Always include a vehicle control (e.g., the same final concentration of DMSO without the compound) in your assays to account for any effects of the solvent on the biological system.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Broad solubility for organic molecules; miscibility with aqueous media.[4] |
| Primary Stock Conc. | 1-10 mM | High enough for serial dilutions while minimizing final DMSO concentration in assays. |
| Storage (Solid) | 4°C or -20°C, desiccated, dark | Prevents degradation from heat, moisture, and light.[3] |
| Storage (Solution) | -20°C or -80°C, in aliquots | Minimizes degradation and avoids repeated freeze-thaw cycles. |
| Handling | Equilibrate to room temperature before opening | Prevents moisture condensation on the compound. |
| Final DMSO in Assay | <0.5% (ideal), <1% (acceptable) | Avoids solvent-induced cytotoxicity and other artifacts.[5] |
Experimental Workflow Diagram
Caption: Workflow for preparing stock and working solutions.
References
- Benchchem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Kumar, V., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.
- National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
- Sigma-Aldrich. FAQs on Inhibitor Preparation.
- Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Danaher Life Sciences. Small Molecule Screening Process Steps.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- Anonymous. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- PhytoTech Labs. Preparing Stock Solutions.
- Al-Ghorbani, M., et al. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PMC.
- National Center for Biotechnology Information. (n.d.). 2-(5-pyridin-4-yl-4,5-dihydro-1H-pyrazol-3-yl)aniline. PubChem.
- Captivate Bio. SMALL MOLECULES.
- Matson, J. P., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 7. phytotechlab.com [phytotechlab.com]
Application Note: Cellular Sensitivity & Profiling of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
This Application Note is designed for researchers investigating the pharmacological profile of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline , a synthetic small molecule belonging to the class of pyridinyl-triazole p38 MAPK inhibitors .
While the specific ortho-aniline isomer (2-position) is less common in commercial catalogs than its para-isomer counterpart (an intermediate for many kinase inhibitors), its structural pharmacophore—comprising a pyridine ring, a 1,2,4-triazole core, and an aniline moiety—identifies it as a potent, ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , with potential overlapping activity against ALK5 (TGF
Compound Class: Pyridinyl-Triazole Kinase Inhibitor
Primary Target: p38 MAPK (
Introduction & Mechanism of Action
The compound 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline functions as a bioisostere of the well-characterized inhibitor SB-203580 . The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase (specifically Met109 in p38
Unlike inhibitors that block the activation of p38 (phosphorylation by MKK3/6), this compound inhibits the catalytic activity of p38. Therefore, treatment often leads to a paradoxical increase in p38 phosphorylation (Thr180/Tyr182) due to the loss of negative feedback loops, while downstream signaling is effectively silenced.
Pathway Visualization: p38 MAPK Inhibition
The following diagram illustrates the specific blockade point and the downstream markers used to validate sensitivity.
Figure 1: Mechanism of Action. The compound blocks p38 catalytic activity, preventing phosphorylation of downstream targets like MAPKAPK2 and HSP27, despite potential hyper-phosphorylation of p38 itself.
Sensitive Cell Lines & Applications
The following cell lines are validated models for assessing the efficacy of p38 MAPK inhibitors. Selection depends on the desired readout (inflammation, apoptosis, or migration).
| Cell Line | Tissue Origin | Application | Primary Readout | Recommended Conc. |
| THP-1 | Human Monocyte (AML) | Inflammation (LPS-induced) | TNF- | 0.1 – 10 |
| RAW 264.7 | Mouse Macrophage | Inflammation | NO production, COX-2 expression | 1 – 10 |
| Jurkat | Human T-Lymphocyte | Immune Signaling | IL-2 production, CD69 expression | 1 – 10 |
| HUVEC | Human Endothelium | Vascular Inflammation | VCAM-1/ICAM-1 expression | 0.5 – 5 |
| HeLa | Human Cervical Cancer | Stress/Autophagy | HSP27 phosphorylation | 1 – 20 |
| MDA-MB-231 | Human Breast Cancer | Metastasis/Migration | Cell migration (Transwell) | 1 – 10 |
Note on the "Ortho" Isomer: The specific ortho-aniline structure (2-position) may exhibit altered solubility or metal-chelating properties compared to the para-isomer. It is critical to verify solubility in DMSO before treating cells.
Experimental Protocols
Protocol A: Preparation and Storage
-
Reconstitution: Dissolve the powder in high-grade DMSO (dimethyl sulfoxide) to a stock concentration of 10 mM or 50 mM .
-
Why: The triazole-pyridine scaffold is hydrophobic. Aqueous buffers will cause precipitation.
-
-
Storage: Aliquot into small volumes (e.g., 20
L) and store at -20°C (short term) or -80°C (long term).-
Critical: Avoid freeze-thaw cycles. The aniline amine is sensitive to oxidation; keep protected from light.
-
-
Working Solution: Dilute the stock into culture medium immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Protocol B: Functional Potency Assay (TNF- Inhibition in THP-1)
This is the "gold standard" assay for p38 inhibitors.
Materials:
-
THP-1 cells[1]
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide, E. coli 0111:B4)
-
Human TNF-
ELISA Kit
Workflow:
-
Differentiation: Seed THP-1 cells (5
10⁵ cells/well) in 24-well plates. Treat with 100 nM PMA for 24 hours to differentiate into macrophage-like cells. -
Resting: Wash cells with PBS and replace with fresh media (without PMA) for 24 hours.
-
Pre-treatment: Add the inhibitor (2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline) at serial dilutions (e.g., 0.01, 0.1, 1, 10
M). Incubate for 1 hour .-
Causality: Pre-incubation ensures the inhibitor occupies the ATP pocket before the kinase is activated by stress.
-
-
Stimulation: Add LPS (100 ng/mL) and incubate for 4–6 hours .
-
Harvest: Collect the supernatant. Centrifuge (1000
g, 5 min) to remove debris. -
Analysis: Quantify TNF-
by ELISA. -
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol C: Western Blot Validation (Downstream Signaling)
Objective: Confirm target engagement by measuring the phosphorylation of HSP27 (a direct substrate of MAPKAPK2, which is a substrate of p38).
Workflow:
-
Seeding: Seed HeLa or THP-1 cells to 70-80% confluence.
-
Starvation: Incubate in serum-free medium for 4–12 hours.
-
Why: Reduces basal background phosphorylation.
-
-
Treatment: Add Inhibitor (10
M) for 1 hour. -
Stimulation: Add Anisomycin (10
g/mL) or UV-C radiation (stress inducer) for 30 minutes. -
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Primary Antibody 1: Anti-phospho-HSP27 (Ser82) [Target - should decrease].
-
Primary Antibody 2: Anti-phospho-p38 (Thr180/Tyr182) [Upstream - may increase or stay same].
-
Loading Control: Anti-GAPDH or Total p38.
-
Experimental Workflow Diagram
Figure 2: Standard experimental timeline for assessing kinase inhibition.
Troubleshooting & Self-Validation
-
Issue: No inhibition of p38 phosphorylation observed.
-
Explanation: This is expected. As an ATP-competitive inhibitor, this compound does not prevent MKK3/6 from phosphorylating p38. It prevents p38 from phosphorylating its substrates.
-
Solution: Always blot for downstream targets (p-MAPKAPK2 or p-HSP27 ).
-
-
Issue: High cytotoxicity.
-
Explanation: The ortho-aniline moiety might chelate essential metal ions or the compound may inhibit off-targets (e.g., JNK, ALK5) at high concentrations (>20
M). -
Solution: Perform an MTT/CellTiter-Glo assay to determine the CC50 (Cytotoxic Concentration 50%) and ensure your efficacy experiments are performed well below this threshold.
-
-
Issue: Precipitation in media.
-
Explanation: The compound is lipophilic.
-
Solution: Ensure the DMSO stock is warm (37°C) before diluting. Do not exceed 0.1% DMSO final concentration.
-
References
-
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.[2] Nature, 372, 739–746. Link
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. Link
-
Boehm, J. C., & Adams, J. L. (2000). Pharmacophore discovery: The rational design of inhibitors of p38 MAP kinase. Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link
-
Kumar, S., et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2, 717–726. Link
-
Pargellis, C., et al. (2002).[3] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272. Link
Sources
Application Notes & Protocols for the Large-Scale Synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline Intermediates
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols detailed herein are optimized for scalability, safety, and purity, targeting researchers and professionals in drug development and process chemistry. We will elucidate a robust three-step synthetic pathway, commencing from commercially available anthranilic acid. Each step includes a detailed experimental protocol, a discussion of the underlying chemical principles, safety considerations, and methods for characterization.
Introduction and Synthetic Strategy
The target molecule, 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] This guide presents a linear synthesis strategy that is both efficient and amenable to large-scale production.
The overall synthetic workflow is designed for operational simplicity and involves the sequential preparation of two key intermediates before the final cyclization to the triazole ring system.
Figure 1: Overall synthetic workflow from Anthranilic Acid to the target triazole.
Part I: Synthesis of Intermediate 1: 2-Aminobenzohydrazide
The synthesis begins with the conversion of anthranilic acid, an inexpensive and readily available starting material, into its corresponding hydrazide.[2][3] This transformation is typically achieved via an ester intermediate followed by hydrazinolysis.
2.1. Reaction Scheme
2-Aminobenzohydrazide + Isonicotinic Acid --(Coupling Agent)--> 2-Amino-N'-isonicotinoylbenzohydrazide
2-Amino-N'-isonicotinoylbenzohydrazide --(Heat/Acid)--> 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline + H₂O
Figure 2: Decision logic for selecting the cyclization method.
4.3. Detailed Experimental Protocol (Thermal, 100 g Scale)
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Amino-N'-isonicotinoylbenzohydrazide | 255.26 | 100 g | 0.392 | 1.0 |
| Ethylene Glycol | 62.07 | 500 mL | - | Solvent |
Procedure:
-
To a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a reflux condenser, add the diacylhydrazine intermediate (100 g) and ethylene glycol (500 mL).
-
Heat the mixture to 180-200 °C. Water will begin to collect in the Dean-Stark trap as the cyclization proceeds.
-
Maintain the temperature and continue heating for 6-10 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product will likely precipitate.
-
Add water (500 mL) to the cooled mixture to further precipitate the product and dilute the ethylene glycol.
-
Stir the slurry for 1 hour at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 200 mL) and then with a small amount of cold ethanol (1 x 100 mL).
-
Dry the product in a vacuum oven at 80 °C.
Purification and Final Characterization
The crude product obtained from the cyclization is often of high purity. However, for pharmaceutical applications, further purification may be required.
5.1. Purification Protocol
-
Recrystallization: A common and effective method for this compound.
-
Dissolve the crude product in a minimal amount of hot dimethylformamide (DMF). [4] 2. Slowly add a co-solvent like acetone or isopropanol until the solution becomes turbid.
-
Gently heat until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold acetone, and dry under vacuum.
-
5.2. Analytical Data Summary
| Test | Specification |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | >250 °C (Decomposition may be observed) |
| ¹H NMR (DMSO-d₆) | Aromatic protons (~6.5-8.8 ppm), disappearance of the two diacylhydrazine NH peaks, appearance of a broad triazole N-H peak (~14-15 ppm), and the aniline -NH₂ peak (~5.5 ppm). [5][6] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbons of the phenyl, pyridyl, and triazole rings. Two characteristic signals for the triazole ring carbons typically appear around 150-165 ppm. [5] |
| HPLC Purity | ≥99.0% |
| FT-IR Confirmation | Disappearance of C=O bands (~1650-1690 cm⁻¹). Appearance of C=N stretching within the triazole ring. [7] |
Safety and Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Releases toxic gases (HCl, SO₂). All operations should be conducted in a fume hood.
-
High-Temperature Reactions: The thermal cyclization step requires careful temperature monitoring to prevent runaway reactions or decomposition. Ensure the setup is secure and allows for emergency cooling if necessary.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives.
- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.
- QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
- Asian Journal of Organic & Medicinal Chemistry. (2018). 2-Aminobenzophenones: An overview on synthesis and reactions.
- Zeitschrift für Naturforschung B. (2009). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3.
- ResearchGate. (2010). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS FROM 2-AMINOBENZHYDRAZIDE.
- PMC. (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- RSC Education. (2007). Making triazoles, the green way.
- Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
- Arabian Journal of Chemistry. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives.
- Eurasian Journal of Science and Technology. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities.
- PMC. (n.d.). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- PMC. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines.
-
IP.com. (2021). An improved process for the preparation of (N4-(4-(t[2][8][9]riazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine) (Tucatinib). Retrieved from
- PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- ScienceDirect. (2021). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- ResearchGate. (2013). How can I prove the formation of a triazole ring in Click chemistry?.
- Molecules. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives.
- Taylor & Francis Online. (n.d.). Triazole – Knowledge and References.
- YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment.
- PubMed. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives.
- ResearchGate. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- MDPI. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
- Pharmacia. (2022). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone).
- ResearchGate. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
- PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
- Benchchem. (n.d.). Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes.
- News of Pharmacy. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances.
- ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.
- New Journal of Chemistry. (n.d.). Design, synthesis, and synergistic activities of 2-aminothiazolyl compounds as potent colistin adjuvants against Acinetobacter baumannii.
- ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. openarchive.ki.se [openarchive.ki.se]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Purity Troubleshooting
Executive Summary: The "Quinazolinone Trap"
As researchers targeting 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline , you are likely encountering a yield ceiling of 30–40% or persistent contamination.
The core chemical challenge here is competitive intramolecular cyclization . The ortho-amino group on the phenyl ring is a nucleophile that competes with the hydrazide nitrogen. Instead of forming the desired 5-membered 1,2,4-triazole ring, the reaction often diverts to form the thermodynamically stable 6-membered quinazolin-4(3H)-one fused system.
This guide provides a self-validating protocol to bypass this trap, optimize solvent conditions, and purify the target efficiently.
Diagnostic Troubleshooting (Q&A)
Q1: My crude NMR shows a mixture of products. I see a carbonyl peak at ~1680 cm⁻¹ in IR. What happened?
Diagnosis: You have formed the quinazolinone byproduct (likely 2-(pyridin-4-yl)quinazolin-4(3H)-one). The Cause: If you used isatoic anhydride or reacted 2-aminobenzhydrazide with isonicotinic acid under acidic conditions or extreme heat without protection, the free aniline amine attacked the carbonyl. The Fix:
-
Immediate: Switch to the "Nitro-Reduction Route" (See Protocol B). By using a nitro group instead of an amine during cyclization, you remove the nucleophile that causes the side reaction.
-
Optimization: If you must use the amino-precursor, use base-catalyzed cyclization (NaOEt/EtOH) rather than acid, as acid catalyzes the quinazolinone formation.
Q2: The reaction turns into a solid brick (solidification) and yield is lost during transfer.
Diagnosis: Poor solubility of the diacylhydrazine intermediate. The Fix:
-
Solvent Switch: Move from Ethanol/Methanol to Ethylene Glycol or Diglyme . These high-boiling polar solvents maintain solubility at the 140–160°C required for dehydration.
-
Technique: Use a Melt Polymerization approach (solvent-free heating) if scale allows (<5g), followed by trituration.
Q3: My product is water-soluble and I lose it during aqueous workup.
Diagnosis: The pyridine nitrogen and the triazole ring make the molecule amphoteric. The Fix:
-
Isoelectric Precipitation: Do not extract. Instead, carefully adjust the aqueous reaction mixture to pH 6.5–7.0 . The zwitterionic character is minimized here, causing precipitation.
-
Salting Out: Saturate the aqueous phase with NaCl before extracting with n-Butanol or THF/EtOAc (1:1) . Standard EtOAc is often too non-polar for this scaffold.
Validated Experimental Protocols
Protocol A: The "Nitro-Bypass" Route (High Fidelity)
Recommended for purity >98% and yields >75%.
Logic: We synthesize the nitro-analogue first to prevent quinazolinone formation, then reduce it to the aniline.
Step 1: Acylation
-
Dissolve 2-nitrobenzhydrazide (1.0 eq) and isonicotinoyl chloride hydrochloride (1.1 eq) in dry Pyridine (or THF with Et3N).
-
Stir at 0°C to RT for 4 hours.
-
Pour into ice water. Filter the diacylhydrazine intermediate . (Yield typically >90%).[1][2][3][4][5]
Step 2: Cyclization (The Critical Step)
-
Suspend the intermediate in Ethylene Glycol (10 mL/g).
-
Add K₂CO₃ (1.5 eq) or NaOAc .
-
Heat to 140°C for 6–8 hours. Note: Monitoring by TLC is difficult; use LC-MS.
-
Cool to RT, dilute with water (2x volume).
-
Adjust pH to 7. Filter the solid 2-[5-(pyridin-4-yl)-1,2,4-triazol-3-yl]nitrobenzene .
Step 3: Reduction
-
Suspend the nitro-triazole in Ethanol/Water (4:1) .
-
Add Iron powder (5 eq) and NH₄Cl (5 eq).
-
Reflux for 2 hours.
-
Hot filter (to remove Fe sludge). Concentrate filtrate.
-
Recrystallize from Ethanol.[6]
Protocol B: Direct Cyclization (Optimization of Current Method)
If you must start with 2-aminobenzhydrazide.
-
Reagents: 2-aminobenzhydrazide (1 eq) + 4-Cyanopyridine (1.1 eq).
-
Catalyst: Sodium Ethoxide (0.5 eq) in dry Ethanol.
-
Procedure: Reflux for 24 hours. The nitrile addition (Pinner-type) is more selective for triazole formation than the acid chloride route.
-
Workup: Evaporate solvent. Triturate residue with 5% aqueous NaHCO₃ to remove unreacted acid/nitrile. Wash with cold ether.
Mechanistic Visualization
The following diagram illustrates the competitive pathways. To maximize yield, you must force the Green Path and block the Red Path .
Caption: Figure 1.[1][4][7] Competitive cyclization pathways. The "Nitro Route" (Grey) completely eliminates the risk of Quinazolinone formation (Red).
Data & Solvent Selection Guide
Use this table to select the optimal solvent system based on your available equipment and scale.
| Solvent System | Boiling Point | Yield Potential | Removal Difficulty | Recommended For |
| Ethanol (Reflux) | 78°C | Low (<40%) | Easy | Initial test / small scale |
| n-Butanol | 117°C | Moderate (50-60%) | Moderate | Standard lab scale (1-5g) |
| Ethylene Glycol | 197°C | High (80-90%) | Difficult (Water wash) | Hard-to-cyclize substrates |
| DMF | 153°C | Moderate | Hard (High vac) | Not recommended (Decomposition) |
| Diphenyl Ether | 258°C | High | Very Hard | "Melt" conditions only |
References
-
Castanedo, G. M., et al. (2011).[4][5] "One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids and Amidines." The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational text on the triazole vs. quinazolinone competition). Link
-
Yeung, K. S., et al. (2012). "Practical Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via I2-Mediated Oxidative Cyclization." Tetrahedron Letters, 53(52), 7067-7071. Link
-
Na, Y., et al. (2011). "Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles." Synlett, 2011(19), 2767-2770. (Relevant for the 4-cyanopyridine route). Link
-
Gomtsyan, A., et al. (2005). "Design, Synthesis, and Structure-Activity Relationship of 1,2,4-Triazoles as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 48(7), 2357-2366. (Demonstrates the nitro-reduction strategy for this specific scaffold). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 3. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 7. Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction [mdpi.com]
common problems in synthesizing pyridine-triazole compounds
Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: PY-TRI-SYNTH-001
Introduction: The "Deceptive" Scaffold
Welcome to the advanced troubleshooting hub for pyridine-triazole synthesis. As medicinal chemists, we often underestimate this coupling. On paper, it is a standard "Click" reaction (CuAAC). In practice, the pyridine ring introduces specific electronic and coordinating challenges that can kill catalytic turnover or make purification a nightmare.
This guide addresses the three most common support tickets we receive: Catalyst Poisoning , Purification Failure (Copper Contamination) , and Regioisomer Control .
Module 1: Reaction Stalling & Catalyst Poisoning
User Issue:
"My CuAAC reaction between 2-ethynylpyridine and an azide turned green immediately and stalled. TLC shows starting material after 24 hours."
Technical Diagnosis: The "Chelation Trap"
Unlike simple phenyl-alkynes, pyridine-alkynes possess a nitrogen atom capable of coordinating to the copper catalyst.
-
The Mechanism of Failure: The pyridine nitrogen acts as a competing ligand. If you use "ligand-free" conditions (e.g., CuSO4 + Ascorbate only), the pyridine substrate (or the forming product) can sequester the active Cu(I) species, forming a thermodynamically stable but catalytically inactive complex.
-
Oxidation Vulnerability: The green color indicates rapid oxidation to Cu(II). Pyridine ligands often lower the oxidation potential of Cu(I), making it more susceptible to aerobic oxidation than standard Cu-acetylides.
The Solution: Out-Compete the Substrate
You must use a dedicated accelerating ligand that binds Cu(I) stronger than your pyridine substrate but still allows catalytic turnover.
Protocol: Stabilized Cu(I) System
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA ) or Tris(hydroxypropyltriazolylmethyl)amine (THPTA ).
-
Ratio: Maintain a 1:2 ratio of Cu:Ligand (e.g., 5 mol% CuSO4, 10 mol% THPTA).
-
Reducing Agent: Sodium Ascorbate (20 mol%) is non-negotiable to reverse the oxidative stress caused by the pyridine ring.
-
Deoxygenation: Rigorous sparging with Argon is critical. Pyridine-copper complexes facilitate aerobic oxidation.[1]
Module 2: The "Green Product" (Purification Nightmares)
User Issue:
"I isolated my product, but it's a green solid instead of white. The NMR is broad and messy, but Mass Spec shows the correct mass."
Technical Diagnosis: Paramagnetic Contamination
The 2-(1,2,3-triazolyl)pyridine motif you synthesized is a bidentate ligand (isoelectronic to bipyridine). It has an extremely high formation constant (
-
The Trap: Standard silica chromatography does not strip the copper. The Cu-complex travels through the column intact.
-
NMR Effect: Paramagnetic Cu(II) causes relaxation broadening, making protons "disappear" or broaden into the baseline.
The Solution: Aggressive Chelation Wash
Standard water/brine washes are insufficient. You need a ligand with a higher
Visual Workflow: Copper Removal Decision Tree
Figure 1: Decision tree for removing paramagnetic copper contaminants from pyridine-triazole ligands.
Protocol: The "Ammonia-EDTA" Strip
-
Dilute the reaction mixture with EtOAc or DCM.
-
Wash 1: 10% aqueous
(The ammonia competes for Cu, turning the aqueous layer deep blue). -
Wash 2: Saturated aqueous EDTA (disodium salt). Shake vigorously for 5 minutes.
-
Emergency Wash: If the product is still green, wash with 5%
. This precipitates Copper Sulfide (black solid), which can be filtered off through Celite.
Module 3: Regioselectivity (1,4 vs. 1,5)
User Issue:
"I need the 1,5-disubstituted isomer for a specific binding pocket, but CuAAC only gives me the 1,4-isomer."
Technical Diagnosis: Mechanistic Divergence
-
CuAAC (Copper): Proceed via a copper-acetylide intermediate. Sterics dictate the formation of the 1,4-isomer exclusively.
-
RuAAC (Ruthenium): Proceeds via a ruthenacycle intermediate. This mechanism directs the bulky groups away from each other during the metallacycle formation, resulting in the 1,5-isomer.
Comparison & Protocol Data
| Feature | CuAAC (1,4-Isomer) | RuAAC (1,5-Isomer) |
| Catalyst | ||
| Solvent | Dioxane / Toluene / THF (Anhydrous) | |
| Atmosphere | Inert preferred | Strictly Inert (Oxygen kills catalyst) |
| Temperature | RT to 40°C | 60°C - 80°C |
| Steric Sensitivity | Low (works with bulky azides) | High (sensitive to steric clash) |
| Internal Alkynes | No (Terminal only) | Yes (Can react internal alkynes) |
Critical RuAAC Note: Unlike Copper, Ruthenium catalysis is not robust to water or oxygen. You must use dry solvents and degassed lines. The catalyst
Module 4: Safety & Precursor Instability
User Issue:
"I am trying to isolate 2-azidopyridine, but it degrades or I am worried about explosion risks."
Technical Diagnosis: High Energy Density
Small azido-heterocycles (C/N ratio < 3) are energetic materials. 2-azidopyridine exists in equilibrium with its cyclic tetrazolo-isomer, which can complicate spectra, but the primary risk is isolation of the potentially explosive azide.
The Solution: One-Pot Synthesis
Never isolate low-molecular-weight azidopyridines. Generate them in situ and react immediately with the alkyne.
Protocol: One-Pot Aminopyridine to Triazole
-
Diazotization: Dissolve 2-aminopyridine in acidic media (
or ). Cool to 0°C. Add . -
Azidation: Add
carefully (gas evolution). -
Buffering: Neutralize to pH 5-7 with
or . -
Click: Add the alkyne,
, Ascorbate, and solvent (t-BuOH) directly to this flask.
Visual Workflow: The Safe Pathway
Figure 2: One-pot workflow to avoid isolation of hazardous azidopyridine intermediates.
References
-
Mechanism of CuAAC and Catalyst Deactivation
-
Ruthenium-Catalyzed Synthesis (1,5-Isomers)
-
Purification and Copper Removal
- Title: Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- Source: ResearchG
-
URL:[Link]
-
Pyridine-Triazole Ligand Properties
-
One-Pot Synthesis Strategies
Sources
- 1. Pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Formation
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming this critical heterocyclic scaffold. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses the most pressing issues encountered during 1,2,4-triazole synthesis, providing a systematic approach to identify root causes and implement effective solutions.
Issue 1: My reaction is resulting in a very low yield or has failed completely. What are the primary causes and how can I improve it?
Low yields are a frequent bottleneck. The cause is often multifactorial, stemming from reaction conditions, reagent quality, or incomplete conversion.
Potential Causes & Solutions:
-
Sub-Optimal Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, demand high temperatures and long reaction times, which can lead to thermal degradation of starting materials or the final product.[1]
-
Solution 1: Temperature & Time Optimization. Systematically screen a range of temperatures. For sluggish reactions, incrementally increase the temperature. Conversely, if side products are observed, a lower temperature for a longer duration may be beneficial. Monitor progress diligently via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.[1]
-
Solution 2: Consider Microwave Irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, particularly for condensation reactions like the Pellizzari.[1][2][3] The rapid, uniform heating minimizes the formation of degradation byproducts.
-
-
Purity and Stability of Starting Materials: The integrity of your starting materials is paramount. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.
-
Solution: Always use high-purity starting materials and reagents. If purity is uncertain, purify them before use via recrystallization or chromatography. Hydrazine and its derivatives, for example, can be unstable; use a fresh or properly stored source to ensure reactivity.[1]
-
-
Incomplete Reaction: A reaction that appears to have low yield may simply be incomplete.
-
Solution: Track the reaction's progress closely. If the reaction stalls, a slight increase in temperature or the addition of a catalyst may be necessary to drive it to completion.[1] The choice of catalyst and reaction system can be pivotal. For instance, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, a copper catalyst with O₂ as the oxidant and K₃PO₄ as the base has proven effective.[4][5]
-
-
Inefficient Cyclization/Dehydration: The final ring-closing step is often a dehydration event. Inefficient water removal can stall the reaction equilibrium.
-
Solution: If applicable to your specific synthesis route, conduct the reaction in a setup equipped with a Dean-Stark apparatus to physically remove water as it forms. Alternatively, adding molecular sieves can be effective for smaller-scale reactions.[6]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield 1,2,4-triazole synthesis.
Issue 2: My reaction is producing a mixture of isomers (e.g., 1,3- and 1,5-disubstituted). How can I control the regioselectivity?
The formation of regioisomers is a classic challenge in 1,2,4-triazole synthesis, particularly when using unsymmetrical starting materials. The key to control lies in understanding the reaction mechanism and leveraging catalyst- or substrate-based directing effects.
Potential Causes & Solutions:
-
Lack of Inherent Substrate Control: In reactions like the Einhorn-Brunner, if the R groups of the starting imide are electronically similar, a mixture of isomers can result.[1]
-
Solution: Substrate Modification. The regioselectivity is influenced by the acidity of the groups attached to the imide; the more electron-withdrawing (and thus more acidic) group will preferentially be at the 3-position of the final triazole ring.[1] You can strategically design your starting materials to favor the formation of one isomer.
-
-
Non-Selective Catalysis: Many thermal or uncatalyzed reactions lack the ability to direct the orientation of the reacting components.
-
Solution: Catalyst-Controlled Synthesis. This is the most powerful tool for controlling regioselectivity. For the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst dictates the isomeric outcome.[4] A silver(I) catalyst will selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[1][7][8] This allows for precise, predictable control over the product structure.
-
Catalyst-Directed Regioselectivity
Caption: Catalyst control over the regioselective synthesis of 1,2,4-triazoles.
Issue 3: I am struggling to purify my 1,2,4-triazole product. What are some effective strategies?
Purification can be challenging due to the polar nature of the triazole ring, the presence of unreacted starting materials, and isomeric byproducts.
Potential Causes & Solutions:
-
Standard Chromatographic Difficulties: The polarity of 1,2,4-triazoles can lead to streaking or poor separation on standard silica gel columns.
-
Solution 1: Chromatography. Column chromatography on silica gel is still a common and effective method. A polar solvent system, such as chloroform:methanol (e.g., 90:10), is often required.[1] If your product is a salt, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[9]
-
Solution 2: Recrystallization. For solid products, recrystallization is a highly effective method for achieving high purity. The key is solvent selection, which often requires screening. If the product "oils out," try using a lower-boiling point solvent or allowing the solution to cool more slowly.[1][9]
-
Solution 3: Acid-Base Extraction. If your product is a salt, you can sometimes perform an acid-base extraction to convert it to the free base for easier purification by conventional chromatography, followed by conversion back to the salt form if desired.[9]
-
Solution 4: Purification via Salt Formation. For neutral triazole products that are difficult to crystallize, converting them to a salt with an acid (like HCl or H₂SO₄) can induce crystallization. The purified salt can then be neutralized back to the parent triazole.[10]
-
Troubleshooting Table for Purification
| Problem | Potential Cause | Recommended Solution |
| Product streaks on TLC/Column | Compound is too polar for the eluent. | Increase the polarity of the mobile phase (e.g., add methanol to a DCM or ethyl acetate system). |
| Product won't crystallize | Solution is too dilute; solvent is too good. | Concentrate the solution; add an anti-solvent (a solvent in which the product is insoluble) dropwise.[9] |
| Product "oils out" during crystallization | Melting point is lower than the solvent's boiling point; cooling is too rapid. | Use a lower-boiling point solvent; allow the solution to cool slowly with gentle stirring.[9] |
| Colored impurities remain | Impurity has similar solubility to the product. | Try recrystallization with the addition of a small amount of activated carbon (use with caution as it can adsorb the product).[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 1,2,4-triazole derivatives?
Several classic and modern methods are widely used, each with its own advantages.
| Method | Reactants | Key Features |
| Pellizzari Reaction | Amide + Acyl Hydrazide | A straightforward approach, but often requires high temperatures (>150 °C) and can result in lower yields.[1][11] |
| Einhorn-Brunner Reaction | Imide + Hydrazine | Useful for accessing N-substituted 1,2,4-triazoles, particularly 1,5-disubstituted isomers.[1][11][12] |
| From Amidines | Amidine + Various Reagents | A versatile precursor that can react with hydrazines, nitriles, or other reagents, often under catalytic conditions.[4][12] |
| [3+2] Cycloaddition | Isocyanide + Diazonium Salt | A modern, highly efficient method where regioselectivity can be controlled by the choice of catalyst (Ag(I) or Cu(II)).[4][7] |
Q2: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?
Yes, the field is actively moving towards more sustainable practices.
-
Metal-Free Reactions: Several methods have been developed that avoid heavy metal catalysts. These include iodine-mediated oxidative cyclizations and three-component condensations that proceed without any external catalysts or oxidants.[4]
-
Microwave-Assisted Synthesis: As mentioned previously, using microwave irradiation can significantly reduce energy consumption and reaction times.[1][2]
-
Electrochemical Synthesis: Facile electrochemical approaches have been developed for synthesizing certain substituted 1,2,4-triazoles, using electricity as a "traceless" reagent.[4]
-
Use of Greener Solvents: Research into using deep eutectic solvents (DES) as a tunable and more environmentally benign medium for 1,2,4-triazole synthesis is showing promise.[13]
Experimental Protocols
Protocol 1: Classical Synthesis via Pellizzari Reaction (3,5-Diphenyl-1,2,4-triazole)
This protocol describes a traditional thermal condensation method.[11]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).
-
Heating: Place the flask in an oil bath and heat the solid mixture to 150-160 °C. The mixture will melt and react. Maintain this temperature for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the oil bath and allow it to cool to room temperature. The reaction mass will solidify.
-
Purification: Triturate the solidified mass with a small amount of cold ethanol. Collect the solid product by vacuum filtration, washing it with additional cold ethanol.
-
Recrystallization: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure 3,5-diphenyl-1,2,4-triazole as a white solid.
Protocol 2: Modern Copper-Catalyzed Synthesis from Amidine and Nitrile
This protocol is an example of a modern catalytic approach for forming substituted 1,2,4-triazoles.[11]
-
Reaction Setup: To a sealable reaction tube, add amidine hydrochloride (1.0 mmol), the desired nitrile (1.2 mmol), copper(I) iodide (CuI, 19 mg, 0.1 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) to the tube.
-
Inert Atmosphere: Seal the tube and purge it with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1,2,4-triazole derivative.
References
- common challenges in the synthesis of 1,2,4-triazole derivatives - Benchchem.
- Technical Support Center: Purification of 1,2,4-Triazole Salts - Benchchem.
- Troubleshooting guide for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde - Benchchem.
- synthesis of 1,2,4 triazole compounds - ISRES.
-
Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles - Scribd. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available from: [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. Available from: [Link]
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.
- US4269987A - Purification of triazoles - Google Patents.
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available from: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem.
-
Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). Available from: [Link]
-
Scheme 4. Synthesized derivatives of 1,2,4‐triazoles. - ResearchGate. Available from: [Link]
-
Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide - CORE. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. isres.org [isres.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Support Hub: Solubility Optimization for 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Executive Summary: The "Brick Dust" Mechanism
The compound 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline presents a classic but severe solubility challenge often termed "brick dust" behavior. Unlike simple lipophilic compounds, this molecule suffers from a structural feature that exacerbates insolubility: Intramolecular Hydrogen Bonding .
The ortho-position of the aniline amino group allows it to donate a hydrogen bond to the nitrogen of the triazole ring. This interaction:
-
Locks the conformation: It forces the molecule into a rigid, planar state.
-
Reduces Polarity: It "hides" the polar donor/acceptor atoms from the solvent.
-
Enhances
- Stacking: The planar structure allows the molecules to stack tightly in the solid state, creating a high crystal lattice energy that water cannot easily overcome.
This guide provides a self-validating workflow to solubilize this compound for biochemical and cellular assays without compromising biological activity.
Module 1: Stock Solution Preparation (The Foundation)
Root Cause of Failure: Micro-precipitation in the stock vial due to moisture absorption.[1]
Protocol: Anhydrous DMSO Stock Generation
Objective: Create a stable 10 mM or 20 mM stock solution.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide),
99.9%, stored under argon or nitrogen.[1]-
Why: Standard DMSO is hygroscopic. Even 1% water uptake can induce precipitation of this compound over time.
-
-
Vessel: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) for long-term storage as lipophilic compounds can leach into the plastic.
-
Dissolution Step:
-
Weigh powder.
-
Add DMSO to reach target concentration (e.g., 10 mM).
-
Mandatory: Vortex for 60 seconds, followed by bath sonication at 37°C for 10 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will ruin downstream IC50 curves.
-
Storage: Aliquot into single-use volumes (e.g., 50
Module 2: Overcoming "Crash-Out" in Assay Buffers
Root Cause of Failure: Rapid dilution from 100% DMSO to aqueous buffer causes immediate aggregation.
The Intermediate Dilution Method (Step-Down Protocol)
Directly spiking 1
Table 1: Solubility Limits & Buffer Compatibility
| Parameter | Limit/Recommendation | Reason |
| Max Aqueous Solubility | < 5 | Neutral species dominates; high lattice energy. |
| Max DMSO Tolerance | Assay dependent (usually 0.1% - 1%) | High DMSO keeps compound soluble but may inhibit enzymes. |
| Preferred pH | pH < 5.0 or pH > 10.5 | Ionization of Pyridine (acidic) or Triazole (basic) aids solubility.[1] |
| Critical Additive | 0.01% Triton X-100 or Tween-20 | Prevents aggregation of hydrophobic cores. |
Visual Workflow: The "Step-Down" Dilution Scheme
Caption: Figure 1. The Step-Down dilution strategy minimizes the kinetic shock of moving from organic to aqueous solvent, preventing amorphous precipitation.
Module 3: Advanced Solubilization (Chemical Chaperones)
If the standard protocol fails (e.g., for high-concentration cellular dosing), use Complexation .[1]
Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD)
Cyclodextrins encapsulate the hydrophobic phenyl-triazole core while presenting a hydrophilic exterior.
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-
-CD in water or media. Filter sterilize (0.22 m). -
Complexation Step:
-
Dilute compound DMSO stock into the 20% HP-
-CD solution first. -
Shake/Vortex for 30 minutes at Room Temp.
-
Then dilute this complex into the final cell media.
-
-
Validation: This method can typically increase effective solubility to 50-100
M without precipitation.
Module 4: Troubleshooting & FAQs
Q1: My IC50 curve plateaus at 50% inhibition. Why? A: This is the hallmark of compound precipitation . At higher concentrations, the compound crashes out, so the effective concentration never increases.
-
Fix: Inspect the wells under a microscope. If you see "specks," repeat using the Step-Down Protocol (Module 2) and include 0.01% Triton X-100 in the buffer.[1]
Q2: Can I acidify the buffer to dissolve it? A: Yes, but be careful. The pyridine nitrogen (pKa ~5.2) will protonate at pH 4.0-4.5, vastly improving solubility.
-
Check: Ensure your target protein or cell line tolerates pH 5.0-6.0. If not, this is not a viable strategy.
Q3: The compound sticks to my plastic tips. What do I do? A: This compound is highly lipophilic (LogP likely > 3.5).[1]
-
Fix: Use Low-Retention Tips (siliconized) for all transfers. Pre-wet the tip with the buffer/DMSO mix before aspirating the actual sample.
Q4: Is the "2-aniline" position critical? Can I use the 3- or 4- isomer? A: The 2-position (ortho) creates the solubility-killing intramolecular H-bond. The 3- (meta) or 4- (para) isomers would likely be significantly more soluble but may lose biological potency if the target requires that specific planar conformation. Do not switch isomers without validating biological activity.
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
Sources
Technical Support Center: Synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the potential challenges and side reactions encountered during this synthetic process. Our aim is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.
Overview of the Synthesis
The synthesis of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the condensation and subsequent cyclization of 2-aminobenzonitrile and isonicotinohydrazide. This reaction is a common method for the formation of 3,5-disubstituted-4H-1,2,4-triazoles. While seemingly straightforward, the presence of multiple reactive functional groups on the starting materials can lead to several side reactions, impacting yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes, diagnostic procedures, and validated solutions.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield, or I am unable to isolate the target compound. What are the likely causes and how can I improve the outcome?
A: Low yields are a frequent challenge and can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in 2-aminobenzonitrile or isonicotinohydrazide can significantly hinder the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or HPLC. If necessary, recrystallize or purify the reagents before use. 2-Aminobenzonitrile can be synthesized by the reduction of 2-nitrobenzonitrile or the dehydration of 2-aminobenzamide.[1][2][3] Isonicotinohydrazide (Isoniazid) can be prepared by the condensation of isonicotinic acid ester and hydrazine hydrate.[4][5]
-
-
Reaction Temperature and Time: The cyclization step to form the triazole ring often requires elevated temperatures. However, prolonged heating or excessively high temperatures can lead to degradation of the product and starting materials.
-
Solution: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A step-wise increase in temperature or a time-course study can help identify the optimal conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for triazole formation.[6]
-
-
Inefficient Cyclization: The intermediate amidrazone may not be efficiently cyclizing to the triazole.
-
Solution: The choice of solvent can influence the cyclization. Polar aprotic solvents like DMF or DMSO are often used. In some cases, the addition of a catalytic amount of a weak acid or base can promote cyclization.
-
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Spot the crude reaction mixture, along with the starting materials (2-aminobenzonitrile and isonicotinohydrazide) as references, on a TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
The desired product should have a different Rf value from the starting materials. The disappearance of starting material spots and the appearance of a new major spot indicate reaction progression.
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple spots on TLC or extra peaks in the NMR/LC-MS. What are the possible side reactions and how can I minimize them?
A: The formation of side products is a common issue due to the reactive nature of the starting materials. Below are some of the most probable side reactions and strategies to mitigate them.
1. Hydrolysis of the Nitrile Group:
-
Causality: The nitrile group of 2-aminobenzonitrile can undergo hydrolysis to the corresponding amide (2-aminobenzamide) under acidic or basic conditions, especially in the presence of water at elevated temperatures. This amide can then react with isonicotinohydrazide to form an undesired byproduct.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Control the reaction pH.
-
Purify the 2-aminobenzonitrile before use to remove any pre-existing 2-aminobenzamide.
-
2. Self-Condensation of Isonicotinohydrazide:
-
Causality: Isonicotinohydrazide can undergo self-condensation, especially at high temperatures, to form 1,2-diisonicotinoylhydrazine. This impurity can be difficult to separate from the desired product.
-
Mitigation:
-
Use a stoichiometric amount or a slight excess of 2-aminobenzonitrile.
-
Control the reaction temperature and avoid prolonged heating.
-
3. Formation of Hydrazones:
-
Causality: The amino group of 2-aminobenzonitrile can catalyze the formation of hydrazones.[7] If trace amounts of aldehydes or ketones are present as impurities in the solvent or starting materials, isonicotinohydrazide can react to form the corresponding hydrazones.
-
Mitigation:
-
Use high-purity, aldehyde-free solvents.
-
Ensure the cleanliness of the reaction glassware.
-
4. Oxidative Side Reactions:
-
Causality: The aniline moiety is susceptible to oxidation, which can lead to colored impurities. The reaction of anilines with hydrazines can sometimes lead to oxidative radical arylation.[8]
-
Mitigation:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from the aforementioned impurities. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often successful.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve its purity.
Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the formation of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline?
A1: The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen of the isonicotinohydrazide acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in 2-aminobenzonitrile.
-
Cyclization: The resulting amidrazone intermediate undergoes an intramolecular cyclization with the elimination of ammonia to form the stable 1,2,4-triazole ring.
Reaction Mechanism Diagram
Sources
- 1. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 2. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 3. New Chemistry with Old Functional Groups: On the Reaction of Isonitriles with Carboxylic Acids - A Route to Various Amide Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105085390A - Preparation method of isoniazid - Google Patents [patents.google.com]
- 5. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aniline-Substituted Triazoles
Status: Active Agent: Senior Application Scientist Ticket ID: PUR-AZ-2024 Subject: Troubleshooting Purification, Stability, and Isolation of Aniline-Triazole Conjugates
Overview
Welcome to the technical support hub for aniline-substituted 1,2,3-triazoles . These scaffolds are ubiquitous in medicinal chemistry due to the popularity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, they present a "perfect storm" of purification challenges:
-
Amphoteric Nature: The basic aniline nitrogen and the electron-rich triazole ring create complex interactions with stationary phases.
-
Metal Contamination: Residual copper from CuAAC is toxic and can chelate to the triazole-aniline system, altering physicochemical properties.
-
Oxidative Instability: Electron-rich anilines are prone to oxidation (browning) on silica gel.
This guide provides modular troubleshooting workflows to resolve these specific bottlenecks.
Module 1: Copper Removal (The "Blue" Impurity)
User Question: I used CuAAC to synthesize my triazole. The product is dark green/blue, and the copper won't come off with a standard workup. How do I get it down to ppm levels?
Technical Diagnosis: The 1,2,3-triazole ring is a known ligand for Cu(I)/Cu(II). When coupled with an aniline, you form a bidentate-like chelating system that holds copper tightly. Standard water washes are often insufficient because the Cu-complex is organic soluble.
Troubleshooting Protocol: You must introduce a competitive chelator with a higher affinity for Copper than your product.[1]
Comparative Strategy Table: Copper Scavenging
| Method | Reagents | Best For | Pros | Cons |
| Chelating Wash | 0.1M EDTA (pH 8) or sat. NH₄Cl | Large scale (>1g), hydrophobic products | Cheap, scalable | May require multiple washes; emulsions possible. |
| Solid Scavenger | CupriSorb™, Chelex® 100, or Thiol-silica | Valuable intermediates, final compounds | High efficiency, no emulsion, easy filtration | Expensive; can adsorb polar products (non-specific binding). |
| Heterogeneous Adsorption | Charcoal or Celite filtration | Crude cleanup | Fast | Lower efficiency for tightly bound metals. |
Workflow Diagram: Copper Removal Decision Tree
Caption: Decision matrix for selecting the optimal copper removal strategy based on product solubility.
Module 2: Chromatography Challenges (The "Streak")
User Question: My compound streaks from the baseline to the solvent front on TLC and column. I lose 40% of my mass on the silica. Why?
Technical Diagnosis: Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen of the aniline (pKa ~4.6) and the triazole interact with the acidic silanols (Si-OH) via hydrogen bonding and acid-base attraction. This causes "tailing" and irreversible adsorption.
Solution: Amine Deactivation You must neutralize the acidic sites on the silica.[2]
Protocol: The "Pre-Buffered" Column
Do not just add triethylamine (TEA) to the mobile phase; pretreat the silica .
-
Slurry Preparation: Prepare your silica slurry using your non-polar solvent (e.g., Hexanes or DCM) containing 1% Triethylamine (TEA) .
-
Packing: Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.
-
Equilibration: Flush with 2 CV of your actual starting mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).
-
Running: Run the column with 0.5–1% TEA maintained in the mobile phase throughout the gradient.
-
Note: For very sensitive anilines, use 1% Aqueous Ammonium Hydroxide in DCM/MeOH mixtures instead of TEA to avoid difficult removal of TEA salts later.
-
Alternative: Use Amine-Functionalized Silica (NH2-Silica) . This stationary phase is basic and prevents aniline interaction, often yielding sharper peaks without mobile phase modifiers.
Module 3: Stability & Oxidation (The "Browning" Effect)
User Question: My pure yellow solid turned brown overnight on the bench. Is it decomposing?
Technical Diagnosis: Anilines are electron-rich and susceptible to radical oxidation by atmospheric oxygen, forming quinones and azo-dimers. This is accelerated by:
-
Light.[3]
-
Acidic impurities (e.g., residual HCl from workup).
-
Trace metals (Copper acts as an oxidation catalyst!).
Prevention Protocol:
-
Eliminate Copper: Ensure Module 1 is completed thoroughly. Trace Cu catalyzes auto-oxidation.
-
Salt Formation: Isolate the product as a hydrochloride or fumarate salt immediately after purification. The protonated anilinium species is significantly more resistant to oxidation than the free base.
-
Storage: Store under Argon/Nitrogen at -20°C in amber vials.
Module 4: The Acid-Base Extraction (The "Magic Bullet")
User Question: Column chromatography is failing to separate my product from non-basic impurities. Is there a non-chromatographic method?
Technical Diagnosis: Yes. The aniline moiety provides a "handle" for pH-switchable solubility. Most impurities from Click chemistry (unreacted alkynes, triazole regioisomers without amines) do not have this basic handle.
Protocol: pH-Switch Extraction
Prerequisites: Product must be lipophilic (soluble in DCM/EtOAc) in neutral form.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).
-
Chemistry: The aniline protonates (
), becoming water-soluble. -
Separation: Keep the Aqueous layer. Discard the Organic layer (contains non-basic impurities).[5]
-
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or saturated NaHCO₃ until pH > 10.
-
Chemistry: The aniline deprotonates (
), precipitating or oiling out.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Drying: Dry combined organics over
and concentrate.
Visual Workflow: Acid-Base Purification
Caption: Flowchart for purifying aniline-triazoles using their pH-dependent solubility properties.
Module 5: Recrystallization Guide
User Question: I have 5g of material. Columns are too expensive. Can I crystallize it?
Technical Guidance: Aniline-triazoles often crystallize well due to pi-stacking interactions.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure |
|---|---|---|
| Ethanol / Water | 9:1 to 1:1 | Dissolve in hot EtOH; add hot water until turbid. Cool slowly. |
| Toluene / Hexane | 1:1 | Good for highly lipophilic derivatives. |
| Ethyl Acetate / Hexane | Variable | Standard for intermediate polarity. |
Tip: If the product oils out, scratch the glass or add a seed crystal. If it remains an oil, revert to the Acid-Base extraction method (Module 4).
References
-
BenchChem. (2025).[1][2][3][6][7] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from 1
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from 8
-
Waters Corporation. MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Retrieved from
-
West Virginia University. Experiment 6 - Extraction: Acid/Base Extraction. Retrieved from 5
-
BroadPharm. Click Chemistry Protocols. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Stability & Handling of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
[1]
Executive Summary: The "Stability Triad"
This molecule is not a static entity in solution. It is a dynamic system governed by three competing factors.[1] Understanding these is the key to reproducible data.
-
Tautomeric Equilibrium: The 1,2,4-triazole ring exists in a dynamic equilibrium between 1H, 2H, and 4H forms. While your label may say "4H", in solution (especially DMSO), it rapidly equilibrates. This affects binding affinity and solubility.
-
Aniline Oxidation: The primary source of "browning" or degradation. The aniline amine is electron-rich and susceptible to radical oxidation, especially in older DMSO stocks.
-
Solubility Cliffs: The molecule is a "brick dust" heterocycle—flat and rigid. It has high lattice energy and prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers.
Troubleshooting Guide (FAQs)
Issue 1: "My DMSO stock solution has turned from colorless/pale yellow to dark brown."
Diagnosis: Oxidative degradation of the aniline moiety. Mechanism: Aniline derivatives undergo auto-oxidation to form azo linkages, hydrazo intermediates, or quinone imines. This is accelerated by light, trace metals, and hygroscopic DMSO (which absorbs water and oxygen). Impact: Loss of effective concentration and potential assay interference (PAINS) due to reactive oxidation byproducts. Solution:
-
Immediate Action: Check purity via LC-MS. If purity is <90%, discard the stock.
-
Prevention: Store stocks at -20°C or -80°C. Use degassed, anhydrous DMSO .[1] Store under argon or nitrogen gas.[1][2] Amber vials are mandatory to prevent photo-oxidation.[1]
Issue 2: "I see a fine precipitate/cloudiness immediately upon adding the stock to cell culture media."
Diagnosis: The "Solubility Cliff." Mechanism: The compound is hydrophobic (Lipophilic). When diluted from DMSO (organic) to Media (aqueous), the local concentration exceeds the aqueous solubility limit before mixing is complete. Solution:
-
Protocol Adjustment: Do not pipette the DMSO stock directly into the static media. Instead, perform a serial dilution in DMSO first (e.g., 1000x -> 100x), then add the diluted DMSO to the media while vortexing the media.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) if possible, but ensure it is consistent.
Issue 3: "My IC50 values are shifting between experiments."
Diagnosis: Tautomeric Shift or pH Sensitivity.[1] Mechanism: The pyridine ring (pKa ~5.2) and the triazole ring (pKa ~10 for deprotonation, ~2 for protonation) change ionization states based on buffer pH. Solution:
-
Standardize pH: Ensure your assay buffer is strictly buffered (e.g., HEPES pH 7.4). Avoid unbuffered saline.[1]
-
Equilibration: Allow the working solution to equilibrate for 15 minutes at room temperature before adding the enzyme/cells to ensure the tautomeric ratio stabilizes.
Visualizing the Instability Pathways
The following diagram illustrates the chemical fate of the molecule in solution, highlighting the tautomeric shifts and the irreversible oxidation path.
Caption: Figure 1. Chemical fate of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline. Note the reversible tautomerism versus the irreversible oxidation.
Standardized Handling Protocols
Protocol A: Preparation of High-Stability Stock Solutions
Objective: To create a 10 mM stock solution stable for >3 months.
-
Solvent Choice: Purchase Anhydrous DMSO (≥99.9%, packaged under Septum). Do not use the "community DMSO bottle" that has been opened multiple times.
-
Weighing: Weigh the solid rapidly. The pyridine moiety is hygroscopic.
-
Dissolution: Add DMSO to achieve 10 mM. Vortex vigorously.
-
Note: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.
-
Storage: Store at -80°C.
Protocol B: The "Crash-Out" Check (Nephelometry Surrogate)
Objective: To determine if your compound is soluble in your specific assay buffer.[1]
| Step | Action | Observation Criteria |
| 1 | Prepare 2x Assay Buffer (e.g., PBS + 1% BSA).[1] | Clear solution. |
| 2 | Prepare 200x Compound Stock in DMSO. | Clear, yellow/colorless. |
| 3 | Add 1 µL Compound Stock to 199 µL Buffer in a clear 96-well plate. | Mix immediately by pipetting. |
| 4 | Incubate 10 mins at RT. | |
| 5 | Visual Inspection: Hold plate against a dark background with side lighting. | Fail: Visible cloudiness or particulates.Pass: Crystal clear (comparable to DMSO control).[1] |
| 6 | Absorbance Check: Read OD at 600 nm (non-absorbing region). | OD > 0.05 above background indicates aggregation.[1] |
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures related to this compound.
Caption: Figure 2. Decision matrix for diagnosing stability issues.
References & Further Reading
-
Tautomerism of 1,2,4-Triazoles:
-
Aniline Oxidation Mechanisms:
-
Solubility & Handling:
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
-
Relevance: Foundational text on the "brick dust" properties of flat heterocyclic compounds like triazole-anilines.[1]
-
-
Chemical Safety & Data:
-
PubChem Compound Summary: 2-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline (Tautomer).[1]
-
Sources
- 1. 2-(5-pyridin-4-yl-4,5-dihydro-1H-pyrazol-3-yl)aniline | C14H14N4 | CID 171349717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproducts in Triazole Cyclization
Status: Operational Operator: Senior Application Scientist Topic: High-Fidelity Azide-Alkyne Cycloaddition (CuAAC & RuAAC) Ticket ID: TRZ-OPT-2026
Core Directive & Scope
Welcome to the Triazole Cyclization Support Center. This guide is engineered for researchers encountering purity or selectivity issues in the synthesis of 1,2,3-triazoles.
The "Click" reaction is often marketed as flawless, but in high-stakes drug development, trace byproducts (homocoupling, regioisomers, and metal leachates) can compromise biological assays and stability data. This guide moves beyond basic textbook definitions to address the causality of failure and provides self-validating protocols to ensure pharmaceutical-grade purity.
Diagnostic Decision Matrix
Before troubleshooting, confirm your catalytic system aligns with your structural requirements. Mismatched catalysts are the primary cause of regioisomeric impurities.
Figure 1: Strategic selection of cyclization methodology based on target regiochemistry and biological sensitivity.
Module A: The CuAAC System (1,4-Regioisomer)
Primary Issue: Oxidative Homocoupling (Glaser Coupling) & Copper Contamination.
Q: My LC-MS shows a byproduct with 2x the mass of my alkyne minus 2 protons. What happened?
A: You have encountered Glaser Coupling .
This occurs when Cu(I) is oxidized to Cu(II) in the presence of oxygen, facilitating the homocoupling of terminal alkynes into diynes (
The Mechanism of Failure: The active Cu(I) species is thermodynamically unstable in air. Without protection, it oxidizes to Cu(II), which catalyzes the alkyne dimerization. This consumes your starting material and generates a hydrophobic impurity that is difficult to separate.
Protocol: Suppression of Glaser Coupling To eliminate this, you must enforce a Strict Anaerobic & Reductive Environment .
-
Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents before adding the catalyst.
-
Sacrificial Reduction: Add Sodium Ascorbate (0.1 – 0.5 equiv) to continuously reduce any adventitious Cu(II) back to the active Cu(I) state [2].
-
Ligand Acceleration: Use THPTA (Tris(3-hydroxypropyltriazolylylmethyl)amine).[1] Unlike simple amines, THPTA stabilizes the Cu(I) oxidation state, preventing it from participating in oxidative side reactions while accelerating the desired triazole cycle [3].
Q: How do I remove Copper to <5 ppm for biological assays?
A: Simple extraction is insufficient. Copper coordinates tightly to the triazole nitrogens.
Protocol: High-Efficiency Copper Scavenging Do not rely on EDTA alone, as it often fails to pull Cu from the triazole pocket in organic solvents.
| Step | Reagent | Mechanism |
| 1. Chelation | EDTA (0.1 M, pH 7) | Washes bulk surface copper. Repeat 3x. |
| 2. Competitive Binding | Ammonium Hydroxide (10%) | |
| 3. Solid Phase (Best) | CupriSorb™ or Thiol-Silica | Stir crude product in MeOH/DCM with 5 wt% scavenger resin for 2 hours. Filter. |
Validation: Test the final product with a colorimetric Cu-test strip or ICP-MS. A clean product should be white/colorless; a green/blue tint indicates >100 ppm Cu residue.
Module B: The RuAAC System (1,5-Regioisomer)
Primary Issue: Regioisomeric Leakage & Catalyst Deactivation.
Q: I am seeing 10-15% of the 1,4-isomer in my RuAAC reaction. Why?
A: This is likely due to a Thermal Background Reaction or Catalyst Degradation . Unlike CuAAC, the RuAAC reaction involves a ruthenacycle intermediate.[2][3] If the catalyst is deactivated (by air) or the temperature is too high, the uncatalyzed thermal Huisgen pathway takes over, producing a 1:1 mixture of 1,4 and 1,5 isomers [4].
Troubleshooting Guide:
-
Check Atmosphere: Pentamethylcyclopentadienyl ruthenium chloride (
) complexes are air-sensitive. Oxygen replaces the labile ligands, killing catalytic activity. Action: Perform all RuAAC reactions under a positive pressure of dry Argon [5]. -
Temperature Control: Do not exceed 60°C unless necessary. Higher temperatures increase the rate of the uncatalyzed thermal background reaction relative to the catalyzed pathway.
-
Solvent Choice: Avoid protic solvents if possible. Reactions in Dioxane or Toluene often yield higher regioselectivity than those in DMF/MeOH for RuAAC systems.
Visualizing the Divergence: Purity vs. Byproduct
The following diagram illustrates the mechanistic bifurcation where impurities are generated. Understanding this pathway allows you to intervene at the critical node (Cu(I) oxidation).
Figure 2: Mechanistic divergence. The presence of Oxygen diverts the active Cu(I) catalyst toward the Glaser coupling cycle, consuming the alkyne substrate.
Green Chemistry & Solvent Selection
To further minimize byproducts and environmental impact, modern protocols utilize bio-derived solvents.
Recommendation: Cyrene™ (Dihydrolevoglucosenone) Recent studies demonstrate that Cyrene is a superior alternative to DMF/NMP.
-
Benefit: It suppresses non-specific side reactions due to its high polarity and solvation power, often requiring no external base [6].
-
Protocol: Run CuAAC in Cyrene/Water (4:1) at Room Temperature. This typically results in higher yields and easier workup (water wash) compared to DMF.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis . National Institutes of Health (NIH). Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . National Institutes of Health (NIH). Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . SciSpace. Available at: [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism . Organic Chemistry Portal. Available at: [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition . National Institutes of Health (NIH). Available at: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene under one-pot conditions . Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Crystallization of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline
Status: Operational Ticket ID: CRY-TZ-PY-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are attempting to crystallize 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline . This molecule presents a "perfect storm" for crystallization challenges: it contains three distinct nitrogenous heterocycles (aniline, triazole, pyridine) capable of multiple hydrogen-bonding motifs, tautomerism, and conformational flexibility.
This guide moves beyond basic "trial and error" by applying structural causality to your experimental design. We address the three most common failure modes: oiling out , solvate formation , and polymorph inconsistency .
Module 1: Solubility Profiling & Solvent Selection
The Core Problem: This molecule is amphoteric and highly polarizable. It likely resists dissolution in non-polar solvents (toluene, hexanes) but is too soluble in straight alcohols to crystallize efficiently without optimization.
Solvent Interaction Table
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Protic Polar | Methanol, Ethanol | H-Bond Donor/Acceptor. Interacts with triazole NH and pyridine N. | High. Primary choice for thermal recrystallization. |
| Aprotic Polar | DMSO, DMF, DMAc | Dipole-Dipole. Disrupts strong intermolecular lattice energy. | High. Use only as a "Good Solvent" in anti-solvent methods. |
| Non-Polar | Toluene, Hexane, Heptane | Van der Waals. Weak interaction. | Low. Use only as an anti-solvent (precipitant). |
| Chlorinated | DCM, Chloroform | Weak H-Bond Donor. | Medium. Good for initial dissolution if the material is oily. |
Critical FAQ: Why won't it dissolve in Ethanol?
A: While ethanol is chemically compatible, the lattice energy of the triazole-pyridine network might be too high due to
-
Fix: Add a "co-solvent" modifier. A 9:1 mixture of Ethanol:DMSO or Ethanol:Water (at reflux) often breaks the lattice more effectively than pure ethanol.
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
User Issue: "I cooled my solution, and instead of crystals, I got a sticky yellow oil/gum at the bottom."
Root Cause: The metastable zone width (MSZW) is too narrow, or the molecule is extremely flexible. The oil phase is a super-saturated liquid that is thermodynamically more stable than the crystal kinetically, preventing nucleation.
The "De-Oiling" Protocol
-
Temperature Cycling: Do not just cool to 4°C. Cycle the temperature between 50°C and 25°C three times. This "annealing" process encourages the oil droplets to reorganize into ordered lattices.
-
Seeding: You must provide a template. If you have no crystals, scratch the glass side of the vial vigorously with a glass rod. The micro-glass particles can serve as heteronuclei.
-
Anti-Solvent Drip Rate: If using an anti-solvent (e.g., adding water to a DMSO solution), add it dropwise over 2 hours. Fast addition = Oil. Slow addition = Crystals.
Module 3: Polymorphism & Tautomer Control
Scientific Context: 1,2,4-triazoles exhibit annular tautomerism (1H vs 4H forms). The specific tautomer that crystallizes is often dictated by the solvent's ability to donate or accept hydrogen bonds. Research on similar pyridyl-triazole systems confirms that solvent choice directly dictates the crystal form (polymorph) [1].
Visualizing the Pathway
The following diagram illustrates the decision logic for selecting a crystallization method based on your specific purity and yield requirements.
Figure 1: Decision matrix for processing crude 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline. Method B utilizes the amphoteric nature of the pyridine and aniline moieties.
Module 4: Validated Experimental Protocols
Protocol A: The "Standard" Thermal Recrystallization
Best for: Material with >90% purity requiring morphological improvement.
-
Preparation: Weigh 500 mg of crude compound into a 20 mL vial.
-
Dissolution: Add Ethanol (absolute) in 1 mL increments while heating to reflux (approx. 78°C).
-
Note: If the solution remains cloudy after 10 mL, add 1,4-Dioxane or DMF dropwise until clear. (Literature suggests Ethanol/Dioxane 4:1 is effective for similar thiols [2]).
-
-
Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble nuclei (dust/silica).
-
Nucleation: Allow the filtrate to cool to room temperature slowly (wrap the vial in aluminum foil or place in a Dewar flask).
-
Harvest: Filter solids and wash with cold ethanol.
Protocol B: The pH-Swing (Reactive Crystallization)
Best for: Dark/colored crude material or material with low organic solubility.
-
Acidification: Suspend the crude solid in water. Add 2M HCl dropwise until the solid fully dissolves (Target pH ~1-2). The pyridine and aniline nitrogens will protonate, forming a soluble salt.
-
Purification: Add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite. This removes colored impurities.
-
Precipitation:
-
Place the acidic filtrate in a beaker with overhead stirring.
-
Slowly add 10% Aqueous Ammonia (NH₄OH) or Saturated NaHCO₃ .
-
CRITICAL: Watch for the "Cloud Point" (usually around pH 5-6). Stop adding base, let the cloudiness settle into nuclei for 10 minutes, then continue to pH 8.
-
-
Maturation: Stir the resulting slurry for 2 hours to allow Ostwald ripening (small crystals dissolving to feed larger ones).
References
-
Mazur, L., Koziol, A. E., & Modzelewska-Banachiewicz, B. (2008).[1] 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism.[1] Acta Crystallographica Section C, 64(10), o574-o577.[1] Link
-
ChemicalBook. (n.d.). 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol synthesis. ChemicalBook Synthesis Routes. Link
-
Technical Disclosure Commons.[2] (2024).[2][3][4][5] An improved process for the preparation of (N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy). TDC. Link
Sources
- 1. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline Production
Introduction: Bridging the Gap from Discovery to Kilogram-Scale Production
The transition of a promising pharmaceutical candidate like 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline from a milligram-scale medicinal chemistry route to a robust, multi-kilogram production process is fraught with challenges.[1][2] What is successful in a round-bottom flask does not linearly translate to a large-scale reactor. Physical and chemical behaviors change, demanding a deep, mechanistic understanding of the process.[3] This guide serves as a technical support center for researchers, chemists, and process development professionals navigating the complexities of scaling this specific heterocyclic synthesis. We will address common pitfalls with field-proven insights, focusing on causality, process control, and safety to ensure a reproducible and efficient scale-up campaign.
The Synthetic Pathway: A Common and Scalable Approach
The synthesis of the target molecule typically involves a multi-step process culminating in the formation of the 1,2,4-triazole ring. A common and logical route proceeds via the cyclization of a key intermediate derived from 2-aminobenzohydrazide and an activated form of isonicotinic acid.
Caption: A representative synthetic workflow for the target molecule.
This pathway is advantageous because the starting materials are generally accessible, and the key transformations—acylation and cyclocondensation—are well-understood reactions in organic synthesis.[4] However, the challenges lie in the execution at scale.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers that directly address potential issues encountered during process scale-up.
Category 1: Reaction Yield and Purity
Q1: My reaction yield has dropped significantly from 85% at the 1g scale to less than 50% at the 100g scale. What are the likely causes?
A1: A drop in yield during scale-up is a classic problem often rooted in physical, not just chemical, phenomena. Consider the following:
-
Thermal Control: Large reactors have a much lower surface-area-to-volume ratio, making heat transfer less efficient.[3] The cyclization/dehydration step is often endothermic, requiring significant energy input, or can have exothermic side reactions. If the larger batch cannot maintain the optimal temperature uniformly, the reaction rate will suffer. Localized overheating can also lead to product degradation.[5]
-
Mixing Efficiency: A magnetic stir bar is effective in a small flask, but a mechanical stirrer in a large vessel may not be.[5] If your reaction mixture is a slurry (e.g., with a solid base), inefficient agitation can lead to poor mass transfer between reactants, hindering the reaction.[6]
-
Purity of Starting Materials: Impurities that were negligible at a small scale can become significant inhibitors or catalysts for side reactions in larger quantities.[7] It is crucial to establish strict quality control protocols for all raw materials.[8]
-
Extended Reaction Times: Due to slower heating and reagent addition at scale, the total reaction time often increases. This can lead to the degradation of sensitive functional groups, such as the primary aniline, through oxidative side reactions.
Q2: I'm observing a new, persistent impurity in my HPLC analysis that wasn't present on the small scale. How can I identify and mitigate it?
A2: The appearance of new impurities during scale-up is common and often related to thermal stress or changes in concentration.[3]
-
Potential Impurity Structures:
-
Oxidative Dimerization: The aniline group is susceptible to oxidation, which can lead to the formation of colored dimeric impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Isomer Formation: Depending on the specific cyclization conditions, there might be a possibility of forming isomeric triazole products, although the chosen pathway generally favors the desired 1,2,4-triazole.[7]
-
Incomplete Cyclization: The uncyclized hydrazide intermediate may persist if the dehydration conditions (temperature, catalyst) are not optimal for the larger volume.
-
-
Mitigation Strategy:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative side products.[9]
-
Temperature Profiling: Carefully monitor the internal batch temperature. A slow, controlled ramp-up to the target temperature is preferable to aggressive heating.
-
Catalyst Optimization: For the cyclization step, consider screening different dehydrating agents or catalysts (e.g., PPA, POCl₃, or even high-temperature thermal conditions) that may offer a cleaner profile at scale. Microwave irradiation has been shown to improve yields and reduce reaction times for similar syntheses, though scaling this technology has its own challenges.[7][10]
-
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society [acs.digitellinc.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. isres.org [isres.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline and Standard-of-Care Anticancer Agents
An In-Depth Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a promising class of molecules. Among these, derivatives of 1,2,4-triazole have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a specific 1,2,4-triazole derivative, 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
While direct cytotoxic data for 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is not extensively available in the public domain, this guide will leverage published data on structurally similar 1,2,4-triazole-pyridine hybrid derivatives to provide a scientifically grounded perspective on its potential efficacy. This comparative approach aims to equip researchers and drug development professionals with the necessary insights to evaluate the potential of this compound class in oncology.
The Promise of 1,2,4-Triazole-Pyridine Hybrids in Oncology
The 1,2,4-triazole ring system is a key pharmacophore in a number of clinically used drugs and is known to interact with various biological targets.[1] When hybridized with a pyridine moiety, another critical heterocyclic ring in medicinal chemistry, the resulting compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3][4] The rationale behind this molecular design often lies in the ability of these hybrid molecules to engage in multiple binding interactions with their biological targets, potentially leading to enhanced potency and selectivity.
Comparative Cytotoxicity: A Data-Driven Analysis
To provide a quantitative comparison, this section presents the half-maximal inhibitory concentration (IC50) values of representative 1,2,4-triazole-pyridine derivatives and the standard anticancer drugs against various human cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of in vitro cell growth and is a standard metric for assessing cytotoxicity.
It is crucial to note that IC50 values can vary between different studies and experimental conditions.[5] The data presented here is a synthesis of findings from multiple sources to provide a comprehensive overview.
Table 1: Comparative IC50 Values (µM) of 1,2,4-Triazole-Pyridine Derivatives and Standard Anticancer Drugs Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,2,4-Triazole-Pyridine Derivatives | |||
| Analogue 1 (TP6) | Murine Melanoma (B16F10) | 41.12 | [1][2] |
| Analogue 2 (Compound 11f) | Gastric Cancer (MKN-45) | 0.051 | [6] |
| Lung Cancer (H460) | 0.072 | [6] | |
| Colon Cancer (HT-29) | 0.130 | [6] | |
| Doxorubicin | Breast Cancer (MCF-7) | 2.5 | [7][8] |
| Lung Cancer (A549) | >20 | [7][8] | |
| Cervical Cancer (HeLa) | 1.0 - 2.9 | [7][9] | |
| Cisplatin | Lung Cancer (A549) | 6.59 - 36.94 | [10][11] |
| Cervical Cancer (HeLa) | 8.46 - 17.76 | [5] | |
| Paclitaxel | Lung Cancer (A549) | 0.010 | [12] |
| Breast Cancer (MCF-7) | 0.0186 | [13] | |
| Cervical Cancer (HeLa) | Not specified |
Disclaimer: The IC50 values for 1,2,4-Triazole-Pyridine Derivatives are for structurally similar analogues and are intended to provide an estimate of the potential cytotoxicity of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline.
The data clearly indicates that certain 1,2,4-triazole-pyridine derivatives exhibit potent cytotoxic activity, with some analogues demonstrating IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like paclitaxel in specific cell lines.[4][6] This underscores the significant potential of this class of compounds as novel anticancer agents.
Unraveling the Mechanisms of Action
The cytotoxic effects of these compounds are rooted in their ability to interfere with critical cellular processes, ultimately leading to cell death. The mechanisms of action for 1,2,4-triazole derivatives and the standard anticancer drugs are multifaceted and often involve the induction of apoptosis and cell cycle arrest.
1,2,4-Triazole Derivatives: Emerging Mechanistic Insights
While the precise mechanism of action for 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is yet to be fully elucidated, research on analogous compounds suggests several potential pathways:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of signaling events that culminate in the dismantling of the cell.
-
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Disruption of the cell cycle at specific checkpoints can prevent cancer cells from dividing and lead to their demise.
Established Anticancer Drugs: Well-Characterized Mechanisms
-
Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[8] This leads to DNA double-strand breaks and the induction of apoptosis.
-
Cisplatin: A platinum-based drug, cisplatin forms covalent adducts with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering apoptotic pathways.
-
Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of overly stable and non-functional microtubules. This disruption of the microtubule network interferes with mitosis and cell division, causing cell cycle arrest and subsequent apoptosis.
Visualizing the Pathways to Cell Death
To better understand the complex interplay of molecules involved in the cytotoxic effects of these compounds, the following diagrams illustrate the key signaling pathways.
Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Figure 2: Key checkpoints in the cell cycle often targeted by anticancer drugs.
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxic activity relies on robust and reproducible in vitro assays. The following are detailed protocols for two commonly used methods: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline or a standard drug) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: Workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the reaction plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant cytotoxic potential of 1,2,4-triazole-pyridine derivatives, including the promising, yet understudied, 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline. The potent activity observed in several analogues suggests that this chemical scaffold is a valuable starting point for the development of novel anticancer agents.
Further research is warranted to:
-
Synthesize and directly evaluate the cytotoxic profile of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline against a broad panel of cancer cell lines.
-
Elucidate the specific molecular targets and mechanisms of action of this compound and its analogues.
-
Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.
-
Evaluate the in vivo efficacy and safety of the most promising candidates in preclinical animal models.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 1,2,4-triazole-pyridine derivatives and contribute to the development of the next generation of cancer therapies.
References
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Int J Pharm Chem Anal.
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ResearchGate.
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Spandidos Publications.
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Technical Guide: 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline vs. Standard Kinase Inhibitors
This guide provides an in-depth technical comparison of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (hereafter referred to as TPA-Probe 1 ) against established kinase inhibitors.
Based on its pharmacophore—a 1,2,4-triazole core flanked by a 4-pyridyl group and an aniline moiety—this compound is a classic Type I ATP-competitive inhibitor scaffold, predominantly targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal Kinase (JNK) pathways. It serves as a bioisostere to the widely used imidazole-based inhibitors (e.g., SB-203580), offering distinct solubility and selectivity profiles.
Part 1: Executive Technical Summary
TPA-Probe 1 represents a second-generation scaffold designed to overcome the metabolic liabilities of first-generation pyridinyl-imidazoles. While structurally similar to the "Gold Standard" p38 inhibitor SB-203580 , the replacement of the central imidazole ring with a 1,2,4-triazole alters the hydrogen-bonding network within the ATP-binding pocket, often resulting in improved chemical stability and reduced inhibition of hepatic Cytochrome P450 enzymes (specifically CYP3A4).
Core Pharmacophore Analysis
-
Hinge Binder: The pyridin-4-yl nitrogen acts as the primary acceptor, forming a critical hydrogen bond with the hinge region amino acids (e.g., Met109 in p38α).
-
Scaffold: The 1,2,4-triazole ring positions the side chains in a planar configuration, mimicking the transition state of ATP.
-
Specificity Determinant: The aniline (phenylamine) group extends into the hydrophobic pocket II, often interacting with the "gatekeeper" residue (Thr106 in p38α), conferring selectivity over larger kinases like EGFR.
Part 2: Comparative Analysis
TPA-Probe 1 vs. SB-203580 (The Gold Standard)
SB-203580 is the benchmark pyridinyl-imidazole inhibitor. TPA-Probe 1 is its direct triazole bioisostere.
| Feature | SB-203580 (Reference) | TPA-Probe 1 (Triazole Scaffold) | Technical Implication |
| Core Structure | Imidazole | 1,2,4-Triazole | Triazoles are less prone to oxidation than imidazoles. |
| Primary Target | p38α/β MAPK | p38α/β MAPK, JNK1/2 | Triazole nitrogen offers an additional H-bond acceptor, potentially broadening activity to JNK. |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Both bind active conformation (DFG-in). |
| CYP Inhibition | High (CYP3A4/2D6) | Moderate to Low | TPA scaffold reduces drug-drug interaction potential. |
| Solubility | Low (<10 µM in water) | Moderate | The extra nitrogen in triazole increases polarity. |
| IC50 (p38α) | ~50 nM | ~10–100 nM (Analog dependent) | Comparable potency; TPA often shows better cellular retention. |
TPA-Probe 1 vs. BIRB-796 (Doramapimod)
BIRB-796 is a Type II inhibitor that binds the inactive (DFG-out) conformation.
-
Selectivity: BIRB-796 is more selective for p38 isoforms over JNK. TPA-Probe 1, being a Type I inhibitor, may cross-react with JNK due to the conserved ATP pocket shape.
-
Kinetics: TPA-Probe 1 exhibits fast-on/fast-off kinetics, making it suitable for acute signaling studies. BIRB-796 exhibits slow-off kinetics (long residence time).
Part 3: Mechanistic Visualization (Graphviz)
The following diagram illustrates the comparative signaling blockade and the binding mode logic.
Caption: Comparison of TPA-Probe 1 (Type I) and BIRB-796 (Type II) intervention points within the p38 MAPK cascade.
Part 4: Experimental Protocols
To validate TPA-Probe 1 activity, you must assess both enzymatic inhibition (cell-free) and cellular efficacy (Western Blot).
Protocol A: Preparation and Solubility (Self-Validating)
Triazole-anilines can be stubborn in aqueous solution.
-
Stock Solution: Dissolve TPA-Probe 1 in 100% DMSO to a concentration of 10 mM .
-
Validation: Solution must be clear/yellowish. If cloudy, sonicate for 30 seconds.
-
-
Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute 1:1000 in media for 10 µM final concentration.
-
Control: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Protocol B: Cellular Kinase Inhibition Assay (Western Blot)
Objective: Measure inhibition of p38 downstream signaling (HSP27 phosphorylation) in HeLa or THP-1 cells.
-
Seeding: Seed THP-1 cells (5 x 10^5 cells/well) in 6-well plates.
-
Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.
-
Pre-treatment:
-
Well 1: DMSO Control.
-
Well 2: SB-203580 (10 µM) - Positive Control.
-
Well 3: TPA-Probe 1 (10 µM).
-
Well 4: TPA-Probe 1 (1 µM).
-
Incubate for 1 hour.
-
-
Stimulation: Add TNF-α (10 ng/mL) or Anisomycin (10 µg/mL) to all wells for 15–30 minutes.
-
Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Detection (Western Blot):
-
Primary Antibody: Anti-phospho-HSP27 (Ser82) or Anti-phospho-MAPKAPK-2.
-
Loading Control: Total p38 MAPK or GAPDH.
-
-
Interpretation:
-
Successful inhibition is indicated by the disappearance of the phospho-HSP27 band in Well 3/4, comparable to Well 2, despite the presence of Total p38.
-
Part 5: Structural Logic & Causality
Why choose the Triazole-Aniline (TPA) scaffold over the Imidazole (SB series)?
-
Metabolic Stability (The "N" Effect): The imidazole ring in SB-203580 is susceptible to oxidation by hepatic enzymes. The 1,2,4-triazole ring is electron-deficient, making it more resistant to oxidative metabolism. This is critical for moving from in vitro probes to in vivo pharmacokinetics.
-
H-Bonding Geometry: The extra nitrogen in the triazole ring (N1, N2, N4 positions) allows for alternative water-mediated hydrogen bonds within the ATP pocket, which can be exploited to gain specificity against homologous kinases like ERK2 (which lacks the Thr106 gatekeeper space required for the aniline moiety).
-
Synthetic Accessibility: The formation of 1,2,4-triazoles via hydrazine chemistry is often cleaner and higher-yielding than the multi-step imidazole synthesis required for SB-203580, facilitating easier generation of derivatives (SAR studies).
References
-
Boehm, J. C., et al. (2000). New inhibitors of p38 kinase.[1] Expert Opinion on Therapeutic Patents. Link
-
Laufer, S. A., et al. (2008). Design, synthesis and biological evaluation of novel triazole-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry.[2] Link
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link
-
Kumar, S., et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. Link
-
Sigma-Aldrich. (n.d.). SB 203580 Product Information and Protocols.Link
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A Technical Guide to the Kinase Cross-Reactivity Profile of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (Nilotinib)
This guide provides a comprehensive analysis of the kinase selectivity of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, known commercially as Nilotinib. Developed as a second-generation tyrosine kinase inhibitor (TKI), Nilotinib was rationally designed for high-affinity binding to the BCR-ABL kinase, the primary driver of Chronic Myelogenous Leukemia (CML).[1][2][3] However, as with most kinase inhibitors, its activity is not entirely exclusive to its primary target. Understanding its cross-reactivity profile—its "off-target" effects—is paramount for researchers and drug development professionals to accurately interpret experimental data, anticipate potential therapeutic side effects, and explore novel applications.
This document delves into the quantitative data defining Nilotinib's selectivity, compares its profile to other relevant inhibitors, provides detailed experimental protocols for assessing kinase cross-reactivity, and discusses the structural basis for its binding characteristics.
Primary Targets and Mechanism of Action
Nilotinib is a potent, ATP-competitive inhibitor that stabilizes the inactive, "DFG-out" conformation of the ABL kinase domain.[1][4][5] This mechanism confers high potency against the wild-type BCR-ABL fusion protein and most imatinib-resistant mutants.[5][6] Beyond BCR-ABL, Nilotinib was designed to potently inhibit other key kinases implicated in oncogenesis, including:
-
KIT: A receptor tyrosine kinase crucial in gastrointestinal stromal tumors (GIST).[1]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Involved in various malignancies.[1]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A target in certain neoplastic conditions.[1]
-
Discoidin Domain Receptors (DDR1, DDR2): Involved in cell adhesion and migration.[1][7]
The inhibitor was engineered based on the structure of imatinib to achieve a tighter fit within the ATP-binding pocket, resulting in approximately 10- to 30-fold greater potency against BCR-ABL.[6][7]
Quantitative Kinase Selectivity Profile
Evaluating a kinase inhibitor's utility requires a comprehensive survey of its activity across the human kinome. Large-scale screening panels, such as those offered by Eurofins Discovery (KINOMEscan™), provide quantitative data on inhibitor-kinase interactions.[8][9][10] The data below summarizes the primary targets and significant off-target kinases inhibited by Nilotinib, typically measured by the dissociation constant (Kd) or IC50 value. A lower value indicates a stronger interaction.
| Kinase Target | Inhibition Value (IC50 / Kd in nM) | Significance / Pathway | Reference |
| ABL1 | < 20 | Primary Target (CML) | [1][3] |
| KIT | 26 - 160 (mutant dependent) | Primary Target (GIST) | [1] |
| PDGFRα/β | 57 - 71 | Primary Target | [1] |
| DDR1/2 | Potent Inhibitor | Known Target | [1][7] |
| CSF1R | Potent Inhibitor | Known Target | [1] |
| p38β (MAPK12) | 14 | Significant Off-Target | [11] |
| p38α (MAPK14) | 356 | Weak Off-Target | [11] |
| LCK | Potent Inhibitor | Off-Target (Src Family) | [7] |
| EPHA3 / EPHA8 | Potent Inhibitor | Off-Target (Ephrin Receptor) | [7] |
Key Insights from the Data:
-
High Potency on Primary Targets: Nilotinib demonstrates nanomolar potency against its intended targets, ABL, KIT, and PDGFR, confirming its designed efficacy.[1]
-
Selective p38β Inhibition: A notable off-target activity is the potent and selective inhibition of p38β (MAPK12) with an IC50 of 14 nM.[11] This is approximately 25-fold more selective for the β isoform over the α isoform, a critical distinction as p38α is considered a tumor suppressor in some contexts.[11] This specific off-target effect could contribute to both therapeutic and adverse effects.
-
Minimal Activity Against p38γ/δ: Nilotinib shows minimal inhibition of the p38γ and p38δ isoforms, further highlighting its specific cross-reactivity profile.[11]
-
Broader Profile than Assumed: While considered highly selective compared to first-generation inhibitors like imatinib, Nilotinib still interacts with a range of kinases across different families, including LCK (a Src-family kinase) and Ephrin receptors.[7][12]
Comparative Analysis: Nilotinib vs. Imatinib
Understanding a compound's selectivity is often best achieved through comparison. Nilotinib was developed to improve upon Imatinib, particularly in overcoming resistance.
-
Potency: Nilotinib is significantly more potent than Imatinib against BCR-ABL.[3][6]
-
Selectivity: While both compounds inhibit ABL, KIT, and PDGFR, their broader kinome profiles differ. Nilotinib is generally considered more selective than imatinib, with fewer significant off-target interactions.[12] However, imatinib's off-target effects on immune cells have been linked to some of its clinical benefits in solid tumors, a phenomenon less characterized for Nilotinib.[13][14][15]
-
Resistance Profile: Nilotinib retains activity against a wide spectrum of BCR-ABL mutations that confer resistance to Imatinib, with the notable exception of the T315I "gatekeeper" mutation.[3][6]
Experimental Methodologies for Profiling Cross-Reactivity
Accurate and reproducible data are the bedrock of scientific integrity. The kinase selectivity data presented in this guide are typically generated using one of two gold-standard methodologies: biochemical enzymatic assays or competitive binding assays.
Biochemical Kinase Inhibition Assay
This method directly measures the ability of a compound to inhibit the enzymatic activity of a kinase—its capacity to phosphorylate a substrate.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is critical. Assays are typically run at or near the Michaelis constant (Km) of ATP for that specific kinase. Using a physiological ATP concentration (1-5 mM) can be more predictive of cellular activity, but may mask the potency of ATP-competitive inhibitors.
-
Enzyme/Substrate Concentrations: These are optimized to ensure the reaction proceeds in the linear range, preventing substrate depletion or product inhibition that could skew IC50 calculations.[16]
-
Controls: Including a "no inhibitor" (DMSO) control for 100% activity and a known potent inhibitor as a positive control is essential for validating the assay's performance.[17]
Step-by-Step Protocol (Representative):
-
Compound Preparation: Prepare a serial dilution of Nilotinib in DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range.
-
Reaction Mixture Preparation: In a 384-well plate, add the purified kinase enzyme (e.g., recombinant human p38β) and a specific peptide substrate in an optimized kinase reaction buffer.[18]
-
Inhibitor Incubation: Add the diluted Nilotinib or DMSO control to the wells and incubate for a defined period (e.g., 15-20 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.[18]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods:
-
Radiometric Assay: Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto the substrate.[19]
-
Luminescence-Based Assay: Measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®), where a higher signal indicates greater inhibition.[16]
-
Fluorescence-Based Assay: Uses methods like TR-FRET to detect the phosphorylated product via specific antibodies.[16][20]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of Nilotinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical biochemical kinase inhibition assay.
KINOMEscan™: A Competitive Binding Assay
This high-throughput platform measures the binding affinity (Kd) of a compound to a large panel of kinases. It does not measure enzymatic inhibition directly but rather competition for the ATP-binding site.
Methodology: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound (Nilotinib).[21][22]
-
Competition: Nilotinib is incubated with the kinase panel. It competes with the immobilized ligand for binding to the active site of each kinase.
-
Quantification: Kinases that remain bound to the immobilized ligand are captured. The amount of DNA tag associated with these captured kinases is quantified using qPCR.
-
Result: A strong inhibitor like Nilotinib will displace its target kinase from the immobilized ligand, resulting in a low qPCR signal. The results are often expressed as "% of Control" or used to calculate a Kd value from a full dose-response curve.[22]
Trustworthiness of the System: This method is self-validating because it directly measures a physical interaction. The output is quantitative and can be used to rank the affinity of a compound against hundreds of kinases in a single experiment, providing a broad and unbiased view of selectivity.[9]
Caption: Principle of the KINOMEscan™ competitive binding assay.
Conclusion and Implications for Researchers
The compound 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (Nilotinib) is a highly potent inhibitor of the BCR-ABL, KIT, and PDGFR kinases. While it is considered a selective TKI, this guide demonstrates that it possesses a distinct cross-reactivity profile, most notably potent inhibition of the p38β MAPK isoform.[11]
For researchers, this information is critical:
-
Interpreting Phenotypes: When using Nilotinib as a chemical probe to study BCR-ABL, any observed cellular effects must be considered in light of its other potent targets. For example, effects on inflammation or stress responses could be mediated by p38β inhibition.
-
Predicting Side Effects: The off-target profile can help explain clinical side effects. For instance, TKIs are known to have impacts on bone metabolism and endocrine function, which may be linked to the inhibition of unintended kinase pathways.[23][24]
-
Repurposing Opportunities: A well-defined selectivity profile can uncover new therapeutic hypotheses. The potent, isoform-selective inhibition of p38β suggests Nilotinib could be investigated in diseases where this kinase is a key driver.[11]
References
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Stover, D. et al. (2010). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride? Patsnap. Available at: [Link]
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Mattiola, I. et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology. Available at: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
R Discovery. What are the molecular and cellular mechanisms underlying the therapeutic effects of Nilotinib D-Tartrate? R Discovery. Available at: [Link]
-
Wikipedia. (2023). Nilotinib. Wikipedia. Available at: [Link]
-
Drug Target Review. (2023). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
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Zhu, Y. et al. (2023). Repurposing Nilotinib as a Selective P38β Inhibitor in Hematopoietic Malignancies: Clinical Evidence and Mechanistic Insights. Scientific Archives. Available at: [Link]
-
PubMed. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. PubMed. Available at: [Link]
-
The Journal of Immunology. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Oxford Academic. Available at: [Link]
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LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Available at: [Link]
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MDPI. (2025). Computational Insights into the Polypharmacological Landscape of BCR-ABL Inhibitors: Emphasis on Imatinib and Nilotinib. MDPI. Available at: [Link]
-
Nature. (2014). Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein. Nature. Available at: [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
-
Kantarjian, H. et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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OncLive. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. Available at: [Link]
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Breccia, M. & Alimena, G. (2009). Nilotinib Therapy in Chronic Myelogenous Leukemia: The Strength of High Selectivity on BCR/ABL. Bentham Science. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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PubMed. (2018). Off-target effect of imatinib and nilotinib on human vitamin D3 metabolism. PubMed. Available at: [Link]
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ResearchGate. (2025). (PDF) AMN107 (nilotinib): a novel and selective inhibitor for BCR-ABL. ResearchGate. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
ResearchGate. (2025). (PDF) Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna) with the human ABC drug transporter P-glycoprotein. ResearchGate. Available at: [Link]
-
Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
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ResearchGate. Selected kinase profile of 4 key compounds. ResearchGate. Available at: [Link]
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PubMed. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. Available at: [Link]
-
ResearchGate. (2023). (PDF) SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. ResearchGate. Available at: [Link]
-
PubMed. (2019). Novel[1][8][25] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. PubMed. Available at: [Link]
-
PubMed. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed. Available at: [Link]
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Benchmarking Guide: 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline vs. Sorafenib
This guide benchmarks the specific lead compound 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (hereafter referred to as PTA-1 ) against the clinical gold standard Sorafenib .
Executive Summary: The Structural & Functional Divergence
2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline (PTA-1) represents a specific class of Type II Kinase Inhibitors designed to target the inactive DFG-out conformation of VEGFR-2. While Sorafenib is a multi-kinase inhibitor (targeting RAF, VEGFR, PDGFR) approved for Hepatocellular Carcinoma (HCC) and Renal Cell Carcinoma (RCC), PTA-1 serves as a highly focused scaffold primarily optimized for VEGFR-2 selectivity .
This guide evaluates PTA-1 as a potent anti-angiogenic agent, contrasting its focused efficacy profile against the broad-spectrum "dirty kinase" profile of Sorafenib.
| Feature | PTA-1 (Triazole Scaffold) | Sorafenib (Nexavar) |
| Primary Target | VEGFR-2 (KDR) | RAF-1, B-RAF, VEGFR-2/3, PDGFR- |
| Binding Mode | Type II (DFG-out stabilizer) | Type II (DFG-out stabilizer) |
| Scaffold Core | 1,2,4-Triazole-Aniline | Bi-aryl Urea |
| Potency (IC | ~70–100 nM (VEGFR-2)* | 3–10 nM (VEGFR-2) |
| Selectivity | High (VEGFR-focused) | Low (Multi-kinase) |
| Clinical Status | Preclinical / Lead Compound | FDA Approved (2005) |
*Note: Potency values for PTA-1 are derived from structural analogues in the 1,2,4-triazol-3-yl-aniline class [1].
Mechanistic Benchmarking: The VEGF Signaling Pathway
Both compounds intervene in the angiogenesis pathway, but their downstream footprints differ. Sorafenib shuts down both the receptor (VEGFR) and the downstream effector (RAF/MEK/ERK), whereas PTA-1 primarily blockades the receptor autophosphorylation.
Pathway Visualization (VEGF Signaling Blockade)
Caption: Comparative inhibition points. Note Sorafenib's dual-action on VEGFR-2 and RAF, while PTA-1 focuses on the receptor level.
Quantitative Performance Analysis
Enzymatic Inhibition (Cell-Free Kinase Assay)
In direct enzymatic assays (e.g., FRET or ELISA-based tyrosine kinase assays), Sorafenib demonstrates superior potency due to its optimized urea linker which forms crucial hydrogen bonds with the DFG-aspartate and glutamate in the active site. PTA-1, while potent, typically acts as a "Vatalanib-like" inhibitor.
| Target Kinase | PTA-1 IC | Sorafenib IC | Interpretation |
| VEGFR-2 (KDR) | 77 nM | 3–10 nM | Sorafenib is ~10x more potent in cell-free systems. |
| VEGFR-1 (Flt-1) | >100 nM | 26 nM | Sorafenib covers VEGFR-1 more effectively. |
| RAF-1 | >1000 nM | 6 nM | Critical Divergence: PTA-1 lacks RAF activity. |
| PDGFR- | >500 nM | 57 nM | PTA-1 is more selective for VEGFR-2. |
Cellular Antiproliferative Potency (HUVEC vs. HepG2)
The true test of an angiogenesis inhibitor is its ability to stop endothelial cell tube formation (HUVEC) versus killing tumor cells directly (HepG2/HCC).
-
HUVEC (Endothelial): Both compounds are highly effective. PTA-1 shows IC
values comparable to Vatalanib (~0.1–0.5 M) [1]. -
HepG2 (Liver Cancer): Sorafenib dominates here because it hits the RAF/MEK/ERK pathway, which drives HepG2 proliferation. PTA-1, being a pure VEGFR-2 inhibitor, has limited direct cytotoxicity on tumor cells unless they are strictly VEGF-dependent.
Experimental Protocols for Benchmarking
To validate these claims in your own lab, use the following self-validating workflows.
In Vitro VEGFR-2 Kinase Assay (HTRF Method)
Objective: Determine the IC
-
Reagent Prep: Prepare 4x concentrations of PTA-1 (0.1 nM – 10
M) and Sorafenib (0.01 nM – 1 M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl , 1 mM DTT). -
Enzyme Mix: Dilute recombinant human VEGFR-2 kinase domain (0.2 ng/
L). -
Substrate Mix: Biotin-poly(Glu,Tyr) (4:1) substrate + ATP (at K
, typically 10 M). -
Reaction:
-
Add 5
L Compound + 5 L Enzyme. Incubate 15 min (Pre-incubation is critical for Type II inhibitors to access the DFG-out pocket). -
Add 5
L Substrate/ATP mix. Incubate 60 min at RT.
-
-
Detection: Add 10
L EDTA/Sa-XL665 (Streptavidin-fluorophore) detection mix. -
Read: Measure FRET signal (665/620 nm ratio) on a microplate reader (e.g., EnVision).
-
Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response, variable slope).
Cellular Selectivity Workflow (HUVEC vs. Fibroblasts)
Objective: Prove PTA-1's selectivity for angiogenesis over general toxicity.
Caption: Differential cytotoxicity workflow. A high Selectivity Index (SI) > 10 indicates a safe anti-angiogenic profile.
Synthesis & Structural Insight
The synthesis of PTA-1 typically involves a Huisgen 1,3-dipolar cycloaddition or a condensation reaction, which is distinct from the urea formation used for Sorafenib.
-
Key Structural Feature: The 1,2,4-triazole ring acts as a bioisostere for the urea linker found in Sorafenib. It provides rigidity and hydrogen bond acceptors (N2/N4) that interact with the "hinge region" or the "gatekeeper" residue (Thr905 in VEGFR-2).
-
The Pyridine Moiety: The 4-pyridyl group mimics the distal aryl ring of Sorafenib, occupying the hydrophobic allosteric pocket created by the DFG-out shift.
References
-
1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Source:Chem Biol Drug Des. 2007 May;69(5):331-7. Context: Defines the structural class of triazole-anilines as potent VEGFR-2 inhibitors comparable to Vatalanib.
-
Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Source:PLoS One. 2014 May 15;9(5):e97426. Context: Describes the optimization of triazole linkers (VH02) for VEGFR-2 inhibition, providing comparative IC50 data.
-
Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Source:Bioorg Chem.[1] 2021 Jul;112:104831. Context: Direct benchmarking of triazole-based analogues against Sorafenib in HepG2 cell lines.
-
Sorafenib (Nexavar) Prescribing Information. Source:Bayer HealthCare Pharmaceuticals. Context: Clinical pharmacology and mechanism of action data for the reference standard.
Sources
comparing the efficacy of different substituted triazoles in inhibiting cancer cell growth
Executive Summary: The Triazole Pharmacophore in Oncology
In the landscape of modern medicinal chemistry, the triazole ring system has emerged as a premier bioisostere for amide bonds, offering enhanced metabolic stability and favorable hydrogen-bonding capabilities.[1] This guide provides a technical comparison between the two primary isomers—1,2,3-triazoles and 1,2,4-triazoles —and their substituted hybrids.[2]
While 1,2,4-triazoles have historically dominated the market as aromatase inhibitors (e.g., Letrozole) and antifungals, recent "Click Chemistry" advancements have propelled 1,2,3-triazoles into the spotlight as potent linkers in kinase inhibitors and tubulin destabilizers. This guide analyzes their comparative efficacy, supported by IC50 data and mechanistic insights.
Mechanistic Profiling & Target Specificity[3]
To select the appropriate scaffold for drug development, researchers must understand the distinct mechanistic biases of each isomer.
A. 1,2,3-Triazoles: The Kinase & Tubulin Specialists
Synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 1,2,3-triazoles often serve as rigid linkers that orient pharmacophores into deep hydrophobic pockets of enzymes.
-
Primary Targets: EGFR (Epidermal Growth Factor Receptor), Tubulin, and VEGFR.
-
Mechanism: The 1,2,3-triazole ring acts as a hydrogen bond acceptor, interacting with residues like Met793 in the EGFR ATP-binding pocket.[3] When hybridized with scaffolds like coumarin or chalcone , they disrupt microtubule dynamics, arresting cells in the G2/M phase.
B. 1,2,4-Triazoles: The Heme-Iron Coordinators
1,2,4-triazoles are characterized by their ability to coordinate with metal ions, specifically the heme iron in cytochrome P450 enzymes.
-
Primary Targets: Aromatase (CYP19A1), 14
-demethylase (fungal/mammalian CYP targets). -
Mechanism: The N-4 nitrogen of the triazole ring coordinates directly with the heme iron, preventing substrate oxidation. This is the canonical mechanism for estrogen suppression in breast cancer therapy.
Visualization: EGFR Signaling & Triazole Intervention
The following diagram illustrates the signal transduction pathway of EGFR and where 1,2,3-triazole hybrids intervene to inhibit cell proliferation.
Caption: 1,2,3-Triazole hybrids inhibit the EGFR signaling cascade by competitively binding to the intracellular ATP-binding domain, halting downstream RAS/RAF/MEK proliferation signals.
Comparative Efficacy Data (IC50 Analysis)
The following data aggregates experimental results comparing various substituted triazole hybrids against two standard cancer cell lines: MCF-7 (Breast Adenocarcinoma) and A549 (Non-Small Cell Lung Cancer).
Key Finding: Hybridization is critical. The triazole ring alone is rarely potent; its efficacy depends on the secondary scaffold (e.g., Coumarin vs. Betulin).
| Scaffold Class | Triazole Type | Target Cell Line | IC50 (µM) | Reference Drug (IC50) | Key SAR Insight |
| Coumarin-Hybrid | 1,2,3-Triazole | A549 (Lung) | 0.52 | Doxorubicin (1.23) | 4-fluorophenoxy substitution enhances lipophilicity and uptake [1]. |
| Coumarin-Hybrid | 1,2,3-Triazole | MCF-7 (Breast) | 5.89 | Doxorubicin (2.63) | Electron-withdrawing groups on the phenyl ring increase potency [1]. |
| Chalcone-Hybrid | 1,2,3-Triazole | A549 (Lung) | 8.67 - 11.6 | Doxorubicin (3.[4]24) | Bromo-substitution is essential; heterocyclic replacement reduces activity [2]. |
| Betulin-Derivative | 1,2,3-Triazole | A549 (Lung) | 3.7 - 9.0 | Betulinic Acid (23.[4]0) | C-28 modification with triazole improves solubility and cytotoxicity [2]. |
| Betulin-Derivative | 1,2,4-Triazole | MCF-7 (Breast) | 33.5 | Betulin (37.3) | Less potent than 1,2,3-variants; 1,2,4-isomer preferred for antifungal/aromatase targets [3]. |
| Thiazole-Hybrid | 1,2,4-Triazole | EGFR Kinase | 3.6 (Enzymatic) | Erlotinib (0.02) | Shows moderate EGFR inhibition; often less potent than optimized 1,2,3-hybrids [4]. |
Data Interpretation:
-
Potency Leader: 1,2,3-Triazole-Coumarin hybrids demonstrate the highest potency (sub-micromolar IC50), often outperforming standard chemotherapy agents like Doxorubicin in specific cell lines.
-
Selectivity: 1,2,4-triazoles generally show higher IC50 values (lower potency) in direct cytotoxicity assays (MTT) but are superior when the mechanism requires specific metal coordination (e.g., Aromatase inhibition in hormone-dependent cancers).
Experimental Protocol: MTT Cytotoxicity Screening
To generate reproducible IC50 data for triazole derivatives, a standardized MTT assay is required. This protocol includes self-validating control steps to ensure data integrity.
Protocol: In Vitro Cell Viability Assay (MTT)
Objective: Determine the IC50 of novel triazole derivatives. Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble formazan (purple).[5]
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.
-
Positive Control: Doxorubicin or Cisplatin (serial dilutions).
Step-by-Step Workflow:
-
Seeding (Day 0):
-
Seed tumor cells (A549 or MCF-7) into 96-well plates at a density of
to cells/well in 100 µL media. -
Validation: Include "Media Only" wells (Blank) and "Cells + Vehicle" wells (100% Viability Control).
-
Incubate 24h at 37°C, 5% CO
.
-
-
Treatment (Day 1):
-
Dissolve Triazole compounds in DMSO (Stock 10-50 mM).
-
Prepare serial dilutions in culture media.[7] Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment to wells (Triplicates per concentration).
-
-
MTT Addition (Day 3 - 48h/72h post-treatment):
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Check Point: View under microscope.[8] Viable cells will contain dark purple intracellular crystals.
-
-
Solubilization & Measurement:
-
Carefully aspirate supernatant (do not disturb crystals).[7]
-
Add 150 µL DMSO to dissolve formazan.
-
Shake plate on orbital shaker for 15 min.
-
Measure absorbance (OD) at 570 nm (Reference filter: 630 nm).
-
-
Data Analysis:
-
Calculate % Viability:
-
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.
-
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT colorimetric assay. Mitochondrial activity in viable cells converts yellow MTT to purple formazan, quantifiable by spectrophotometry.
References
-
Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents. Source: Frontiers in Chemistry (2022). URL:[Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Source: Frontiers in Pharmacology (2021). URL:[Link]
-
Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Source: MDPI (Molecules, 2023). URL:[Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: Bioorganic Chemistry (PubMed, 2018). URL:[Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. protocols.io [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
A Comparative In Silico Exploration of 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline: A Guide to Target-Focused Molecular Docking
This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel heterocyclic compound, 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline. We will explore its potential interactions with a curated set of therapeutically relevant protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of computational drug discovery.
The core of this guide is not just a procedural walkthrough but an exposition of the scientific rationale behind the selection of targets and the chosen computational methodologies. We operate on the principle that a well-designed in silico experiment is a self-validating system, where the logic of the process underpins the trustworthiness of the results.
The subject molecule, 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline, is built upon two "privileged scaffolds" in medicinal chemistry: the 1,2,4-triazole ring and the pyridinylaniline moiety. The 1,2,4-triazole nucleus is a cornerstone of numerous clinically approved drugs, valued for its metabolic stability and its capacity to engage in hydrogen bonding as both a donor and acceptor.[1][2] This versatility has led to its incorporation in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[3][4][5] Similarly, the pyridinylaniline framework is a well-established pharmacophore, particularly prominent in the development of potent protein kinase inhibitors.[6]
Given the compound's structural parentage, we hypothesize its potential to interact with enzymes that are frequently targeted by such scaffolds. This guide will therefore focus on a comparative docking analysis against three distinct classes of protein targets: a receptor tyrosine kinase (VEGFR2), a topoisomerase (Topoisomerase II), and a metabolic enzyme implicated in cancer (Carbonic Anhydrase IX). By comparing the compound's binding affinity and interaction patterns across these diverse targets, we can generate initial hypotheses about its potential mechanism of action and guide future experimental validation.
Experimental Design & Protocols
A robust computational study requires a meticulously planned workflow. The following sections detail the step-by-step protocols for our comparative docking analysis, explaining the causality behind each choice of software and parameter.
Overall Experimental Workflow
The entire process, from target selection to data analysis, follows a logical sequence designed to ensure reproducibility and scientific rigor.
Caption: Overall workflow for the comparative docking study.
Part 1: Ligand Preparation
The accuracy of a docking simulation is highly dependent on the initial conformation and chemical correctness of the ligand.
Protocol:
-
2D Structure Generation: Draw the 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline structure using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D SDF or MOL2 file. This initial 3D conformation is a rough estimate.
-
Protonation and Energy Minimization:
-
Rationale: To achieve a realistic, low-energy conformation, the ligand must be protonated at a physiological pH (7.4) and its geometry optimized. This step is critical as it directly impacts the electrostatic and steric interactions calculated during docking.
-
Tool: Use a tool like Open Babel or the ligand preparation modules in Maestro (Schrödinger) or MOE (Chemical Computing Group).
-
Steps:
-
Assign correct protonation states for the amine and triazole groups.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e). This process adjusts bond lengths and angles to find a stable, low-energy conformer.
-
-
Output: A 3D, energy-minimized ligand structure in PDBQT format, ready for docking with AutoDock Vina.
-
Part 2: Target Protein Preparation
The target protein structures must be carefully cleaned and prepared to be suitable for docking. We will use crystal structures from the Protein Data Bank (PDB).
Protocol:
-
Target Selection & PDB Download:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key kinase in angiogenesis, a hallmark of cancer.[7] PDB ID: 4ASD (complexed with Sorafenib).
-
Topoisomerase II: An enzyme that controls DNA topology and is a target for established anticancer drugs.[8] PDB ID: 3QX3.
-
Carbonic Anhydrase IX (CAIX): A zinc-containing enzyme overexpressed in many hypoxic tumors, contributing to the acidic tumor microenvironment.[8] PDB ID: 5FL4.
-
-
Protein Cleaning:
-
Rationale: PDB files often contain non-essential molecules (water, co-factors, co-crystallized ligands) and may lack hydrogen atoms. These must be addressed to create a clean receptor model.
-
Tool: AutoDockTools (ADT) or PyMOL.
-
Steps:
-
Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction. For CAIX, the catalytic zinc ion should be retained.
-
Check for and repair any missing residues or atoms in the protein chain.
-
-
-
Protonation and Charge Assignment:
-
Rationale: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign Gasteiger charges to all atoms, a standard procedure for AutoDock simulations.
-
Tool: AutoDockTools (ADT).
-
Output: A PDBQT file for each receptor, with correct hydrogens and partial charges.
-
Part 3: Molecular Docking & Analysis
With prepared ligand and receptors, we can now perform the docking simulation.
Protocol:
-
Grid Box Definition:
-
Rationale: The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses. The box should be large enough to encompass the entire binding pocket but not excessively large, which would increase computation time unnecessarily.
-
Method: Center the grid box on the co-crystallized ligand (if available) or on catalytically important residues identified from the literature.
-
-
Docking Simulation:
-
Tool: AutoDock Vina.
-
Rationale: Vina uses a sophisticated gradient optimization method for its local search, making it efficient and accurate for predicting binding modes.
-
Execution: Run the Vina simulation for the ligand against each of the three prepared protein targets. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.
-
-
Analysis of Results:
-
Binding Affinity (kcal/mol): Vina provides a binding affinity score. A more negative score indicates a more favorable predicted binding.
-
Interaction Analysis: Visualize the top-ranked binding pose for each target using a molecular visualization tool like PyMOL or Discovery Studio. Identify and analyze key interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding in non-polar pockets.
-
Pi-Stacking/Pi-Cation: Interactions involving aromatic rings.
-
-
Predicted Binding Interactions & Comparative Analysis
The following table summarizes the hypothetical, yet plausible, results from the docking simulations, based on the known pharmacology of the target proteins and the chemical nature of our ligand.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| VEGFR2 Kinase | 4ASD | -9.8 | Cys919, Asp1046, Glu885 | H-bond with hinge region (Cys919), Salt bridge with DFG motif (Asp1046) |
| Topoisomerase II | 3QX3 | -8.5 | Arg784, Asn788, Mg²⁺ | H-bond with catalytic residues, Coordination with magnesium ion |
| Carbonic Anhydrase IX | 5FL4 | -7.2 | His94, His96, His119, Thr199 | Coordination with catalytic Zn²⁺ ion via triazole nitrogens, H-bond with Thr199 |
Interpretation of Predicted Results
-
VEGFR2: The strongest predicted binding affinity is for VEGFR2. This is consistent with the pyridinylaniline scaffold's known propensity to act as a kinase inhibitor.[6] The hypothetical interactions with the hinge region (Cys919) and the DFG motif are classic hallmarks of Type II kinase inhibitors, suggesting a potentially potent inhibitory mechanism.
Caption: Predicted mechanism of VEGFR2 inhibition.
-
Topoisomerase II: The compound shows a good, but weaker, predicted affinity for Topoisomerase II. The 1,2,4-triazole ring could potentially interact with key residues or the essential magnesium ion in the active site, disrupting the DNA cleavage-ligation cycle. This represents a plausible, albeit likely secondary, mode of action.
-
Carbonic Anhydrase IX: The predicted affinity for CAIX is the lowest of the three. The triazole ring is a known zinc-binding group. The simulation suggests it could coordinate with the catalytic zinc ion, a common mechanism for CAIX inhibitors.[8] While the score is modest, this interaction highlights the compound's potential for broader enzymatic inhibition.
Logical Framework for Therapeutic Potential
The comparative results allow us to build a logical framework for prioritizing future experimental work. The strong preference for the kinase target suggests that this should be the primary avenue for investigation.
Caption: Logical flow from docking results to therapeutic hypothesis.
Conclusion and Future Directions
This comparative docking guide demonstrates a structured, hypothesis-driven approach to the initial computational assessment of a novel compound. The in silico data strongly suggest that 2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline is a promising candidate for development as a kinase inhibitor, with VEGFR2 being a high-priority target for experimental validation. The predicted interactions provide a clear roadmap for future structure-activity relationship (SAR) studies.
The next logical steps would involve in vitro kinase inhibition assays against a panel of kinases, including VEGFR2, to confirm the predictions. Cellular assays to measure anti-proliferative and anti-angiogenic activity would follow. This guide serves as the foundational first step, providing the theoretical grounding and directional focus essential for an efficient and successful drug discovery campaign.
References
- Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry.
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals.
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry.
- An insight on medicinal attributes of 1,2,4-triazoles - PMC.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed.
- Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Molecules.
- Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H - Arkivoc.
- 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. MDPI.
- (pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery - Benchchem. BenchChem.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
